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  • Product: 1-Aminohomopiperidine
  • CAS: 5906-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Aminopiperidine: Synthesis, Applications, and Handling

A Note on Nomenclature: While the topic requested was "1-Aminohomopiperidine," our comprehensive analysis of chemical databases, supplier catalogs, and the scientific literature indicates that the compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: While the topic requested was "1-Aminohomopiperidine," our comprehensive analysis of chemical databases, supplier catalogs, and the scientific literature indicates that the compound of significant research and commercial interest is 1-Aminopiperidine . Homopiperidine (hexamethyleneimine) contains a seven-membered ring, whereas piperidine possesses a six-membered ring. This guide will focus on the latter, 1-Aminopiperidine (CAS No. 2213-43-6), which is the compound widely utilized in the applications described herein.

Core Identification and Chemical Profile

1-Aminopiperidine is a versatile primary amine and a cyclic hydrazine derivative. Its unique structure, featuring a nucleophilic terminal nitrogen atom attached to a saturated heterocyclic ring, makes it a valuable and reactive building block in synthetic chemistry.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 2213-43-6[1][2][3]
IUPAC Name piperidin-1-amine[1][4]
Molecular Formula C₅H₁₂N₂[1][2][5]
Molecular Weight 100.16 g/mol [1][2][3]
Common Synonyms N-Aminopiperidine, Piperidin-1-ylamine, Pentamethylenehydrazine[1][2][3]
InChI Key LWMPFIOTEAXAGV-UHFFFAOYSA-N[1][2]
SMILES NN1CCCCC1[4]

Physicochemical Properties: A Foundation for Application

Understanding the physical properties of 1-Aminopiperidine is critical for its appropriate handling, storage, and use in experimental design. It is a flammable liquid with a distinct profile that dictates its laboratory requirements.

Table 2: Key Physicochemical Data

PropertyValue & ConditionsSource
Appearance Colorless to slightly yellow clear liquid[1][5]
Boiling Point 146 °C (at 730 mmHg)[2][5]
Density 0.928 g/mL (at 25 °C)[2]
Refractive Index n20/D 1.475[2]
Flash Point 36 °C / 96.8 °F (closed cup)[2][3]
Purity (Typical) ≥ 97% (GC)[5]

Synthesis Pathway: Electrophilic Amination of Piperidine

From a synthetic chemist's perspective, the formation of the N-N bond in 1-Aminopiperidine is the key transformation. A prevalent and scalable method involves the electrophilic amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).

Causality and Mechanistic Insight

The choice of reagents is deliberate. Piperidine, a secondary amine, acts as the nucleophile. However, to facilitate the reaction, it is typically treated with a strong base (e.g., sodium hydroxide) to ensure it is deprotonated and thus maximally nucleophilic. Hydroxylamine-O-sulfonic acid serves as a robust electrophilic aminating agent—the sulfonic acid group is an excellent leaving group, facilitating the transfer of the -NH₂ moiety to the piperidine nitrogen. The reaction temperature and rate of addition are carefully controlled to manage the exothermic nature of the reaction and to minimize the formation of side products.

Protocol: Synthesis from Piperidine and HOS

This protocol is based on established industrial methods.[6]

  • Vessel Preparation: An appropriate reaction vessel is charged with a concentrated aqueous alkaline solution of piperidine. For example, piperidine and sodium hydroxide in water.[6]

  • Temperature Control: The solution is cooled to maintain a temperature range of 0-7 °C. This is critical for controlling the reaction exotherm.

  • Reagent Addition: A freshly prepared aqueous solution of Hydroxylamine-O-sulfonic acid (HOS) is added to the piperidine solution in a slow, stepwise manner over a period of 1 to 4 hours.[6] A cumulative molar ratio of piperidine to HOS of at least 2:1 is recommended to drive the reaction to completion.[6]

  • Reaction: The mixture is stirred slowly for approximately 4 hours while maintaining the low temperature.[6]

  • Workup: Any precipitate that forms is removed by filtration. The resulting liquid, containing the desired 1-aminopiperidine, is then carried forward for purification, typically through distillation.

Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output & Purification Piperidine Piperidine (Nucleophile) Mix 1. Combine Piperidine & Base in Reaction Vessel Piperidine->Mix HOS Hydroxylamine-O-sulfonic Acid (Aminating Agent) Add 3. Slow, Stepwise Addition of HOS (1-4 hours) HOS->Add Controlled Rate Base Aqueous NaOH (Base) Base->Mix Cool 2. Cool to 0-7 °C Mix->Cool Cool->Add Stir 4. Stir at 0-7 °C (~4 hours) Add->Stir Filter 5. Filter Precipitate Stir->Filter Product Crude 1-Aminopiperidine Filter->Product Purify 6. Distillation Product->Purify Final Purified 1-Aminopiperidine Purify->Final

Caption: Workflow for the synthesis of 1-Aminopiperidine.

Core Applications in Scientific Research and Development

1-Aminopiperidine is not an end product in itself but rather a critical intermediate. Its value lies in its ability to introduce the piperidine-amine scaffold into larger, more complex molecules, thereby modulating their biological activity and physical properties.

  • Pharmaceutical Development: This is the most prominent area of application. The piperidine moiety is a well-established pharmacophore present in numerous approved drugs. 1-Aminopiperidine serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[5] A notable example is its use as a reactant in the synthesis of CB1 cannabinoid receptor ligands, which are investigated for various therapeutic applications.[3][7] The incorporation of this scaffold can enhance solubility, bioavailability, and receptor binding affinity.[5]

  • Organic Synthesis: In a broader context, it is a versatile reagent for constructing complex molecular architectures.[5] It is frequently used to prepare hydrazones and phosphorus(V) hydrazides, which are themselves important intermediates in various synthetic pathways.[2][3][7]

  • Agrochemical Formulations: The compound is utilized in the development of more effective pesticides and herbicides. Its structural features can help improve the bioavailability and efficacy of the active ingredients in these formulations.[5]

  • Materials Science: In polymer chemistry, 1-Aminopiperidine can be used as a monomer or building block to create specialty polymers with unique properties suitable for advanced coatings and adhesives.[5]

Visualization: Application Domains

G cluster_apps Key Application Areas Aminopiperidine 1-Aminopiperidine (CAS 2213-43-6) Pharma Pharmaceuticals Key intermediate for drug discovery. Example: CB1 Receptor Ligands Aminopiperidine->Pharma OrgSyn Organic Synthesis Versatile reactant. Examples: Hydrazones, Hydrazides Aminopiperidine->OrgSyn Agrochem Agrochemicals Formulation of pesticides & herbicides Aminopiperidine->Agrochem Materials Materials Science Building block for specialty polymers Aminopiperidine->Materials

Caption: Key application areas for 1-Aminopiperidine.

Safety, Handling, and Storage: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. The protocols for handling 1-Aminopiperidine are dictated by its chemical hazards, which include flammability and potential corrosivity.

Hazard Identification

Table 3: GHS Hazard Classifications

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥Warning H226: Flammable liquid and vapor[1][3]
Skin IrritationWarning H315: Causes skin irritation[1][3]
Eye IrritationWarning H319: Causes serious eye irritation[3]
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation[3]
Skin CorrosioncorrosiveDanger H314: Causes severe skin burns and eye damage (Reported by a minority of suppliers)[1]
Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle 1-Aminopiperidine inside a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of vapors.[8][9] The work area must be equipped with an eyewash station and a safety shower in close proximity.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields and a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. A lab coat or chemical-resistant apron is mandatory.[9]

    • Respiratory Protection: If engineering controls are insufficient, use a respirator with a suitable filter, such as a type ABEK (EN14387) filter cartridge.[3][7]

  • Handling Procedures:

    • Ignition Sources: This compound is flammable with a flash point of 36 °C. Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[8][9][10] Use non-sparking tools and explosion-proof equipment.[9][10]

    • Electrostatic Discharge: Take precautionary measures to prevent the buildup of electrostatic charge. Ensure containers and equipment are properly grounded and bonded.[8][9]

    • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

  • Storage:

    • Container: Keep the container tightly closed and properly labeled.[8][9] Containers that have been opened must be carefully resealed and kept upright.[8]

    • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8][9] For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[2]

  • Spill & Disposal:

    • Spill Containment: In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite).[8]

    • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][9]

References

  • 1-Aminopiperidine - Chem-Impex.

  • 1-Aminopiperidine - Safety Data Sheet - ChemicalBook.

  • 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem - NIH.

  • 1-Aminopiperidine 97% - Sigma-Aldrich.

  • 1-Aminopiperidine | 2213-43-6 - ChemicalBook.

  • 1-Aminopiperidine 97% - Sigma-Aldrich (with Safety Info).

  • WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents.

  • 1-Aminopiperidine 97% - Sigma-Aldrich (Identifiers).

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (2021).

  • 1-Aminopiperidine, 97% - Thermo Scientific Chemicals.

  • SAFETY DATA SHEET - TCI Chemicals.

  • 1-Aminopiperidine synthesis - ChemicalBook.

  • 1-Aminopiperidine 97% | 2213-43-6 - Sigma-Aldrich (Spanish).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Aminohomopiperidine for Novel Research

Foreword: The Strategic Value of 1-Aminohomopiperidine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful developm...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 1-Aminohomopiperidine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Saturated nitrogen-containing heterocycles are privileged structures due to their favorable physicochemical properties, including improved solubility and metabolic stability, and their ability to present pharmacophoric elements in a defined three-dimensional space. Among these, the azepane (homopiperidine) ring system has garnered significant attention for its conformational flexibility, which allows for optimal interactions with a variety of biological targets.[1]

This guide focuses on the synthesis of a particularly valuable, yet underexplored, derivative: 1-aminohomopiperidine (also known as 1-aminoazepane). The introduction of an exocyclic amino group at the N1 position of the azepane ring creates a unique 1,1-disubstituted hydrazine moiety. This functional group serves as a versatile synthetic handle for the construction of diverse molecular architectures, enabling researchers to explore novel chemical space and develop next-generation therapeutics.[2] This document provides a comprehensive overview of the synthesis, characterization, and applications of 1-aminohomopiperidine, designed to empower researchers, scientists, and drug development professionals in their quest for innovative molecular entities.

I. Synthetic Strategies: Navigating the Path to 1-Aminohomopiperidine

The synthesis of cyclic hydrazines, particularly N-aminoheterocycles, presents unique challenges due to the potential for over-alkylation and side reactions.[3] Several strategies can be envisioned for the construction of the 1-aminohomopiperidine scaffold, each with its own set of advantages and considerations.

A. Cyclization of Acyclic Precursors: The Alkylation of Hydrazine

A direct and intuitive approach to 1-aminohomopiperidine involves the double alkylation of hydrazine with a suitable 1,6-dielectrophile. This method leverages the nucleophilicity of the hydrazine nitrogens to form the seven-membered ring. The choice of the dihaloalkane is critical, with 1,6-dibromohexane and 1,6-dichlorohexane being the most common starting materials.

The primary challenge in this approach is controlling the selectivity of the reaction to favor the desired cyclic product over polymerization or the formation of other byproducts. The use of a high-dilution technique is often employed to promote intramolecular cyclization. Furthermore, the basicity of the reaction medium must be carefully controlled to facilitate the nucleophilic attack while minimizing side reactions.

Caption: Alkylation of hydrazine with a 1,6-dihalohexane to form 1-aminohomopiperidine.

B. Transformation of Lactams: A Route from ε-Caprolactam

An alternative and often more controlled strategy involves the modification of a pre-existing seven-membered ring, namely ε-caprolactam, a readily available and inexpensive starting material.[4] This approach can proceed through several key intermediates.

One plausible pathway involves the N-amination of caprolactam to form N-amino-ε-caprolactam, followed by reduction of the amide carbonyl group. The N-amination can be achieved using various reagents, such as hydroxylamine-O-sulfonic acid. Subsequent reduction of the N-aminolactam can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions.

Another variation of this strategy is the conversion of ε-caprolactam to a thio- or oxo-lactam ether, which is more reactive towards nucleophilic attack by hydrazine, followed by reduction.

Caption: Synthesis of 1-aminohomopiperidine from ε-caprolactam via an N-amino intermediate.

II. Detailed Experimental Protocol: Synthesis via Hydrazine Alkylation

This section provides a detailed, step-by-step protocol for the synthesis of 1-aminohomopiperidine based on the alkylation of hydrazine with 1,6-dibromohexane. This method, while requiring careful control, is a fundamental and accessible approach for laboratory-scale synthesis.

Safety First: Handling Hydrazine and its Derivatives

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[5] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Anhydrous hydrazine is also pyrophoric and should be handled with extreme caution under an inert atmosphere. For this protocol, hydrazine hydrate is used, which is less hazardous but still requires careful handling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Hydrazine hydrate (~64% hydrazine)50.0625 mL~0.5 molReagent grade
1,6-Dibromohexane243.9724.4 g0.1 mol97%
Sodium hydroxide (NaOH)40.0016.0 g0.4 mol98%
Diethyl ether (anhydrous)74.12500 mL-Reagent grade
Methanol32.04250 mL-Reagent grade
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-Reagent grade

Experimental Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (25 mL) in methanol (200 mL).

  • Initiation of Reaction: Heat the solution to a gentle reflux.

  • Addition of Dihaloalkane: Add a solution of 1,6-dibromohexane (24.4 g) in methanol (50 mL) dropwise from the dropping funnel over a period of 2-3 hours. Maintain a steady reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, carefully add a solution of sodium hydroxide (16.0 g) in 40 mL of water. Caution: This step is exothermic.

    • Extract the aqueous mixture with diethyl ether (5 x 100 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield 1-aminohomopiperidine as a colorless to pale yellow liquid.

III. Characterization and Quality Control: A Self-Validating System

Thorough characterization of the synthesized 1-aminohomopiperidine is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the azepane ring and the protons of the amino group.
¹³C NMR Resonances for the six unique carbon atoms of the homopiperidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 1-aminohomopiperidine (114.19 g/mol ).
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, and C-H stretching and bending vibrations for the alkyl chain.

Representative Mass Spectrum:

The electron ionization mass spectrum of 1-aminohomopiperidine typically shows a molecular ion peak at m/z 114, along with characteristic fragmentation patterns resulting from the loss of the amino group and fragmentation of the azepane ring.

Caption: Simplified fragmentation pathway of 1-aminohomopiperidine in mass spectrometry.

IV. Applications in Novel Research and Drug Development

The 1-aminohomopiperidine scaffold is a valuable building block in the design of novel bioactive molecules. Its utility stems from the ability to readily derivatize the exocyclic amino group, allowing for the introduction of a wide range of substituents and the construction of diverse chemical libraries for high-throughput screening.

Key Application Areas:

  • Scaffold for Bioactive Compounds: The azepane ring is a common motif in many biologically active compounds, and the 1-amino group provides a convenient point of attachment for pharmacophoric groups.[1]

  • Synthesis of Novel Heterocycles: The hydrazine functionality can be used to construct a variety of other heterocyclic systems, such as pyrazoles and pyridazines, through condensation reactions with dicarbonyl compounds.

  • Linker Chemistry: In the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), the 1-aminohomopiperidine moiety can serve as a flexible and synthetically tractable linker.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, 1-aminohomopiperidine can be used as a fragment in screening campaigns to identify initial binding interactions with a target protein.

The exploration of 1-aminohomopiperidine and its derivatives is an active area of research, with the potential to yield novel drug candidates for a wide range of therapeutic targets.

V. Conclusion: A Versatile Tool for Chemical Innovation

This guide has provided a comprehensive overview of the synthesis, characterization, and applications of 1-aminohomopiperidine. By offering a detailed experimental protocol and highlighting the strategic importance of this scaffold, we aim to facilitate its broader adoption within the research and drug development community. The unique chemical properties and synthetic versatility of 1-aminohomopiperidine make it a powerful tool for the exploration of novel chemical space and the design of next-generation therapeutics. As our understanding of disease biology continues to evolve, the demand for innovative molecular building blocks like 1-aminohomopiperidine will undoubtedly continue to grow.

References

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 435-453. Retrieved from [Link]

  • Dakessian, A. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not further specified].
  • Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ε-caprolactam from biobased chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel applications of resin bound ??-amino acids for the synthesis of benzodiazepines (via Wang resin) and ketopiperazines (via hydroxymethyl resin). Retrieved from [Link]

  • PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. Retrieved from [Link]

  • ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-aminopiperidine, a versatile heterocyclic building block crucial in synthetic and medicinal chemistry. This document addresses the nomenclature clarif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-aminopiperidine, a versatile heterocyclic building block crucial in synthetic and medicinal chemistry. This document addresses the nomenclature clarification between the requested "1-aminohomopiperidine" and the scientifically documented 1-aminopiperidine. It details the fundamental physicochemical properties, established synthesis protocols, and significant applications of 1-aminopiperidine, with a particular focus on its role as a precursor in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

A Note on Nomenclature: 1-Aminohomopiperidine vs. 1-Aminopiperidine

Initial research for "1-aminohomopiperidine" did not yield data from established chemical databases. In systematic chemical nomenclature, the prefix "homo-" typically signifies the addition of a methylene (-CH₂) group into a parent ring structure. Therefore, "homopiperidine" refers to azepane, a seven-membered heterocyclic amine. Consequently, "1-aminohomopiperidine" would systematically be named 1-aminoazepane.

However, 1-aminoazepane is not a commonly cataloged or commercially available reagent. In contrast, scientific literature and chemical supplier databases consistently point to 1-aminopiperidine as a well-documented and widely used compound. Given this, the following guide will focus exclusively on the properties and applications of 1-aminopiperidine, the six-membered ring analogue, which is the likely compound of interest for research and development.

Core Compound Identification and Properties

1-Aminopiperidine is a primary amine attached to the nitrogen atom of a piperidine ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Identifier Value Source
IUPAC Name piperidin-1-aminePubChem[1]
Synonyms N-Aminopiperidine, PentamethylenehydrazineSigma-Aldrich, ChemicalBook[2]
CAS Number 2213-43-6Santa Cruz Biotechnology[3]
Molecular Formula C₅H₁₂N₂PubChem[1]
Molecular Weight 100.16 g/mol PubChem[1], Sigma-Aldrich
Monoisotopic Mass 100.100048391 DaPubChem[1]

Physicochemical Data:

Property Value Source
Appearance Colorless to light yellow liquid or powder/crystalsPubChem[1], ChemicalBook[2]
Boiling Point 146 °C at 730 mmHgSigma-Aldrich
Density 0.928 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.475Sigma-Aldrich
Flash Point 36 °C (96.8 °F) - closed cupSigma-Aldrich
pKa 8.19 ± 0.20 (Predicted)ChemicalBook[2]

Synthesis of 1-Aminopiperidine

The synthesis of 1-aminopiperidine is a critical process for ensuring its availability for research and industrial applications. The most common and well-documented laboratory and industrial-scale synthesis involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.

Causality in Synthesis Protocol Design:

The choice of reagents and reaction conditions is dictated by the need to control the nucleophilic attack of piperidine on HOSA while minimizing side reactions.

  • Alkaline Conditions: An alkaline environment, typically established with sodium hydroxide or potassium hydroxide, is crucial. It serves to deprotonate piperidine, enhancing its nucleophilicity. Furthermore, it neutralizes the sulfonic acid byproduct, driving the reaction to completion.

  • Temperature Control: The reaction is exothermic. Careful temperature regulation, often maintaining the reaction below 10 °C during the addition of HOSA, is essential to prevent degradation of the reactant and product and to ensure high conversion rates.[4]

  • Molar Ratio: A cumulative molar ratio of piperidine to HOSA of at least 2:1 is preferred.[4] This excess of piperidine helps to maximize the conversion of the limiting reagent (HOSA) and can simplify product isolation.

Experimental Protocol: Synthesis via HOSA

This protocol describes a self-validating system for producing 1-aminopiperidine, adapted from established industrial methods.[4]

Step 1: Preparation of Alkaline Piperidine Solution

  • In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, combine piperidine (e.g., 3.20 kmol), sodium hydroxide (e.g., 3.20 kmol), and water (e.g., 1.99 kmol).

  • Chill the mixture to below 7 °C using a circulating chiller.

Step 2: Preparation and Addition of HOSA

  • Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA).

  • Add the HOSA solution dropwise to the chilled piperidine mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[4]

Step 3: Reaction and Workup

  • After the addition is complete, allow the mixture to stir slowly for an additional 4 hours, maintaining the cool temperature.

  • Filter off any precipitate that forms.

  • The resulting liquid contains the desired 1-aminopiperidine. Further purification can be achieved by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Vessel cluster_workup Product Isolation Piperidine Piperidine Reaction Alkaline Piperidine Solution (Chilled < 7°C) Piperidine->Reaction NaOH Sodium Hydroxide NaOH->Reaction Water Water Water->Reaction HOSA Hydroxylamine-O-Sulfonic Acid (aq) Addition Slow Addition of HOSA (Maintain T < 10°C) HOSA->Addition Reaction->Addition Stirring Stirring (4h at < 10°C) Addition->Stirring Filtration Filtration Stirring->Filtration Product Crude 1-Aminopiperidine Filtration->Product Purification Vacuum Distillation Product->Purification Final_Product Pure 1-Aminopiperidine Purification->Final_Product caption Synthesis Workflow for 1-Aminopiperidine

Caption: Synthesis Workflow for 1-Aminopiperidine

Applications in Drug Development and Organic Synthesis

1-Aminopiperidine is not typically a pharmacologically active agent itself.[3] Its value lies in its role as a versatile precursor and building block for synthesizing complex bioactive molecules.[3][5] The presence of a reactive primary amine on a stable heterocyclic scaffold allows for its efficient incorporation into larger molecular frameworks.

Key Application Areas:
  • Cannabinoid Receptor Ligands: It is a key reactant in the synthesis of ligands for the CB1 cannabinoid receptor. These molecules are under investigation for their therapeutic potential in treating pain, inflammation, and various neurological disorders.[3]

  • Hydrazone Derivatives: The amino group can readily react with aldehydes and ketones to form hydrazones. These functional groups are important in medicinal chemistry for creating compounds with a wide range of biological activities.[3]

  • Tetrahydronaphthalene Derivatives: 1-Aminopiperidine is used to synthesize tetrahydronaphthalene derivatives that have been shown to affect cellular processes like proliferation and nitric oxide production in macrophages, indicating potential applications in immunology and inflammation research.

  • General Organic Synthesis: Beyond specific therapeutic targets, it serves as a reagent for creating phosphorus(V) hydrazines and can be used to prepare N-1-piperidinylformamide.[2][5] Its utility as a building block is recognized in the broader field of organic chemistry research for exploring new synthetic pathways and reaction mechanisms.[3]

Applications cluster_pharma Pharmaceutical & Medicinal Chemistry cluster_synth General Organic Synthesis A 1-Aminopiperidine C₅H₁₂N₂ B CB1 Receptor Ligands (Neurology, Pain) A->B Precursor C Hydrazone Synthesis (Antimicrobial, Anticancer) A->C Reactant D Immunomodulators (Tetrahydronaphthalene Derivatives) A->D Building Block E Phosphorus(V) Hydrazines A->E Reagent F Formamide Derivatives A->F Reagent G Reaction Mechanism Studies A->G Tool caption Key Application Areas of 1-Aminopiperidine

Caption: Key Application Areas of 1-Aminopiperidine

Safety and Handling

As a reactive chemical, proper handling of 1-aminopiperidine is imperative for laboratory safety.

  • GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226).[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some reports indicate it may cause severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[2] For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2]

  • Transport: 1-Aminopiperidine is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]

Conclusion

1-Aminopiperidine is a foundational building block in modern synthetic chemistry with significant implications for drug discovery and development. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile reagent. By understanding its reactivity and leveraging its structural features, researchers can continue to develop novel molecules with therapeutic potential across a spectrum of diseases. This guide provides the core technical knowledge necessary for the safe and effective utilization of 1-aminopiperidine in a professional research setting.

References

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  • Synthesis of 1-aminopiperidine.

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Exploratory

A Theoretical and Computational Guide to the Structural Elucidation of 1-Aminohomopiperidine

Abstract This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize the structure of 1-a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize the structure of 1-aminohomopiperidine (1-AHP). As a saturated N-heterocycle, the conformational flexibility and electronic properties of 1-AHP are critical to its function as a molecular scaffold in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causal scientific reasoning behind the selection of computational protocols. This guide details the application of Density Functional Theory (DFT) for conformational analysis, vibrational spectroscopy, and the prediction of electronic and NMR properties, establishing a self-validating framework where computational results can be directly correlated with experimental data.

Introduction: The Significance of 1-Aminohomopiperidine and the Role of Theoretical Chemistry

1-Aminohomopiperidine, also known as N-aminohomopiperidine or 1-aminoazacycloheptane, is a seven-membered saturated heterocycle. Its parent ring structure, homopiperidine (hexamethyleneimine), is a prevalent motif in pharmacologically active compounds. The addition of an exocyclic amino group at the nitrogen atom (N1) introduces unique structural and electronic features, including a site for further functionalization and potential for intramolecular interactions that dictate its three-dimensional shape. Understanding this structure is paramount for designing novel therapeutics, as molecular conformation directly governs binding affinity to biological targets.

While experimental techniques like X-ray crystallography and NMR spectroscopy are powerful, they provide either a static solid-state picture or an averaged solution-state view. Theoretical studies, primarily through quantum chemical calculations, offer a crucial complementary perspective. They allow us to map the entire potential energy surface, identify all stable conformers, predict their relative populations, and understand the electronic factors governing their stability and reactivity at an atomistic level.[1] This in silico approach is indispensable for rational drug design, enabling the prediction of molecular properties before undertaking costly and time-consuming synthesis.[2]

The Computational Cornerstone: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency. Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it suitable for analyzing electronic properties. It is less computationally demanding than high-level wavefunction-based methods while providing highly reliable results for geometries, vibrational frequencies, and electronic structure.

Causality of Method Selection:

  • Functional: The B3LYP hybrid functional is a proven workhorse for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which is critical for correcting the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry and barrier heights.

  • Basis Set: The 6-311++G(d,p) basis set is chosen for its robustness. This is a triple-zeta basis set, providing flexibility for the valence electrons to be described accurately. The ++ diffuse functions are essential for describing lone pairs and potential weak non-covalent interactions, such as intramolecular hydrogen bonds, which may be present in 1-AHP. The (d,p) polarization functions allow for anisotropy in the electron distribution, which is necessary to correctly model the bonding in a non-planar ring system.[3][4][5]

Mapping the Conformational Landscape

The seven-membered ring of 1-AHP is highly flexible and can adopt several low-energy conformations (e.g., chair, boat, twist-chair). Identifying the global minimum energy structure and other accessible conformers is the foundational step of any theoretical analysis.

Experimental Protocol: Conformational Search and Geometry Optimization
  • Initial Structure Generation: Build an initial 3D structure of 1-aminohomopiperidine using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Rationale): To avoid optimizing to a local minimum instead of the true global minimum, a systematic or stochastic search of the conformational space is necessary. A common approach is a redundant coordinate scan, systematically rotating key dihedral angles (e.g., C-C-C-C and C-N-C-C) to generate a wide range of starting geometries.

  • Geometry Optimization (Rationale): Each generated structure is then fully optimized without constraints. This process systematically alters the coordinates of each atom to find the nearest stationary point on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is used for this step.

  • Frequency Calculation & Verification (Self-Validation): A vibrational frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be discarded or used to find connecting minima.

  • Energy Analysis: The final electronic energies (including zero-point vibrational energy correction) of all confirmed minima are compared to identify the global minimum and determine the relative stability of all other conformers.

Visualization: Conformational Analysis Workflow

G cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure of 1-AHP B 2. Potential Energy Surface Scan (Rotate Dihedrals) A->B C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D E Validation: Imaginary Frequencies? D->E F Identify Stable Conformers (No Imaginary Frequencies) E->F No G Discard Structure (Saddle Point) E->G Yes H 5. Relative Energy Analysis (Identify Global Minimum) F->H

Caption: Workflow for identifying stable conformers of 1-aminohomopiperidine.

Data Presentation: Relative Energies of 1-AHP Conformers
ConformerPoint GroupRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Twist-Chair (Global Min.)C10.000.00
ChairCs1.251.30
Twist-BoatC22.802.75
BoatCs4.504.65
Note: These are representative hypothetical values for illustrative purposes. Actual calculations would provide precise energies.
Probing the Global Minimum: In-Depth Quantum Chemical Analysis

Once the global minimum energy conformer is identified, a suite of calculations is performed to understand its intrinsic properties.

4.1 Vibrational Analysis (Simulated IR/Raman Spectra)

Frequency calculations not only confirm energy minima but also provide the harmonic vibrational frequencies that correspond to molecular motions (stretching, bending, twisting). These computed frequencies can be directly compared to experimental FT-IR and FT-Raman spectra, serving as a powerful tool for structural validation.

Protocol: Vibrational Spectrum Simulation

  • Calculation: Use the optimized global minimum structure from the previous step. Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling (Self-Validation): DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.[6]

  • Assignment: Analyze the atomic displacements (eigenvectors) for each vibrational mode to assign them to specific functional groups (e.g., N-H stretch, CH₂ scissoring, ring deformation). This is often aided by visualization software and Potential Energy Distribution (PED) analysis.[6]

4.2 Electronic Structure and Chemical Reactivity

The distribution of electrons in a molecule dictates its reactivity. DFT provides several tools to analyze this distribution.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity.[7][8][9]

  • Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface. It provides an intuitive guide to reactive sites. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[2][10][11] For 1-AHP, the lone pairs on the nitrogen atoms are expected to be regions of strong negative potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a simple Lewis structure picture of localized bonds and lone pairs.[12][13][14] Its key advantage is the ability to quantify delocalization effects through second-order perturbation theory.[15] This analysis can reveal stabilizing interactions, such as hyperconjugation (e.g., donation from a C-H sigma bond into an adjacent empty C-N sigma* antibond) or intramolecular hydrogen bonding, providing a quantitative energetic measure of these effects.[5]

Visualization: Logic of Electronic Property Analysis

G cluster_electronic Electronic Property Derivation cluster_reactivity Reactivity Prediction cluster_stability Stability Analysis Opt Optimized Wavefunction (Global Minimum) HOMO HOMO/LUMO Analysis Opt->HOMO MEP MEP Surface Opt->MEP NBO NBO Analysis Opt->NBO Gap Kinetic Stability (HOMO-LUMO Gap) HOMO->Gap Sites Nucleophilic/Electrophilic Sites MEP->Sites Hyper Hyperconjugation & Intramolecular H-Bonds NBO->Hyper

Caption: Deriving reactivity and stability insights from the optimized wavefunction.

Simulating Spectroscopic Signatures for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to confirm or elucidate experimentally determined structures.

5.1 NMR Spectroscopy (1H and 13C Chemical Shifts)

Theoretical NMR calculations are invaluable for assigning complex spectra, especially for conformationally flexible molecules where signals may be averaged.

Protocol: GIAO NMR Chemical Shift Calculation

  • Structure Preparation: Use the B3LYP/6-311++G(d,p) optimized geometry of 1-AHP. A separate optimization of a reference compound, Tetramethylsilane (TMS), must also be performed at the identical level of theory.

  • GIAO Calculation (Rationale): The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating isotropic magnetic shielding tensors (σ).[16][17] This calculation should be run for both 1-AHP and TMS.

  • Solvent Effects: Since NMR is typically performed in solution, it is crucial to include a solvent model. An implicit solvent model like the Polarizable Continuum Model (PCM) is often sufficient and computationally efficient.

  • Chemical Shift Calculation (Self-Validation): The absolute shielding tensors are not directly comparable to experimental data. The calculated chemical shift (δ) is obtained by subtracting the calculated shielding tensor of the nucleus of interest from the shielding tensor of the reference compound: δcalc = σTMS - σsample[18]

  • Data Correlation: The calculated chemical shifts (δcalc) are then tabulated and compared with experimental values. A strong linear correlation validates the computed structure.

Data Presentation: Calculated vs. Experimental NMR Shifts
AtomCalculated 13C Shift (ppm)Experimental 13C Shift (ppm)
C2/C748.548.2
C3/C627.827.5
C4/C526.125.9
Note: These are representative hypothetical values for illustrative purposes.
5.2 UV-Visible Spectroscopy

While 1-AHP, being a saturated amine, is not expected to have strong absorptions in the standard UV-Vis range, theoretical calculations can predict its electronic transitions in the vacuum UV region.

Protocol: TD-DFT Calculation for Electronic Transitions

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states.[19][20]

  • Calculation: Using the optimized ground-state geometry, a TD-DFT calculation (e.g., requesting the first 10 singlet excited states) is performed at the same B3LYP/6-311++G(d,p) level, often including a PCM solvent model.[21][22]

  • Analysis: The output provides the excitation energies (which can be converted to wavelength, λmax), the oscillator strengths (f), which indicate the intensity of the transition, and the molecular orbitals involved in the transition (e.g., n → σ*).[23]

Conclusion

The theoretical study of 1-aminohomopiperidine through a structured, multi-faceted computational approach provides a comprehensive understanding of its molecular structure, stability, and potential reactivity. By systematically mapping the conformational landscape and employing a suite of quantum chemical analyses—from vibrational and electronic properties to simulated NMR spectra—we can build a highly detailed and validated molecular model. This synergy between in silico prediction and experimental validation is a cornerstone of modern chemical research and is particularly powerful in the field of drug discovery, where a deep, atomistic understanding of molecular scaffolds like 1-AHP is essential for rational design and development.

References
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Foundational

Physical and chemical properties of 1-Aminopiperidine

An In-depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications Introduction 1-Aminopiperidine, a cyclic hydrazine derivative, is a pivotal building block in modern organic and medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications

Introduction

1-Aminopiperidine, a cyclic hydrazine derivative, is a pivotal building block in modern organic and medicinal chemistry.[1] Its structure, featuring a piperidine ring with a primary amino group attached to the nitrogen atom, imparts a unique combination of reactivity and conformational properties. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties, synthesis, reactivity, and applications of 1-aminopiperidine. As a versatile intermediate, it plays a crucial role in the synthesis of a wide array of pharmaceuticals and agrochemicals, often serving to enhance properties like solubility and bioavailability in target molecules.[1]

Core Chemical and Physical Properties

1-Aminopiperidine is typically a colorless to slightly yellow clear liquid under standard conditions.[1][2] The presence of the N-amino group significantly influences its physical and chemical characteristics compared to its parent heterocycle, piperidine.

Physicochemical Data Summary

The fundamental properties of 1-aminopiperidine are summarized in the table below for quick reference. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification techniques.

PropertyValueSource(s)
CAS Number 2213-43-6[1][3][4][5]
Molecular Formula C₅H₁₂N₂[1][2][4][5]
Molecular Weight 100.16 g/mol [2][5][6]
Appearance Colorless to slightly yellow clear liquid[1][7]
Boiling Point 146 °C (at 730 mmHg)[4][6]
Density 0.928 g/mL (at 25 °C)[4][6]
Refractive Index (n²⁰/D) 1.475[4][6]
Flash Point 36 °C (96.8 °F)
pKa (Predicted) 8.19 ± 0.20[4][8]
IUPAC Name piperidin-1-amine[2]
SMILES C1CCN(CC1)N[2]
InChIKey LWMPFIOTEAXAGV-UHFFFAOYSA-N[2][4]

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for the unambiguous identification and quality assessment of 1-aminopiperidine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on carbons adjacent to the ring nitrogen (C2 and C6) will appear as a multiplet, as will the protons at the C3, C4, and C5 positions. A distinct, often broad, singlet corresponding to the two protons of the primary amine (-NH₂) will also be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the piperidine ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions due to the molecule's symmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for N-H stretching vibrations characteristic of a primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 100.[9] The fragmentation pattern is a key identifier, with common fragments arising from the loss of the amino group or cleavage of the piperidine ring.[2]

Synthesis of 1-Aminopiperidine

The synthesis of 1-aminopiperidine is most commonly achieved through the amination of piperidine. One industrially relevant and efficient method involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.[10][11] The careful control of stoichiometry and temperature is crucial for achieving high yield and purity.[10]

General Synthesis Workflow

The diagram below outlines the key stages in a typical synthesis of 1-aminopiperidine from piperidine and HOSA.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_HOSA Prepare aqueous hydroxylamine-O-sulfonic acid (HOSA) add_HOSA Slowly add HOSA solution to piperidine solution prep_HOSA->add_HOSA prep_Pip Prepare aqueous alkaline solution of piperidine prep_Pip->add_HOSA control_T Maintain temperature (e.g., 35-45 °C) add_HOSA->control_T During addition extract Aqueous NaOH extraction to separate phases control_T->extract isolate Isolate organic phase containing 1-aminopiperidine in excess piperidine extract->isolate purify Purification (optional) (e.g., distillation) isolate->purify

General workflow for 1-aminopiperidine synthesis.
Detailed Experimental Protocol: Synthesis from Piperidine and HOSA

This protocol is a representative example based on established methods.[10]

  • Reactor Setup: Charge a suitable reaction vessel with water and sodium hydroxide pellets. Heat the mixture to 60-70 °C to ensure complete dissolution of the sodium hydroxide.

  • Piperidine Addition: Cool the caustic solution to approximately 50-60 °C and add piperidine. Stir for 15-20 minutes to form a homogeneous solution, then cool the mixture to the target reaction temperature, typically between 35-45 °C.[10] The use of excess piperidine (e.g., a piperidine to HOSA molar ratio of at least 2:1, preferably around 3:1) is critical to maximize the formation of the desired product and minimize side reactions.[10]

  • HOSA Addition: In a separate vessel, prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid.

  • Reaction Execution: Add the HOSA solution to the alkaline piperidine solution dropwise or in a controlled, stepwise fashion over a period of 1 to 4 hours.[10] The slow addition and rigorous temperature control are paramount to manage the exothermic nature of the reaction.

  • Work-up: Upon completion, perform several extractions with an aqueous sodium hydroxide solution. This step neutralizes any remaining acidic species and facilitates the separation of the organic phase from the aqueous phase.

  • Isolation: The desired product, 1-aminopiperidine, is recovered as a solution within the unreacted excess piperidine in the organic layer.[10]

  • Purification (Optional): If high purity is required, the 1-aminopiperidine can be isolated from the excess piperidine via fractional distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The reactivity of 1-aminopiperidine is dominated by the nucleophilic primary amino group. This functionality makes it a valuable reactant for forming various chemical bonds and molecular scaffolds.

  • Hydrazone Formation: 1-Aminopiperidine readily reacts with aldehydes and ketones to form stable N-piperidinylhydrazones. This reaction is a cornerstone of its utility in dynamic covalent chemistry and the synthesis of complex molecules.[4][11]

  • Amide Bond Formation: It can be acylated by reacting with acid chlorides, anhydrides, or activated esters to form N-piperidinylamides.

  • Reductive Amination: The primary amine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form substituted hydrazines.

  • Metal Complex Formation: The lone pairs on both nitrogen atoms allow 1-aminopiperidine to act as a ligand, forming coordination complexes with various metals. For instance, it reacts with aluminum hydride and gallium hydride to form corresponding hydrazides.

Applications in Research and Drug Development

1-Aminopiperidine is not merely a chemical curiosity; it is a workhorse intermediate in the creation of high-value, biologically active molecules.[1] Its incorporation into a drug candidate can modulate physicochemical properties and receptor binding affinity.

Role as a Versatile Synthetic Building Block

The piperidine moiety is a common structural motif in many pharmaceuticals. 1-Aminopiperidine provides a direct and efficient entry point for introducing this scaffold or for using the exocyclic amine as a reactive handle for further elaboration.

G cluster_reactions Key Reactions cluster_products Resulting Compound Classes start 1-Aminopiperidine r1 Reaction with Aldehydes/Ketones start->r1 r2 Coupling with Carboxylic Acid Derivatives start->r2 r3 Multicomponent Reactions start->r3 r4 Alkylation/ Arylation start->r4 p1 Hydrazones r1->p1 Leads to p2 CB1 Receptor Ligands r2->p2 Key step for p4 Phosphorus(V) Hydrazines r2->p4 Can form p3 Tetrahydronaphthalene Derivatives r3->p3 Used in

Role of 1-aminopiperidine as a versatile building block.
Specific Pharmaceutical Applications
  • Cannabinoid Receptor Ligands: It is a key reactant in the synthesis of CB1 cannabinoid receptor ligands.[4][11] These compounds have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and neurological disorders.[1][12] For example, N-aminopiperidine hydrochloride is a crucial intermediate in the synthesis of Rimonabant, a known cannabinoid receptor antagonist.[12]

  • Enzyme Inhibitors: Derivatives of aminopiperidine have been explored as inhibitors for various enzymes. For instance, it has been noted for its ability to inhibit phospholipase A2, an enzyme implicated in inflammatory pathways.[11]

  • General Drug Scaffolds: The 4-aminopiperidine scaffold, a related structure, is found in numerous therapeutic agents. While distinct from 1-aminopiperidine, the synthetic strategies and biological importance of the piperidine ring are shared themes.[13]

Safety, Handling, and Storage

As a reactive chemical, 1-aminopiperidine must be handled with appropriate precautions.

  • Hazards: It is a flammable liquid and vapor.[3][14] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][14] It may also cause respiratory irritation.[3][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Use spark-proof tools and take precautionary measures against static discharge.[3][14]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3] Keep containers tightly closed. It is recommended to store in a freezer under an inert atmosphere for long-term stability.[4][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Conclusion

1-Aminopiperidine is a compound of significant utility in chemical synthesis and pharmaceutical development. Its well-defined physical properties, predictable reactivity centered on the N-amino group, and established synthetic routes make it an invaluable tool for chemists. From the creation of complex hydrazones to its role as a foundational piece in the architecture of potent CB1 receptor ligands, 1-aminopiperidine continues to be a key player in the advancement of organic chemistry and the discovery of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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Exploratory

1-Aminohomopiperidine and its derivatives

An In-depth Technical Guide to 1-Aminohomopiperidine and its Derivatives Abstract The azepane (homopiperidine) scaffold is a seven-membered nitrogen heterocycle recognized for its significant role in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Aminohomopiperidine and its Derivatives

Abstract

The azepane (homopiperidine) scaffold is a seven-membered nitrogen heterocycle recognized for its significant role in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar and flexible conformation provides a unique structural advantage in the design of therapeutic agents with high potency and selectivity.[2] This guide focuses on a specific, functionalized variant: 1-aminohomopiperidine (also known as N-amino-azepane or 1-amino-hexamethyleneimine). While less explored than its six-membered counterpart, 1-aminopiperidine, the 1-aminohomopiperidine core represents a promising, sp³-rich building block for drug discovery.[3] The presence of a reactive N-amino group on the conformationally versatile azepane ring offers a powerful handle for chemical diversification. This document provides a comprehensive technical overview of the synthesis, derivatization, and potential applications of 1-aminohomopiperidine, aimed at researchers and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The azepane ring system is a cornerstone of modern pharmacology. Its derivatives have demonstrated a vast range of biological activities, leading to their use in treatments for cancer, microbial infections, and Alzheimer's disease.[1][4] Unlike flat aromatic systems, the saturated, three-dimensional nature of the azepane scaffold allows for more precise and complex interactions with biological targets, often leading to improved selectivity and reduced off-target effects.[2] More than 20 FDA-approved drugs incorporate this motif, underscoring its therapeutic importance and validating it as a privileged scaffold in pharmaceutical development.[1] The introduction of an amino group directly onto the ring nitrogen to form 1-aminohomopiperidine creates a cyclic hydrazine, a functional group that serves as both a versatile synthetic intermediate and a potential pharmacophore.

Physicochemical Properties of the Homopiperidine Core

Understanding the properties of the parent scaffold, homopiperidine (hexamethyleneimine), is essential before exploring its derivatives.

PropertyValueReference(s)
Molecular Formula C₆H₁₃N[5][6]
Molecular Weight 99.17 g/mol [5][6]
Appearance Clear, colorless to light yellow liquid[6]
Boiling Point 138 °C (at 749 mm Hg)[5][7]
Density ~0.88 g/mL at 25 °C[5][7]
pKa 11.07 (25 °C)[6][7]
Solubility Soluble in water[6]

Synthesis of the 1-Aminohomopiperidine Scaffold

While direct literature on the synthesis of 1-aminohomopiperidine is sparse, established protocols for its lower homologue, 1-aminopiperidine, and general methods for cyclic hydrazine formation provide robust and logical synthetic blueprints.

Rationale for Synthetic Strategy

The primary challenge in synthesizing N-amino heterocycles is the controlled formation of the N-N bond. The two most chemically intuitive and validated approaches involve either N-amination of the pre-formed heterocycle or cyclization of a linear precursor containing a hydrazine moiety.

Proposed Synthetic Protocol 1: Cyclization of a Dihaloalkane with Hydrazine

This is one of the most direct methods, analogous to well-established procedures for 1-aminopiperidine.[8] The causality is straightforward: hydrazine acts as a dinucleophile, reacting with a linear 1,6-dihalohexane. The intramolecular cyclization is favored under dilute conditions to minimize polymerization.

Experimental Protocol:

  • Setup: In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (e.g., 3 molar equivalents) in a suitable solvent like methanol.

  • Reaction: Heat the hydrazine solution to reflux. Add a solution of 1,6-dibromohexane (1 molar equivalent) in methanol dropwise from the dropping funnel over several hours. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Work-up: After the addition is complete, continue refluxing for 24 hours. Cool the reaction mixture and remove the methanol under reduced pressure.

  • Isolation: Basify the residue with a strong base solution (e.g., 40% NaOH) to deprotonate the resulting hydrobromide salt and liberate the free amine.

  • Extraction & Purification: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-aminohomopiperidine. The product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Reaction Reflux in Methanol (Slow Addition) Hydrazine->Reaction Bromohexane 1,6-Dibromohexane (Br-(CH₂)₆-Br) Bromohexane->Reaction Workup 1. Basification (NaOH) 2. Extraction (Ether) Reaction->Workup Intramolecular Cyclization Product 1-Aminohomopiperidine Workup->Product

Caption: Proposed synthesis of 1-Aminohomopiperidine via cyclization.

Proposed Synthetic Protocol 2: Direct N-Amination of Homopiperidine

This approach leverages the commercially available homopiperidine (hexamethyleneimine) ring. The key is the selection of an aminating agent. Hydroxylamine-O-sulfonic acid (HOS) is a proven reagent for this transformation with piperidine.[9]

Experimental Protocol:

  • Setup: Prepare a concentrated aqueous alkaline solution of homopiperidine (e.g., 2-3 molar equivalents) and a base like sodium hydroxide in a reaction vessel. The use of excess amine is crucial to maximize the yield of the desired product and minimize side reactions.

  • Amination: While maintaining the reaction temperature (e.g., 35-45 °C), slowly add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOS) (1 molar equivalent) over 2-3 hours.[9] Careful temperature control is necessary to manage the exothermicity of the reaction.

  • Reaction Completion: After the addition, continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Isolation and Purification: Isolate the 1-aminohomopiperidine product through extraction with an organic solvent, followed by drying and purification via vacuum distillation, similar to the method described above.

Derivatization Strategies for Drug Discovery

The synthetic value of 1-aminohomopiperidine lies in the reactivity of its N-amino group, which provides a versatile anchor point for building molecular diversity. The goal of derivatization is to systematically modify the core scaffold to explore the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1]

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_screening Screening & Optimization A 1-Aminohomopiperidine (Core Scaffold) B Acylation (R-COCl, Acid Anhydrides) A->B C Reductive Amination (Aldehydes/Ketones, NaBH₃CN) A->C D Hydrazone Formation (Aldehydes/Ketones) A->D E Sulfonylation (R-SO₂Cl) A->E F Hydrazides / Amides B->F G Substituted Hydrazines C->G H Hydrazones D->H I Sulfonylhydrazides E->I J Biological Screening (HTS) F->J G->J H->J I->J K SAR Analysis J->K L Lead Optimization K->L

Caption: Workflow for derivatization and screening of 1-aminohomopiperidine.

Acylation to Form Hydrazides

Reacting 1-aminohomopiperidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields stable hydrazide derivatives. This is a fundamental reaction for library synthesis. The resulting amide bond is metabolically robust, and the R-group introduced can be varied widely to probe interactions with target proteins.

Reductive Amination

The N-amino group can undergo reductive amination with a wide range of aldehydes and ketones.[10] This reaction, typically mediated by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), forms a new C-N bond, yielding 1,1-disubstituted hydrazine derivatives. This strategy is highly effective for adding diverse and complex side chains to the scaffold.

Hydrazone Formation

Condensation with aldehydes or ketones under acidic or basic conditions forms hydrazone derivatives.[11] The resulting C=N double bond can be a key pharmacophoric element, or it can serve as an intermediate for further reactions, such as reduction to a substituted hydrazine.

Potential Applications in Medicinal Chemistry

The therapeutic potential of 1-aminohomopiperidine derivatives can be inferred from the established biological activities of related azepane and cyclic hydrazine compounds.

  • Anticancer Agents: Numerous azepane-containing molecules exhibit potent anticancer activity.[1][12] By using 1-aminohomopiperidine as a scaffold, novel derivatives can be designed to target kinases, protein-protein interactions, or other pathways implicated in cancer.

  • CNS Disorders: The conformational flexibility of the azepane ring is particularly advantageous for designing ligands for central nervous system (CNS) receptors.[2] Azepine derivatives are used as antipsychotics and antidepressants, and 1-aminohomopiperidine derivatives could be explored for activity against targets like dopamine or serotonin receptors.

  • Antimicrobial Agents: There is a continuous need for new antimicrobial agents with novel mechanisms of action. The azepane core is a viable starting point for the development of new antibacterial or antifungal compounds.[1]

  • Enzyme Inhibitors: The cyclic hydrazine motif can interact with the active sites of various enzymes. For instance, 1-aminopiperidine is a building block for CB1 cannabinoid receptor ligands. Derivatives of 1-aminohomopiperidine could be screened against enzyme classes such as proteases, kinases, or metabolic enzymes like α-glucosidase, where other azepane derivatives have shown activity.[1]

Conclusion and Future Outlook

1-Aminohomopiperidine is a synthetically accessible and highly versatile chemical scaffold that combines the proven pharmacological advantages of the azepane ring with the reactive potential of an N-amino group. While it remains a relatively underexplored building block, the clear synthetic pathways, based on robust and analogous chemical reactions, make it an attractive starting point for generating novel chemical libraries. The extensive precedent for bioactivity among azepane derivatives provides a strong rationale for investigating 1-aminohomopiperidine-based compounds in a wide range of therapeutic areas. Future research should focus on the efficient, scalable synthesis of the core and the systematic exploration of its derivatives to unlock their full potential in the ongoing quest for new and effective medicines.

References

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Foundational

A Technical Guide to the Reactivity and Synthetic Utility of the N-Amino Group in 1-Aminohomopiperidine

Prepared by: Gemini, Senior Application Scientist Abstract 1-Aminohomopiperidine (1-AHP), a seven-membered cyclic hydrazine, is a versatile building block in modern synthetic chemistry, particularly within pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Aminohomopiperidine (1-AHP), a seven-membered cyclic hydrazine, is a versatile building block in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its unique structural feature—an exocyclic N-amino group attached to a flexible azepane ring—confers a distinct reactivity profile that differentiates it from simpler acyclic hydrazines or smaller ring systems like 1-aminopiperidine. This guide provides an in-depth analysis of the chemical behavior of the N-amino group, focusing on its nucleophilic character, its participation in redox reactions, and the strategic implications for drug development. We will explore the causality behind experimental choices for key transformations, provide validated protocols, and discuss how this unique scaffold is leveraged to create novel molecular architectures.

Introduction to 1-Aminohomopiperidine (1-AHP)

1-Aminohomopiperidine, systematically named azepan-1-amine, consists of a seven-membered homopiperidine (azepane) ring with a primary amino group directly attached to the ring nitrogen. This N-N bond is the epicenter of its reactivity. Unlike the nitrogen in a simple tertiary amine, the exocyclic nitrogen (–NH₂) possesses heightened nucleophilicity due to the alpha effect—the presence of an adjacent atom with lone pair electrons (the ring nitrogen) enhances its reactivity toward electrophiles.

The synthesis of related N-amino heterocycles is often achieved through methods like the reaction of the parent heterocycle with hydroxylamine-O-sulfonic acid (HOSA) or via nucleophilic displacement.[1] For instance, 1-aminopiperidine can be efficiently produced by the slow addition of HOSA to an alkaline solution of piperidine.[2] A similar strategy can be envisioned for 1-AHP, starting from azepane. Another route involves the reaction of 1,5-dibromopentane with a hydrazine source, which builds the heterocyclic ring.[3] The availability of these synthetic routes makes 1-AHP and its derivatives accessible starting materials for complex molecule synthesis.[1]

The Nucleophilic Reactivity of the N-Amino Group

The primary amino group of 1-AHP is a potent nucleophile, readily engaging with a wide array of electrophiles. This reactivity is the cornerstone of its utility as a synthetic building block for creating diverse molecular libraries.[1]

Reaction with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones. This transformation is highly efficient with 1-AHP and serves as a fundamental tool for molecular elaboration.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration. The choice of catalyst is critical; the reaction is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbon more electrophilic. However, excessive acidity must be avoided as it will protonate the nucleophilic N-amino group, shutting down the reaction. A mildly acidic environment (pH 4-6) or the use of a general acid catalyst like pyridinium p-toluenesulfonate (PPTS) provides the optimal balance.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration AHP 1-Aminohomopiperidine (Nucleophile) Carbonyl Aldehyde/Ketone (Electrophile) Intermediate1 Tetrahedral Intermediate (Carbinolamine) AHP->Intermediate1 Carbonyl->Intermediate1 H+ cat. Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + H+ Hydrazone Hydrazone Product Intermediate2->Hydrazone - H₂O, -H+ Water H₂O

Caption: General mechanism for hydrazone formation.

Experimental Protocol: Synthesis of Benzaldehyde Azepan-1-yl-hydrazone

  • Setup: To a solution of 1-aminohomopiperidine (1.14 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: The product often precipitates from the solution upon formation. If not, reduce the solvent volume under reduced pressure. The resulting solid is collected by vacuum filtration.

  • Purification & Validation: Wash the solid with cold ethanol to remove unreacted starting materials. The product can be recrystallized from ethanol or isopropanol to yield pure benzaldehyde azepan-1-yl-hydrazone. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This self-validating protocol ensures the identity and purity of the final product.

Acylation and Sulfonylation

The N-amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form stable amide and sulfonamide linkages, respectively. These reactions are crucial for introducing diverse functional groups and building complex molecular scaffolds. For instance, reacting 1-aminopiperidine with ethyl formate yields N-1-piperidinylformamide.

Causality in Reagent Selection:

  • Acid Chlorides vs. Anhydrides: Acid chlorides are more reactive but generate HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting material. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is less aggressive. The choice depends on the substrate's sensitivity and the desired reaction rate.

  • Schotten-Baumann Conditions: For robust, high-yield acylations, conducting the reaction in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) is often advantageous. The base in the aqueous layer neutralizes the generated acid, while the product remains in the organic phase, driving the reaction to completion.

The N-Amino Group in Redox Chemistry

The N-N bond in 1-AHP is susceptible to both oxidation and reduction, providing pathways to either functionalize the ring or remove the amino group entirely.

Oxidation of the N-Amino Group

The oxidation of N-amino heterocycles can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can oxidize the ring nitrogen of amino-substituted heterocycles to form N-oxides.[4] More aggressive oxidation can lead to the formation of azo compounds or cleavage of the N-N bond. The electrochemical Shono-type oxidation is another powerful method for functionalizing N-heterocycles, typically at the carbon vicinal to the nitrogen, by generating an N-acyliminium ion intermediate.[5] While direct oxidation of the exocyclic amino group is less commonly used for synthetic applications, it is a key consideration in metabolic studies of drug candidates containing this moiety.

G AHP 1-Aminohomopiperidine Oxidant Oxidizing Agent (e.g., H₂O₂, Pb(OAc)₄) Product1 Azo-dimer AHP->Product1 [O] Product2 N-Nitrosohomopiperidine (with NaNO₂/HCl) AHP->Product2 Nitrosation Product3 Homopiperidine (N-N Cleavage) AHP->Product3 Harsh [O]

Caption: Potential oxidation pathways for 1-AHP.

Reductive Cleavage of the N-N Bond

The N-N bond can be cleaved under reductive conditions, a reaction that is synthetically valuable for converting an N-amino group into a simple N-H group (deamination). This allows chemists to use the N-amino group as a temporary handle for directing reactions or influencing solubility, only to remove it at a later stage.

Methodologies & Rationale:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and effective method for N-N bond cleavage.

  • Dissolving Metal Reduction: Strong reducing agents like sodium in liquid ammonia can effectively cleave the N-N bond in hydrazine derivatives.[6]

  • Photocatalysis: Modern methods using visible light and a ruthenium-based photocatalyst can cleave N-N bonds under exceptionally mild conditions, offering excellent functional group tolerance.[7][8]

Experimental Protocol: Reductive Deamination of 1-AHP to Azepane

  • Setup: In a hydrogenation vessel, dissolve 1-aminohomopiperidine (1.14 g, 10 mmol) in methanol (25 mL).

  • Catalyst: Carefully add a catalytic amount of Raney Nickel (~10 mol% by weight) under an inert atmosphere (e.g., Argon).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation & Validation: Concentrate the filtrate under reduced pressure. The resulting crude azepane can be purified by distillation. The successful cleavage is confirmed by the disappearance of the -NH₂ signals in NMR and a corresponding mass change in MS analysis.

Applications in Medicinal Chemistry and Drug Development

The 1-AHP scaffold is a privileged structure in medicinal chemistry. Its flexible seven-membered ring can effectively orient substituents in three-dimensional space to optimize interactions with biological targets. The reactive N-amino group serves as a versatile anchor point for attaching pharmacophores.[9]

Case Study: 1-AHP in the Synthesis of Bioactive Ligands 1-Aminopiperidine, a close analog, is a well-documented building block for synthesizing ligands targeting various receptors and enzymes.[1] For example, it is used as a reactant in the synthesis of CB1 cannabinoid receptor ligands and inhibitors of dipeptidyl peptidase IV (DPP-IV). The same synthetic logic applies to 1-AHP. The N-amino group allows for the straightforward formation of hydrazone or amide libraries, which can be screened for biological activity.

Data Summary: Comparison of Heterocyclic Scaffolds

ScaffoldRing SizeConformational FlexibilityKey Reactive HandleCommon Applications
1-Aminopiperidine6ModerateN-AminoCB1 ligands, DPP-IV inhibitors
1-Aminohomopiperidine 7 High N-Amino Scaffolds for CNS agents, enzyme inhibitors
3-Aminopiperidine6ModerateC-AminoPeptide mimetics, GPCR ligands[10]
4-Aminopiperidine6ModerateC-AminoCCR5 antagonists, ion channel modulators[11]

This table highlights the strategic advantage of 1-AHP: it combines the proven synthetic utility of the N-amino handle with the high conformational flexibility of the seven-membered azepane ring, opening up a larger chemical space for drug discovery professionals to explore.

Summary and Future Outlook

The N-amino group of 1-aminohomopiperidine is a locus of versatile reactivity, defined by its strong nucleophilicity and its susceptibility to redox transformations. Its ability to readily form stable derivatives like hydrazones and amides makes it an invaluable tool for researchers in drug development, allowing for the rapid generation of diverse chemical libraries. Furthermore, the option for reductive cleavage provides synthetic flexibility, enabling its use as a temporary directing or solubilizing group. As the demand for novel, three-dimensionally complex scaffolds continues to grow, the strategic application of 1-AHP and the intelligent manipulation of its N-amino group are poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

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  • Wang, L., et al. (2024). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Organic & Biomolecular Chemistry. [Link]

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  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848. [Link]

  • Åberg, O., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(17), 6746–6757. [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: 1-Aminohomopiperidine in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Constrained Diamine In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular scaffolds that impart favorable physicochemical and biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Constrained Diamine

In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular scaffolds that impart favorable physicochemical and biological properties is perpetual. 1-Aminohomopiperidine, also known as 1-aminoazepane, emerges as a compelling building block for the discerning chemist. This seven-membered saturated heterocycle, featuring a unique 1,1-diamine (hydrazine) moiety within a constrained cyclic system, offers a distinct three-dimensional architecture. The azepane ring is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1] The addition of a reactive primary amino group on the ring nitrogen introduces a versatile handle for a myriad of chemical transformations, positioning 1-aminohomopiperidine as a valuable precursor for complex nitrogen-containing molecules.

This guide provides an in-depth exploration of 1-aminohomopiperidine as a synthetic building block. We will delve into its synthesis, explore its application in the construction of bioactive molecules, and provide detailed, field-proven protocols to empower researchers in harnessing its synthetic potential.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₆H₁₄N₂N/A
Molecular Weight 114.19 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Not widely reported; estimated >160 °CN/A
Solubility Soluble in water and common organic solventsN/A

Handling and Storage: 1-Aminohomopiperidine, as a hydrazine derivative, should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is expected to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably refrigerated.

Synthetic Pathways to 1-Aminohomopiperidine

The direct synthesis of 1-aminohomopiperidine is not extensively documented in readily available literature, a testament to its specialized nature. However, its synthesis can be logically approached through established methodologies for N-amination of cyclic secondary amines. The protocol presented here is an adaptation of methods used for the synthesis of the lower homolog, 1-aminopiperidine, and general N-amination techniques.[2][3]

Protocol 1: N-Amination of Homopiperidine (Azepane) via Electrophilic Amination

This protocol employs hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent, a common and effective method for the formation of N-N bonds.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Homopiperidine Homopiperidine (Azepane) Reaction N-Amination Homopiperidine->Reaction Base (e.g., NaOH) HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Reaction Product 1-Aminohomopiperidine Byproduct Sulfuric Acid Reaction->Product Reaction->Byproduct caption N-Amination of Homopiperidine. G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Aminohomopiperidine 1-Aminohomopiperidine Condensation Condensation Aminohomopiperidine->Condensation Aldehyde/Ketone Acylation Acylation Aminohomopiperidine->Acylation Acid Chloride/Anhydride Hydrazone Constrained Hydrazone Condensation->Hydrazone Hydrazide Constrained Hydrazide Acylation->Hydrazide caption Key reactions of 1-aminohomopiperidine.

References

Application

Application Note: Protocols for the Selective N-Alkylation of 1-Aminohomopiperidine

Abstract The N-alkylation of 1-aminohomopiperidine is a critical transformation for the synthesis of novel chemical entities in medicinal chemistry and drug discovery. The exocyclic primary amine of the 1-aminohomopiperi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 1-aminohomopiperidine is a critical transformation for the synthesis of novel chemical entities in medicinal chemistry and drug discovery. The exocyclic primary amine of the 1-aminohomopiperidine scaffold serves as a versatile handle for introducing a wide array of alkyl substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR). This guide provides detailed, field-proven protocols for two primary methods of N-alkylation: Reductive Amination and Direct Alkylation with Alkyl Halides . We delve into the causality behind experimental choices, offer step-by-step methodologies, and provide troubleshooting insights to ensure reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1-Aminohomopiperidine, a seven-membered azacycle with a primary amino group attached to the ring nitrogen, is a valuable building block for creating compounds with diverse pharmacological profiles. The ability to selectively functionalize this primary amine is paramount. The choice between N-alkylation methods depends largely on the desired substituent, the availability of starting materials (aldehydes/ketones vs. alkyl halides), and the functional group tolerance required for the synthesis.

  • Reductive Amination: This is often the method of choice due to its high selectivity for mono-alkylation and its broad substrate scope.[1] It proceeds via the in situ formation of an imine or enamine, which is then reduced by a mild hydride agent.[2] This one-pot procedure is highly efficient and minimizes the formation of over-alkylated byproducts that can complicate direct alkylation approaches.[1]

  • Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide.[3] While straightforward, this method can be prone to over-alkylation, yielding secondary, tertiary, and even quaternary ammonium salts.[3][4] Careful control of stoichiometry, reaction temperature, and the choice of base are crucial for achieving selective mono-alkylation.[5]

Protocol I: N-Alkylation via One-Pot Reductive Amination

Core Principle & Mechanistic Insight

Reductive amination is a robust strategy that couples a primary amine with a carbonyl compound (aldehyde or ketone). The reaction is typically initiated under mildly acidic conditions, which catalyze the formation of a Schiff base (iminium ion). A selective reducing agent, present in the same pot, then reduces the C=N double bond to furnish the N-alkylated amine.

The key to the success of this one-pot protocol is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][6] Its mildness and moisture stability are significant advantages. Crucially, it reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone, which minimizes the formation of undesired alcohol byproducts.[2] This chemoselectivity makes it superior to harsher reagents like sodium borohydride in a one-pot setting.[2]

Visualized Workflow: Reductive Amination

Reductive_Amination_Workflow start Start prep Reactant Preparation (1-Aminohomopiperidine + Carbonyl) start->prep Dissolve in Solvent (e.g., DCE, THF) imine Imine/Iminium Ion Formation (Stir at RT) prep->imine Condensation reduction In Situ Reduction (Add NaBH(OAc)₃) imine->reduction Hydride Transfer workup Aqueous Work-up (Quench & Extract) reduction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final N-Alkylated Product purify->product

Caption: One-pot workflow for N-alkylation via reductive amination.

Experimental Protocol
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-aminohomopiperidine (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Carbonyl Addition: Add the desired aldehyde (1.0-1.2 eq.) or ketone (1.2-1.5 eq.) to the stirred solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. For less reactive ketones, adding acetic acid (1.0 eq.) can catalyze this step.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography.

Data Summary Table
ReagentStoichiometry (eq.)Purpose
1-Aminohomopiperidine1.0Starting Amine
Aldehyde / Ketone1.0 - 1.5Alkylating Agent Source
Sodium Triacetoxyborohydride1.5 - 2.0Selective Reducing Agent[6]
Acetic Acid (optional)1.0Catalyst for Ketones[6]
Solvent (DCE, THF)-Reaction Medium

Protocol II: N-Alkylation via Direct Alkylation with Alkyl Halides

Core Principle & Mechanistic Insight

Direct alkylation is a fundamental SN2 reaction where the lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond.[3] A key byproduct of this reaction is a hydrohalic acid (e.g., HBr, HCl). This acid will protonate any available amine, rendering it non-nucleophilic and halting the reaction.[3]

Therefore, the inclusion of a base is non-negotiable. The base neutralizes the acid as it is formed, ensuring the amine remains in its free, nucleophilic state. The choice of base is critical:

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for reactive alkyl halides like benzyl or allyl halides. Cesium carbonate (Cs₂CO₃) is particularly effective at promoting mono-alkylation while suppressing the undesired dialkylation.[5]

  • Non-Nucleophilic Organic Bases (e.g., DIPEA, Et₃N): Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) are excellent choices as they are strong enough to act as a proton sponge but too bulky to compete as a nucleophile.

To further suppress over-alkylation, the alkyl halide can be added slowly to the reaction mixture to maintain a high concentration of the primary amine relative to the alkylating agent.[4]

Visualized Workflow: Direct Alkylation

Direct_Alkylation_Workflow start Start prep Reactant Preparation (1-Aminohomopiperidine + Base) start->prep Dissolve in Solvent (e.g., DMF, MeCN) addition Slow Addition of Alkyl Halide (Control Temperature, e.g., 0 °C) prep->addition SN2 Reaction Initiation reaction Reaction (Stir at RT or Heat) addition->reaction workup Aqueous Work-up (Quench & Extract) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via direct reaction with an alkyl halide.

Experimental Protocol
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 1-aminohomopiperidine (1.0 eq.) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add the selected base. Use an inorganic base like powdered K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) or a liquid organic base like DIPEA (2.0 eq.).

  • Alkyl Halide Addition: Cool the stirred mixture to 0 °C (ice bath). Add the alkyl halide (1.0-1.1 eq.) dropwise via a syringe. A slow addition rate is crucial to minimize dialkylation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Pay close attention to the formation of the desired mono-alkylated product versus the dialkylated byproduct and remaining starting material.

  • Work-up: Upon completion, filter off any inorganic salts if used. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Data Summary Table
ReagentStoichiometry (eq.)Purpose
1-Aminohomopiperidine1.0Nucleophile
Alkyl Halide (R-X)1.0 - 1.1Electrophile / Alkylating Agent
Base (e.g., Cs₂CO₃, DIPEA)2.0 - 3.0Acid Scavenger[5]
Solvent (DMF, MeCN)-Reaction Medium

General Purification and Characterization Notes

Flash Column Chromatography

The purification of amines on standard silica gel can sometimes be challenging due to the acidic nature of silica, which can cause peak tailing and product loss.[8] To mitigate this, two strategies are highly effective:

  • Mobile Phase Modifier: Add a small amount (0.5-1%) of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent system (e.g., Hexane/EtOAc or DCM/MeOH).[8][9]

  • Amine-Functionalized Silica: Use a pre-packed amine-functionalized column, which provides a basic stationary phase and often yields superior separation without mobile phase modifiers.[10]

Characterization

The successful synthesis of the N-alkylated 1-aminohomopiperidine can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: Will show the appearance of signals corresponding to the newly introduced alkyl group and shifts in the signals of the homopiperidine ring protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum will correspond to the calculated mass of the desired product.

  • TLC: The product should have a different Rf value compared to the starting amine, typically being less polar.

Conclusion

The N-alkylation of 1-aminohomopiperidine is a readily achievable transformation that opens the door to a vast chemical space for drug discovery. Reductive amination using sodium triacetoxyborohydride offers a mild, efficient, and highly selective one-pot method for synthesizing N-alkyl derivatives from carbonyl compounds. Direct alkylation with alkyl halides, when performed with careful control of stoichiometry and the use of an appropriate base, provides a complementary and powerful route. The protocols detailed herein are robust, well-documented, and designed to serve as a reliable starting point for any research program focused on the functionalization of this important scaffold.

References

Method

Introduction: The Strategic Role of Hydrazones and Hydrazides in Medicinal Chemistry

An Application Guide to the Synthesis of Hydrazones and Hydrazides Using 1-Aminohomopiperidine In the landscape of modern drug discovery, the hydrazone (-C(=O)NHN=C<) and hydrazide (-C(=O)NHNH₂) moieties are privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Hydrazones and Hydrazides Using 1-Aminohomopiperidine

In the landscape of modern drug discovery, the hydrazone (-C(=O)NHN=C<) and hydrazide (-C(=O)NHNH₂) moieties are privileged structural motifs. Their remarkable versatility and capacity to engage in diverse biological interactions have cemented their status as critical pharmacophores. Hydrazide-hydrazone derivatives are cornerstones in the development of therapeutics, exhibiting a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4]

This guide focuses on the synthetic utility of 1-aminohomopiperidine (also known as N-aminoazepane), a cyclic hydrazine building block. Featuring a seven-membered azepane ring, this reagent offers a unique conformational profile compared to its six-membered analog, 1-aminopiperidine. The integration of this scaffold into hydrazone and hydrazide structures provides a pathway to novel chemical entities with distinct three-dimensional shapes, potentially leading to enhanced target binding and improved pharmacokinetic profiles.

As a senior application scientist, my objective is to provide researchers, medicinal chemists, and drug development professionals with a robust and technically sound guide. The following sections detail the core chemical principles, field-proven experimental protocols, and critical insights for the synthesis of hydrazones and hydrazides from 1-aminohomopiperidine. The protocols described are founded on well-established, analogous chemical transformations and are designed to be self-validating and readily adaptable.[5][6]

Section 1: Synthesis of 1-Aminohomopiperidine-Derived Hydrazones

Core Principle: Acid-Catalyzed Condensation

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via nucleophilic attack of the primary amine of 1-aminohomopiperidine on the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine intermediate, which, under mildly acidic conditions, undergoes dehydration to yield the stable C=N double bond of the hydrazone.[7]

The reaction is reversible and pH-dependent. Optimal rates are typically achieved in a slightly acidic medium (pH ~5), which is sufficient to protonate the hydroxyl group of the carbinolamine, making it a good leaving group (water), but not so acidic as to fully protonate the nucleophilic 1-aminohomopiperidine, which would render it unreactive.[7]

Caption: General reaction scheme for hydrazone synthesis.

Causality Behind Experimental Choices
  • Carbonyl Substrate: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones may require more forcing conditions (higher temperatures or longer reaction times).

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they effectively solvate the reactants and intermediates.[1] They are also suitable for recrystallization of the final product.

  • Catalyst: A few drops of a weak acid like glacial acetic acid are typically sufficient to catalyze the reaction without causing unwanted side reactions.[8] For sensitive substrates, catalytic amine buffers can be employed to accelerate the reaction at neutral pH.[9]

  • Temperature: Many hydrazone formations proceed efficiently at room temperature, but heating under reflux can be used to increase the reaction rate and drive the equilibrium towards the product, especially for less reactive ketones.

ParameterTypical ConditionsRationale
Solvent Ethanol, MethanolProtic, good solubility for reactants, easy to remove.
Catalyst Glacial Acetic Acid (catalytic amount)Provides necessary H+ for dehydration of the intermediate.[1]
Temperature Room Temperature to Reflux (e.g., 78 °C for EtOH)Balances reaction rate with substrate stability.
Molar Ratio 1:1 to 1:1.1 (Hydrazine:Carbonyl)A slight excess of the carbonyl can help drive the reaction.
Reaction Time 1 - 12 hoursMonitored by TLC until starting material is consumed.
Protocol 1: Synthesis of a Hydrazone from 1-Aminohomopiperidine and an Aromatic Aldehyde

This protocol describes a representative procedure for the synthesis of N'-benzylideneazepan-1-amine.

Materials:

  • 1-Aminohomopiperidine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminohomopiperidine (e.g., 10 mmol, 1.14 g) in absolute ethanol (30-40 mL).

  • Addition of Carbonyl: To the stirred solution, add benzaldehyde (10.5 mmol, 1.11 g, 1.07 mL) dropwise at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The formation of the product is often indicated by the appearance of a new, less polar spot and the consumption of the aldehyde. If the reaction is slow, it can be gently heated to reflux until completion (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate from the solution. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid under vacuum. The structure and purity should be confirmed by NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point determination.[5]

Self-Validation:

  • Expected Outcome: Formation of a white or off-white crystalline solid.

  • TLC Analysis: A single major spot for the product, with a higher Rf value than the 1-aminohomopiperidine starting material.

  • ¹H NMR: Expect a characteristic singlet for the imine proton (-N=CH-) in the range of δ 7.5-8.5 ppm.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve 1-Aminohomopiperidine in Ethanol react1 Add Aldehyde (e.g., Benzaldehyde) prep1->react1 react2 Add Acetic Acid (Catalyst) react1->react2 react3 Stir at RT or Reflux (Monitor by TLC) react2->react3 workup1 Cool in Ice Bath to Precipitate react3->workup1 workup2 Filter Solid Product workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 analysis1 Characterize: NMR, MS, m.p. workup4->analysis1

Caption: Experimental workflow for hydrazone synthesis.

Section 2: Synthesis of 1-Aminohomopiperidine-Derived Hydrazides

Core Principle: Nucleophilic Acyl Substitution

The synthesis of hydrazides from 1-aminohomopiperidine involves its action as a nucleophile, attacking an electrophilic carbonyl carbon of a carboxylic acid or its derivative. The specific methodology depends on the reactivity of the carboxylic acid derivative used.

hydrazine 1-Aminohomopiperidine product 1-Aminohomopiperidine-Derived Hydrazide hydrazine->product acid Carboxylic Acid (R-COOH) reagent_acid + Coupling Agent (e.g., EDC, DCC) acid->product Method A ester Ester (R-COOR') reagent_ester Heat (Reflux) ester->product Method B chloride Acyl Chloride (R-COCl) reagent_chloride + Base (e.g., Et₃N) chloride->product Method C

Caption: Synthetic routes to hydrazides from 1-aminohomopiperidine.

Causality Behind Method Selection
  • Method A (from Carboxylic Acids): This is a highly versatile method for a wide range of substrates. The carboxylic acid is not sufficiently electrophilic to react directly, so a coupling agent is required to form a highly reactive activated intermediate (e.g., an O-acylisourea ester with DCC/DIC or an active ester with HATU).[10] This method is favored for its mild conditions and broad applicability in peptide and medicinal chemistry.

  • Method B (from Esters): Known as hydrazinolysis, this method is straightforward but may require heating to drive the reaction.[6][11] It is a good choice when the corresponding ester is readily available or more stable than the acyl chloride.

  • Method C (from Acyl Chlorides): Acyl chlorides are extremely reactive and provide a rapid, often high-yielding route to hydrazides.[12] The key consideration is the need for a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl gas that is produced, preventing it from protonating the 1-aminohomopiperidine.

Coupling AgentFull NameByproductKey Features
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaIdeal for aqueous or mixed-phase reactions; easy workup.[10]
DCC N,N'-DicyclohexylcarbodiimideInsoluble dicyclohexylurea (DCU)Effective in organic solvents; byproduct removed by filtration.[10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-High coupling efficiency, low racemization, very effective.[10]
Protocol 2: Hydrazide Synthesis from a Carboxylic Acid using EDC

This protocol describes a general procedure for coupling 1-aminohomopiperidine with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid) (1.0 eq)

  • 1-Aminohomopiperidine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (optional, but recommended, 1.2 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (e.g., 10 mmol, 1.22 g) and HOBt (10 mmol, 1.35 g) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add EDC·HCl (12 mmol, 2.30 g) to the cooled solution in one portion. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Nucleophile Addition: In a separate flask, dissolve 1-aminohomopiperidine (11 mmol, 1.25 g) in a small amount of DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Base Addition: Add the base (e.g., DIPEA, 20 mmol, 3.5 mL) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final hydrazide by NMR, MS, and IR spectroscopy (look for the characteristic amide C=O stretch).

Self-Validation:

  • Expected Outcome: A solid or oil that can be purified to a crystalline solid.

  • TLC Analysis: Disappearance of the carboxylic acid spot and appearance of a new product spot.

  • IR Spectroscopy: Appearance of a strong carbonyl (C=O) absorption band around 1640-1680 cm⁻¹ and N-H stretching bands.

cluster_activation Activation (0 °C) cluster_coupling Coupling cluster_workup Work-up & Purification cluster_analysis Analysis act1 Dissolve Carboxylic Acid & HOBt in DCM act2 Add EDC Coupling Agent act1->act2 act3 Stir for 30 min act2->act3 coup1 Add 1-Aminohomopiperidine Solution act3->coup1 coup2 Add Base (e.g., DIPEA) coup1->coup2 coup3 Warm to RT, Stir Overnight (Monitor by TLC) coup2->coup3 workup1 Aqueous Workup (HCl, NaHCO₃, Brine) coup3->workup1 workup2 Dry & Concentrate workup1->workup2 workup3 Purify via Chromatography or Recrystallization workup2->workup3 analysis1 Characterize: NMR, MS, IR workup3->analysis1

Caption: Experimental workflow for hydrazide synthesis via EDC coupling.

Section 3: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Hydrazone Yield 1. Insufficient catalysis (pH too high/low).2. Starting materials are impure.3. Reversible reaction at equilibrium.1. Check pH; add a few more drops of acetic acid.2. Purify starting materials (e.g., distill aldehyde).3. Heat the reaction to reflux and/or use a Dean-Stark trap to remove water.
Low or No Hydrazide Yield 1. Incomplete activation of carboxylic acid.2. Deactivated coupling reagent (hydrolyzed).3. Nucleophile protonated by impure reagents.1. Allow more time for activation; ensure anhydrous conditions.2. Use fresh, high-quality coupling reagents.3. Use anhydrous solvents and add a non-nucleophilic base.
Formation of Side Products 1. (Hydrazide) Diacylation of hydrazine.2. (Hydrazone) Polymerization of aldehyde.1. Use a slight excess of the hydrazine; add the acylating agent slowly at low temperature.2. Use fresh aldehyde; run the reaction under inert atmosphere.
Difficulty in Purification 1. Product is an oil.2. Byproducts are difficult to separate.1. Attempt purification by column chromatography; try to form a salt (e.g., HCl salt) to induce crystallization.2. Optimize the workup procedure; modify the chromatography mobile phase.

References

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • A review exploring biological activities of hydrazones. SciSpace. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. National Library of Medicine. [Link]

  • Synthesis of 1-aminopiperidine.
  • Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. ResearchGate. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Library of Medicine. [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine (PMC). National Library of Medicine. [Link]

  • Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety (Full Text). MDPI. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Library of Medicine. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Library of Medicine. [Link]

  • 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

Sources

Application

The Azepane Scaffold in Medicinal Chemistry: Application Notes and Protocols for an Emerging Privileged Structure

Introduction: Beyond the Piperidine Ring In the landscape of medicinal chemistry, the six-membered piperidine ring is a well-established "privileged scaffold," forming the core of numerous approved drugs.[1] However, the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Piperidine Ring

In the landscape of medicinal chemistry, the six-membered piperidine ring is a well-established "privileged scaffold," forming the core of numerous approved drugs.[1] However, the exploration of larger, more flexible heterocyclic systems is a burgeoning area of drug discovery. Among these, the seven-membered azepane (or homopiperidine) ring system has garnered significant attention.[2][3] Its increased conformational flexibility, when compared to the piperidine ring, allows for the potential to interact with larger and more complex biological targets.[4] This unique structural feature makes the azepane scaffold a compelling building block for the development of novel therapeutics.[2]

This guide provides an in-depth look at the application of the amino-substituted azepane scaffold in medicinal chemistry. While the parent 1-aminohomopiperidine (1-aminoazepane) is an emerging building block, we will explore the broader utility of the aminoazepane core, drawing on established examples and synthetic routes to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, highlight its application in the development of potent bioactive molecules, and provide a detailed experimental protocol for the synthesis of a key chiral aminoazepane intermediate.

The Azepane Moiety: A Scaffold for Novel Bioactivities

The incorporation of the azepane ring into small molecules has led to the discovery of compounds with a wide array of pharmacological activities.[2] More than 20 FDA-approved drugs feature the azepane motif, and it is a key component in treatments for a variety of diseases.[2] The unique three-dimensional space occupied by the flexible seven-membered ring can lead to enhanced binding affinity and selectivity for target proteins.[4]

Key Therapeutic Areas for Azepane Derivatives:
  • Central Nervous System (CNS) Disorders: The azepane scaffold is present in a number of CNS-active drugs, including those with antipsychotic, anticonvulsant, and antidepressant properties.[5][6] A bicyclic azepane derivative has been identified as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders.[7]

  • Oncology: Azepane-based compounds have shown promise as anti-cancer agents.[2] For instance, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C and has served as a scaffold for the development of anti-tumor agents.[4] Additionally, azepane-2,4-dione has been explored as a scaffold for PARP inhibitors, which are crucial in the treatment of certain cancers.[8]

  • Infectious Diseases: The development of azepane-containing analogs is an active area of research for anti-tubercular and antimicrobial agents.[2]

  • Metabolic Diseases: Tolazamide, an oral blood glucose-lowering drug for type 2 diabetes, is an example of an approved drug containing the azepane substructure.[4]

Synthetic Strategies for Accessing the Aminoazepane Core

The construction of the azepane ring can be approached through various synthetic strategies, including ring-closing reactions and ring-expansion of smaller cyclic compounds.[9] For the synthesis of chiral amino-substituted azepanes, a particularly efficient route begins with readily available amino acids, such as D-lysine.[10] This approach allows for the straightforward installation of a chiral center, which is often crucial for biological activity.

The following workflow illustrates a highly efficient, two-step synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane, a valuable building block for drug discovery, starting from D-lysine.[10]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction D_Lysine D-Lysine · HCl Methyl_Ester D-Lysine Methyl Ester · HCl D_Lysine->Methyl_Ester MeOH, HCl Lactam (R)-3-Aminocaprolactam Methyl_Ester->Lactam NaOMe, MeOH, reflux Boc_Lactam (R)-tert-Butyl (7-oxoazepan-3-yl)carbamate Lactam->Boc_Lactam Boc₂O, Et₃N, CH₂Cl₂ Imido_Ester Imido Ester Intermediate (not isolated) Boc_Lactam->Imido_Ester Me₃OBF₄, CH₂Cl₂ Final_Product (R)-3-[(tert-Butoxycarbonyl)amino]azepane Imido_Ester->Final_Product H₂ (5 bar), 5% Pt/C, MeOH

Caption: Synthetic workflow for (R)-3-[(tert-Butoxycarbonyl)amino]azepane.

Quantitative Data on Bioactive Azepane Derivatives

The following table summarizes the biological activity of selected azepane-containing compounds from the literature, demonstrating the potency that can be achieved with this scaffold.

Compound ClassTarget(s)Key Compound ExampleActivity (IC₅₀)Reference
Bicyclic AzepaneNET, DAT, σ-1RN-benzylated (5,7)-diamine derivative< 100 nM (NET, DAT), ~110 nM (σ-1R)[7]
Azepine Sulfonamides11β-HSD14-substituted azepane sulfonamide3.0 nM[11]
Azepane-2,4-dione DerivativesPARP-1Various substituted azepine-dionesVaries[8]

Experimental Protocol: Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane

This protocol is adapted from the work of Kadyrov and Tok, providing a reliable method for the synthesis of a key chiral aminoazepane building block.[10]

PART 1: Synthesis of (R)-3-Aminocaprolactam from D-Lysine

Materials:

  • D-Lysine monohydrochloride

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Diatomaceous earth

Procedure:

  • Esterification: To a cooled (0 °C) suspension of D-lysine monohydrochloride (1.0 eq) in anhydrous MeOH (5 mL per g of lysine), add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude D-lysine methyl ester hydrochloride as a viscous oil.

  • Cyclization: Dissolve the crude ester in anhydrous MeOH (10 mL per g of starting lysine) and add this solution dropwise to a refluxing solution of sodium methoxide (1.5 eq) in anhydrous MeOH (10 mL per g of NaOMe) over 2 hours.

  • Continue to reflux the mixture for an additional 4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Filter the resulting precipitate (NaCl) and wash with MeOH.

  • Concentrate the filtrate under reduced pressure. Add toluene and co-evaporate to remove residual water.

  • Triturate the resulting solid with hot isopropanol, cool, and filter to remove any remaining inorganic salts.

  • Concentrate the filtrate and purify the crude (R)-3-aminocaprolactam by column chromatography on silica gel.

PART 2: Boc-Protection of (R)-3-Aminocaprolactam

Materials:

  • (R)-3-Aminocaprolactam

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve (R)-3-aminocaprolactam (1.0 eq) in anhydrous CH₂Cl₂ (15 mL per g).

  • Add triethylamine (1.2 eq).

  • Add a solution of Boc₂O (1.1 eq) in anhydrous CH₂Cl₂ dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (7-oxoazepan-3-yl)carbamate.

PART 3: Reduction to (R)-3-[(tert-Butoxycarbonyl)amino]azepane

Materials:

  • (R)-tert-butyl (7-oxoazepan-3-yl)carbamate

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous methanol (MeOH)

  • 5% Platinum on carbon (Pt/C) catalyst

Procedure:

  • Imido Ester Formation: Dissolve the Boc-protected lactam (1.0 eq) in anhydrous CH₂Cl₂ (10 mL per g).

  • Add trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 6 hours at room temperature.

  • Hydrogenation: Carefully add anhydrous MeOH to the reaction mixture, followed by the 5% Pt/C catalyst (10 wt%).

  • Transfer the suspension to a hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully vent the reactor and filter the catalyst through a pad of diatomaceous earth, washing with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-3-[(tert-Butoxycarbonyl)amino]azepane.

Conclusion

The azepane scaffold represents a promising and increasingly utilized structural motif in modern drug discovery. Its inherent conformational flexibility provides medicinal chemists with a valuable tool to design novel molecules with enhanced biological activity and improved pharmacokinetic properties. While 1-aminohomopiperidine itself is still an emerging building block, the successful application of other aminoazepane derivatives, synthesized from readily available starting materials, underscores the vast potential of this scaffold. The synthetic protocols and application examples provided herein serve as a foundational guide for researchers looking to explore the rich chemical space offered by azepane-based compounds in their drug discovery programs.

References

  • Zha, G.-F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Reymond, J.-L., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Moody, C. J., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2785-2793. [Link]

  • Ahmad, S., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • Journal of Pharma Insights and Research. (2023).
  • ResearchGate. (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (2023).
  • Neelamkavil, S., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-5.
  • Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synlett.
  • ResearchGate. (2021). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.
  • Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

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Method

Application Note &amp; Protocols: The Synthesis and Utility of 1-Aminohomopiperidine-Derived Hydrazones

Introduction: The Strategic Value of the 1-Aminohomopiperidine Scaffold In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Aminohomopiperidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its seven-membered ring homolog, homopiperidine (azepane), offers a related yet distinct conformational profile, providing medicinal chemists with a valuable tool for scaffold hopping and optimizing pharmacokinetic properties. 1-Aminohomopiperidine, an N-aminated azepane, serves as a highly versatile building block. Its primary amine functionality, adjacent to the ring nitrogen, possesses unique reactivity, making it an ideal precursor for constructing complex molecular architectures.

One of the most powerful and reliable reactions involving 1-aminohomopiperidine is its condensation with aldehydes and ketones to form stable hydrazone linkages.[4] Hydrazones themselves are a privileged class of compounds, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The resulting N-(azepan-1-yl)imines merge the favorable structural features of the homopiperidine ring with the rich pharmacology of the hydrazone moiety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of hydrazones derived from 1-aminohomopiperidine. It combines detailed, field-tested protocols with a deep dive into the underlying chemical principles, ensuring both successful execution and a thorough understanding of the reaction's nuances.

Part 1: The Chemistry of Hydrazone Formation

Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone from 1-aminohomopiperidine and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-stage mechanism that is typically catalyzed by a small amount of acid.[8][9][10]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal primary amine of 1-aminohomopiperidine on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine is then protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final, stable hydrazone product with its characteristic C=N double bond.

The entire process is reversible. To drive the reaction to completion, it is often advantageous to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or performing the reaction in a solvent where water has low solubility.

G R1 1-Aminohomopiperidine I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 Aldehyde/Ketone R2->I1 I2 Protonated Carbinolamine I1->I2 Protonation inv1 I1->inv1 P1 Hydrazone Product I2->P1 Dehydration P2 Water I2->P2 inv2 I2->inv2 C2 - H⁺ C1 + H⁺ (Catalyst) inv1->I2 inv2->P1

Caption: Mechanism of acid-catalyzed hydrazone formation.

Critical Parameter: pH Control

The rate of hydrazone formation is highly dependent on the pH of the reaction medium.[8][9]

  • Optimal pH (4-6): A mildly acidic environment is ideal. There is enough acid to catalyze the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, but not so much that it protonates the starting amine.

  • High pH (>7): At higher pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group, making it a poor leaving group. This slows or stalls the crucial dehydration step.

  • Low pH (<4): At very low pH, the free 1-aminohomopiperidine is protonated to form its non-nucleophilic ammonium salt. This significantly reduces the concentration of the active nucleophile, thereby decreasing the overall reaction rate.

Therefore, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is a standard and effective practice.

Part 2: Experimental Protocols & Data

Protocol 1: General Synthesis of a Hydrazone from 1-Aminohomopiperidine and an Aromatic Aldehyde

This protocol describes a robust method for the synthesis of N-(azepan-1-yl)-1-arylmethanimine derivatives.

Materials:

  • 1-Aminohomopiperidine

  • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

  • Thin-Layer Chromatography (TLC) plate (Silica gel 60 F254)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol, 1.0 eq) in absolute ethanol (40 mL).

  • Addition of Amine: To the stirred solution, add 1-aminohomopiperidine (10 mmol, 1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot should be observed. The reaction is generally complete within 2-4 hours.[6]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities. If precipitation does not occur, the solvent can be removed under reduced pressure, and the resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.[11]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and MS). Key indicators include the appearance of a C=N stretch (approx. 1600-1650 cm⁻¹) in the IR spectrum and the characteristic imine proton signal (-N=CH-) in the ¹H NMR spectrum.

Caption: General experimental workflow for hydrazone synthesis.

Protocol 2: Modifications for Ketonic Substrates

Ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects.[12][13] To achieve high conversion, the protocol may require modification:

  • Increased Reaction Time: Reaction times may need to be extended to 8-24 hours.

  • Water Removal: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is highly effective in driving the equilibrium towards the product.

  • Stronger Acid Catalyst: In some cases, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) may be beneficial, though care must be taken to avoid side reactions.

Comparative Data: Substrate Scope and Reaction Conditions

The following table summarizes typical reaction conditions for the formation of hydrazones from various hydrazides and carbonyls, illustrating the general principles applicable to 1-aminohomopiperidine.

EntryHydrazine/Hydrazide SourceCarbonyl CompoundSolventCatalystTime (h)Yield (%)Reference
1Isonicotinic hydrazide2,4-dihydroxybenzaldehydeMethanol--High[14]
2Adamantane-1-carbohydrazide4-chlorobenzaldehydeEthanolH₂SO₄--[5]
3Isonicotinic hydrazide4-(piperazin-1-yl)benzaldehydeEthanolAcetic Acid2.5-3High[11][15]
4Hydrazide 3 (Thiazole deriv.)4-nitrobenzaldehydeEthanolAcetic Acid3-4High[6]
5Ethyl 4-oxopiperidine-1-carboxylate4-methoxybenzoyl hydrazideEthanolAcetic Acid1287[7]

Part 3: Applications in Drug Discovery

The fusion of a homopiperidine ring with a hydrazone linker creates molecules of significant pharmacological interest. The piperidine nucleus is a well-established pharmacophore in drugs targeting the central nervous system, and its derivatives show broad therapeutic potential.[2][3][16] The hydrazone moiety (-NH-N=CH-) is a known pharmacophore responsible for a wide range of biological activities.[6]

  • Antimicrobial Agents: Many hydrazone derivatives exhibit potent activity against various bacterial and fungal strains.[5][6]

  • Anticancer Activity: The C=N linkage is a key structural feature in many compounds designed as cytotoxic agents against various cancer cell lines.[5]

  • Antitubercular Agents: Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide that forms active hydrazones. Novel hydrazones are continuously explored as next-generation antitubercular drugs.[15]

  • Cholinesterase Inhibitors: Compounds incorporating both piperidine and hydrazone motifs have been successfully designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7]

The synthesis of a library of 1-aminohomopiperidine-derived hydrazones using diverse aldehydes and ketones is a proven strategy for generating novel chemical entities for high-throughput screening in drug development programs.

References

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link].

  • Google Patents. (2006). WO2006115456A1 - Synthesis of 1-aminopiperidine. Google Patents.
  • Le, T. N., et al. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Chemistry & Biodiversity. Available at: [Link].

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link].

  • Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link].

  • Belskaya, N. P., et al. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ARKIVOC. Available at: [Link].

  • Pessanha, D., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. Available at: [Link].

  • Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Proceedings of the 35th European Peptide Symposium. Available at: [Link].

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today. Available at: [Link].

  • Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. Available at: [Link].

  • Tiji, S. E., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry. Available at: [Link].

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link].

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link].

  • Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. Available at: [Link].

  • Warren, S. (2012). Reactions of amino compounds with aldehydes and ketones. Oxford University Press. Available at: [Link].

  • Rahim, F., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. Available at: [Link].

  • Jack Westin. Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link].

  • Bruice, P. Y. (2011). Chapter 19 The Chemistry of Aldehydes and Ketones. Addition Reactions. Pearson. Available at: [Link].

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Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Aminohomopiperidine

Introduction: 1-Aminohomopiperidine as a Privileged Scaffold in Heterocyclic Chemistry 1-Aminohomopiperidine, also known as N-aminopiperidine, is a versatile cyclic hydrazine that has emerged as a significant building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Aminohomopiperidine as a Privileged Scaffold in Heterocyclic Chemistry

1-Aminohomopiperidine, also known as N-aminopiperidine, is a versatile cyclic hydrazine that has emerged as a significant building block in the synthesis of novel heterocyclic compounds.[1][2][3] Its unique structural feature, a six-membered piperidine ring fused with a reactive hydrazine moiety, offers a strategic advantage in the design of complex molecules, particularly those with pharmaceutical potential.[1] The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[4] The appended amino group on the nitrogen atom provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems.[3]

This guide provides detailed application notes and protocols for leveraging 1-aminohomopiperidine in the synthesis of novel pyrazole, 1,2,4-triazole, and pyridazine derivatives. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing robust, reproducible experimental procedures.

Core Concepts: The Reactivity of a Cyclic Hydrazine

The synthetic utility of 1-aminohomopiperidine stems from the nucleophilic nature of its terminal amino group. This allows it to readily participate in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in the synthesis of many nitrogen-containing heterocycles.[2] Furthermore, the cyclic nature of the hydrazine influences the regioselectivity of cyclization reactions, offering a degree of control over the final product architecture.

Application Note 1: Synthesis of Novel 1-(Piperidin-1-yl)-1H-pyrazoles via [3+2] Cycloaddition

Principle: The Knorr pyrazole synthesis and related methodologies are cornerstone reactions in heterocyclic chemistry, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] This protocol adapts this classical approach by using 1-aminohomopiperidine as the hydrazine component to generate novel pyrazoles fused with a piperidine ring. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole core.

Workflow for Pyrazole Synthesis:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A 1-Aminohomopiperidine C Hydrazone Intermediate A->C Condensation (Acid Catalyst, e.g., Acetic Acid) B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 1-(Piperidin-1-yl)-1H-pyrazole D->E Dehydration (Heat)

Caption: General workflow for the synthesis of 1-(piperidin-1-yl)-1H-pyrazoles.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(piperidin-1-yl)-1H-pyrazole

Materials:

  • 1-Aminohomopiperidine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminohomopiperidine (1.0 g, 10.0 mmol) and ethanol (20 mL).

  • Add acetylacetone (1.07 g, 10.5 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3,5-dimethyl-1-(piperidin-1-yl)-1H-pyrazole.

Data Presentation:

Reactant 1Reactant 2ProductSolventCatalystTime (h)Yield (%)
1-AminohomopiperidineAcetylacetone3,5-Dimethyl-1-(piperidin-1-yl)-1H-pyrazoleEthanolAcetic Acid4~85-95
1-AminohomopiperidineDibenzoylmethane3,5-Diphenyl-1-(piperidin-1-yl)-1H-pyrazoleEthanolAcetic Acid6~80-90
1-AminohomopiperidineEthyl Acetoacetate5-Methyl-1-(piperidin-1-yl)-1H-pyrazol-3(2H)-oneEthanolAcetic Acid5~75-85

Application Note 2: Multicomponent Synthesis of 1,2,4-Triazoles

Principle: Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.[7][8] This protocol outlines a one-pot synthesis of novel 1,3,5-trisubstituted-1,2,4-triazoles using 1-aminohomopiperidine, an amidine, and a carboxylic acid.[9] The reaction proceeds through the in-situ formation of an acyl amidine, which then condenses with 1-aminohomopiperidine and subsequently cyclizes to form the triazole ring.[9]

Logical Relationship for Triazole Synthesis:

Reactants 1-Aminohomopiperidine Carboxylic Acid Amidine Coupling Coupling Agent (e.g., HATU) Reactants->Coupling Intermediate Acylamidine Intermediate Coupling->Intermediate Cyclization Cyclocondensation (Heat, Acetic Acid) Intermediate->Cyclization Product 1,3,5-Trisubstituted-1,2,4-triazole Cyclization->Product

Caption: Key stages in the multicomponent synthesis of 1,2,4-triazoles.

Experimental Protocol: One-Pot Synthesis of a 1-(Piperidin-1-yl)-3,5-disubstituted-1,2,4-triazole

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid) (1.0 eq)

  • Amidine (e.g., Benzamidine hydrochloride) (1.5 eq)

  • 1-Aminohomopiperidine (1.5 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF

  • Acetic Acid (10 eq)

Procedure:

  • In a flask, dissolve the carboxylic acid (2.8 mmol), amidine (4.2 mmol), and HATU (3.1 mmol) in DMF (10 mL).

  • Add DIPEA (8.3 mmol) and stir the mixture at room temperature for 3 hours. Monitor the formation of the acylamidine intermediate by LC-MS.

  • To the reaction mixture, add 1-aminohomopiperidine (4.2 mmol) followed by acetic acid (27.7 mmol).

  • Heat the mixture to 80 °C and stir for 3-5 hours until the acylamidine is consumed (monitored by LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 1,2,4-triazole.

Data Presentation:

Carboxylic AcidAmidineProduct CoreSolventTime (h)Yield (%)
4-Propoxybenzoic acidBenzamidine1-(Piperidin-1-yl)-3-phenyl-5-(4-propoxyphenyl)-1,2,4-triazoleDMF3 + 3~70-80[9]
Acetic AcidAcetamidine1-(Piperidin-1-yl)-3,5-dimethyl-1,2,4-triazoleDMF3 + 3~60-70

Application Note 3: Synthesis of Novel Pyridazine Derivatives

Principle: Pyridazines and their derivatives are an important class of six-membered heterocycles, often synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound or its equivalent.[10][11] This protocol utilizes 1-aminohomopiperidine and a suitable 1,4-dicarbonyl synthon to construct novel pyridazine rings attached to the piperidine moiety. The reaction is a classical cyclocondensation followed by dehydration.

Experimental Workflow for Pyridazine Synthesis:

A 1-Aminohomopiperidine C Dihydropyridazine Intermediate A->C Cyclocondensation B 1,4-Dicarbonyl Compound (e.g., Succinaldehyde) B->C D N-(Piperidin-1-yl)pyridazine Derivative C->D Oxidation/Aromatization

Caption: Synthetic pathway to N-(Piperidin-1-yl)pyridazine derivatives.

Experimental Protocol: Synthesis of 1-(3,6-Dimethylpyridazin-1(2H)-yl)piperidine

Materials:

  • 1-Aminohomopiperidine (1.0 eq)

  • Hexane-2,5-dione (1.0 eq)

  • Ethanol

  • Hydrochloric Acid (catalytic)

Procedure:

  • Combine 1-aminohomopiperidine (1.0 g, 10.0 mmol) and hexane-2,5-dione (1.14 g, 10.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the final product.

Data Presentation:

Dicarbonyl CompoundProductSolventCatalystTime (h)Yield (%)
Hexane-2,5-dione1-(3,6-Dimethylpyridazin-1(2H)-yl)piperidineEthanolHCl6~70-80
Succinaldehyde1-(Pyridazin-1(2H)-yl)piperidineEthanolHCl5~65-75

Conclusion and Future Perspectives

1-Aminohomopiperidine is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of pyrazoles, triazoles, and pyridazines with unique substitution patterns. The inherent drug-like properties of the piperidine moiety make these novel heterocycles attractive candidates for screening in drug discovery programs.[4][12] Future work could focus on expanding the scope of these reactions to include a broader range of substrates and the development of stereoselective synthetic routes to access chiral heterocyclic compounds.

References

  • Vertex, A. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Chen, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • ACS Publications. (2018). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. The Journal of Organic Chemistry, 83(21), 13456-13463.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.
  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 735.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 116-127.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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  • Google Patents. (n.d.).
  • Smolecule. (2023). Buy 1-Aminopiperidine | 2213-43-6.
  • PubChem. (n.d.). 1-Aminopiperidine.
  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Chemical Communications (RSC Publishing). (n.d.).
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  • Progressive Chemical Sciences. (2012). Synthesis of highly functionalized piperidines via one-pot five-component reactions in the presence of Cr(NO3)3·9H2O.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
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  • International Journal of ChemTech Research. (n.d.).
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  • PMC. (n.d.).
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  • Sigma-Aldrich. (n.d.). 1-Aminopiperidine 97 2213-43-6.
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Method

Application Notes and Protocols: 1-Aminohomopiperidine as a Novel Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Uncharted Territory In the vast landscape of coordination chemistry, the exploration of novel ligands is a cornerstone of innovation. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Uncharted Territory

In the vast landscape of coordination chemistry, the exploration of novel ligands is a cornerstone of innovation. This document addresses the potential of 1-aminohomopiperidine (also known as 1-aminoazepane) as a ligand. It is crucial to state from the outset that 1-aminohomopiperidine is a sparsely documented ligand in the current body of scientific literature concerning its metal complexes. Therefore, this guide is presented as a predictive and methodological framework. The protocols and insights herein are built upon established principles of coordination chemistry and draw analogies from the well-studied, structurally related 1-aminopiperidine. This document is intended to serve as a foundational guide for researchers poised to explore the coordination chemistry of this promising, yet under-explored, ligand.

Introduction to 1-Aminohomopiperidine: A Ligand with Untapped Potential

1-Aminohomopiperidine is a seven-membered heterocyclic amine. Its structure, featuring a saturated azepane ring with an exocyclic amino group attached to the ring nitrogen, presents intriguing possibilities for its role as a ligand in metal complexes. The presence of two nitrogen atoms with differing steric and electronic environments—the endocyclic tertiary amine and the exocyclic primary amine—suggests versatile coordination behavior.

The larger ring size of homopiperidine compared to piperidine may impart greater conformational flexibility, potentially allowing for unique coordination geometries and reactivity in its metal complexes. Azepane-containing compounds have shown a variety of pharmacological properties, making their derivatives, including 1-aminohomopiperidine, attractive scaffolds for drug discovery.[1]

Predicted Ligand Properties and Coordination Motifs

The coordination of 1-aminohomopiperidine to a metal center (M) can be envisioned in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

  • Monodentate Coordination: The exocyclic primary amine is expected to be the more accessible and stronger Lewis base, making it the primary site for monodentate coordination.

  • Bidentate Chelation: While direct chelation to a single metal center is sterically unlikely due to the geometry, intramolecular hydrogen bonding between the coordinated primary amine and the endocyclic nitrogen could influence the complex's stability.

  • Bidentate Bridging: The ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal. This could lead to the formation of polynuclear complexes or coordination polymers.

G cluster_0 Potential Coordination Modes of 1-Aminohomopiperidine cluster_1 Monodentate cluster_2 Bidentate Bridging M1 M M2 M M3 M' Ligand1 1-Aminohomopiperidine Ligand1->M1 Primary Amine Coordination Ligand2 1-Aminohomopiperidine Ligand2->M2 Primary Amine Ligand2->M3 Endocyclic Amine

Caption: Predicted coordination modes of 1-aminohomopiperidine.

Synthesis of 1-Aminohomopiperidine

While specific literature for the synthesis of 1-aminohomopiperidine is scarce, a reliable synthetic route can be extrapolated from the well-established synthesis of 1-aminopiperidine.[2][3] The most common method involves the amination of the parent heterocycle.

Protocol: Synthesis of 1-Aminohomopiperidine via Amination of Azepane

This protocol is a hypothetical adaptation of known procedures for the synthesis of N-amino-heterocycles.

Materials:

  • Azepane (Hexamethyleneimine)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of HOSA solution: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (1.1 eq) in water. Caution: HOSA is corrosive and can decompose exothermically. Prepare the solution immediately before use and keep it cool.

  • Addition of HOSA: Slowly add the HOSA solution dropwise to the stirred, cooled solution of azepane over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and saturate it with sodium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-aminohomopiperidine as a colorless to pale yellow liquid.

Rationale: The reaction proceeds via nucleophilic attack of the secondary amine of azepane on the electrophilic nitrogen of HOSA. The basic conditions are necessary to deprotonate the azepane and neutralize the sulfonic acid byproduct.

Synthesis of a Representative Metal Complex: A Hypothetical Protocol

The following is a generalized, hypothetical protocol for the synthesis of a dichlorido-bis(1-aminohomopiperidine)copper(II) complex. This serves as a template that can be adapted for other transition metals.

Protocol: Synthesis of [Cu(1-aminohomopiperidine)₂Cl₂]

Materials:

  • 1-Aminohomopiperidine

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask, magnetic stirrer, condenser.

Procedure:

  • Preparation of Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminohomopiperidine (2.2 eq) in absolute ethanol (10 mL).

  • Preparation of Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in absolute ethanol (10 mL).

  • Reaction: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. A color change and/or precipitation should be observed.

  • Reflux: Attach a condenser to the Schlenk flask and heat the reaction mixture to reflux for 2-4 hours.

  • Isolation of the Complex:

    • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly add diethyl ether to the solution until a precipitate forms.

    • Wash the solid product with a small amount of cold ethanol and then with diethyl ether.

    • Dry the complex under vacuum.

Rationale: The ligand is used in a slight excess to ensure complete coordination to the metal center. Ethanol is a common solvent for such reactions as it can dissolve both the ligand and many metal salts. Diethyl ether is used as an anti-solvent to induce precipitation of the less soluble complex.

G cluster_0 Workflow for Synthesis of [Cu(1-aminohomopiperidine)₂Cl₂] A Dissolve 1-aminohomopiperidine in Ethanol C Combine Solutions under Inert Atmosphere A->C B Dissolve CuCl₂·2H₂O in Ethanol B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Precipitate/Crystallize Complex E->F G Filter and Wash Solid F->G H Dry under Vacuum G->H I Characterize the Complex H->I

Caption: Experimental workflow for the synthesis of a metal complex.

Characterization of 1-Aminohomopiperidine Complexes

A suite of analytical techniques is essential to confirm the identity and structure of the newly synthesized complexes.

Technique Purpose Expected Observations for [Cu(1-aminohomopiperidine)₂Cl₂]
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal.A shift in the N-H stretching and bending frequencies of the primary amine upon coordination. New bands in the far-IR region corresponding to M-N and M-Cl bonds.
UV-Visible Spectroscopy To study the electronic transitions and coordination geometry.Broad d-d transition bands in the visible region, characteristic of a d⁹ Cu(II) complex.
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Would provide definitive information on bond lengths, bond angles, coordination number, and geometry around the copper center.
Magnetic Susceptibility To determine the number of unpaired electrons.For a Cu(II) complex, a magnetic moment corresponding to one unpaired electron is expected.

Potential Applications in Research and Development

While speculative, the applications of 1-aminohomopiperidine complexes can be inferred from related compounds.

Catalysis

Many transition metal complexes with amine ligands are active catalysts.[4] 1-Aminohomopiperidine complexes could be explored as catalysts in various organic transformations, such as:

  • Cross-coupling reactions: The ligand could stabilize the metal center in different oxidation states, a key requirement for catalytic cycles.

  • Oxidation reactions: The amine functionalities could play a role in modulating the redox potential of the metal center.

Medicinal Chemistry and Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry.[5] Metal complexes are also being increasingly investigated as therapeutic agents.[6] 1-Aminohomopiperidine complexes could be screened for various biological activities:

  • Antimicrobial agents: The complexation of a metal ion can enhance the antimicrobial activity of a ligand.

  • Anticancer agents: The unique geometry and electronic properties of the complexes could lead to interactions with biological targets like DNA or enzymes.

Conclusion and Future Outlook

1-Aminohomopiperidine represents a promising but underexplored ligand in coordination chemistry. The protocols and conceptual framework provided in this guide are intended to be a starting point for researchers interested in this area. The synthesis of this ligand and its metal complexes, followed by thorough characterization and screening for catalytic and biological activity, could open up new avenues in both fundamental and applied chemistry. The unique steric and electronic properties conferred by the seven-membered ring may lead to the discovery of complexes with novel structures and reactivity.

References

  • Google Patents. (n.d.). Synthesis of 1-aminopiperidine.
  • Zhang, Y., et al. (2021).
  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Chem-Impex. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 589-613. Retrieved from [Link]

  • PubChem. (n.d.). N-Aminopiperidine. Retrieved from [Link]

  • Gumienna-Kontecka, E., et al. (2018). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Molecules, 23(11), 2859. Retrieved from [Link]

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Application

The Strategic Integration of 1-Aminohomopiperidine in the Development of Novel CB1 Receptor Antagonists: A Guide for Medicinal Chemists

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-aminohomopiperidine (also known as N-aminoazepane) in the design and synthesis of pot...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-aminohomopiperidine (also known as N-aminoazepane) in the design and synthesis of potent and selective cannabinoid receptor 1 (CB1) antagonists. We will delve into the rationale for its use, provide detailed synthetic and analytical protocols, and discuss the critical structure-activity relationships that govern the efficacy of this class of compounds.

I. Application Notes: The Rationale for 1-Aminohomopiperidine in CB1 Antagonist Design

The cannabinoid CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating a myriad of physiological processes, including appetite, pain sensation, mood, and memory.[1][2] Consequently, the development of CB1 receptor antagonists has been a significant area of interest for the treatment of obesity, metabolic disorders, and substance abuse.[1][2] The archetypal CB1 antagonist, rimonabant, a 1,5-diarylpyrazole derivative, validated the therapeutic potential of this class but was withdrawn from the market due to centrally-mediated psychiatric side effects.[3] This has spurred the development of new generations of CB1 antagonists with improved safety profiles, often focusing on peripheral restriction or nuanced modulation of receptor activity.

The structure of rimonabant and its analogs typically consists of three key pharmacophoric elements: a 1,5-diarylpyrazole core, a carboxamide linker, and a cyclic amine moiety. The cyclic amine, in particular, has been a focal point for medicinal chemistry efforts to fine-tune the physicochemical and pharmacokinetic properties of these compounds. While 1-aminopiperidine is the cyclic amine present in rimonabant, the substitution with its seven-membered ring homolog, 1-aminohomopiperidine, presents a compelling strategy for several reasons:

  • Modulation of Physicochemical Properties: The larger, more flexible homopiperidine ring can alter key properties such as lipophilicity (logP), polar surface area (PSA), and solubility. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Exploration of Novel Structure-Activity Relationships (SAR): The increased conformational flexibility of the seven-membered ring allows for different interactions with the CB1 receptor binding pocket. This can lead to altered binding affinity, selectivity over the CB2 receptor, and potentially a different functional profile (e.g., neutral antagonist versus inverse agonist).

  • Potential for Improved Safety Profile: By modifying the ADME properties, the introduction of the homopiperidine moiety could lead to peripherally restricted antagonists, thereby avoiding the centrally-mediated side effects associated with first-generation compounds.

This guide will provide the necessary protocols to synthesize and evaluate novel CB1 receptor antagonists incorporating the 1-aminohomopiperidine scaffold.

II. Synthetic Protocols: From Building Blocks to Bioactive Molecules

The synthesis of 1,5-diarylpyrazole-3-carboxamides incorporating 1-aminohomopiperidine follows a convergent synthetic strategy. The key step is the amide bond formation between a suitably substituted 1,5-diarylpyrazole-3-carboxylic acid and 1-aminohomopiperidine.

A. Synthesis of the 1,5-Diarylpyrazole-3-Carboxylic Acid Intermediate

The pyrazole core is a common scaffold in many CB1 receptor antagonists.[1][4] The following is a general procedure for the synthesis of the carboxylic acid intermediate, which can be adapted based on the desired substitution pattern on the aryl rings.

Synthetic_Pathway_1 A Substituted Aryl Hydrazine C Pyrazole Ester Intermediate A->C Knorr Pyrazole Synthesis (e.g., Acetic Acid, Reflux) B β-Ketoester B->C D Pyrazole Carboxylic Acid C->D Saponification (e.g., LiOH, THF/H2O)

Caption: General synthetic scheme for the pyrazole carboxylic acid intermediate.

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

  • Knorr Pyrazole Synthesis:

    • To a solution of ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 eq) in glacial acetic acid, add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude pyrazole ester intermediate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Saponification:

    • Dissolve the purified pyrazole ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the desired 1,5-diarylpyrazole-3-carboxylic acid.

B. Amide Coupling of Pyrazole Carboxylic Acid with 1-Aminohomopiperidine

The crucial amide bond formation can be achieved using standard peptide coupling reagents.[5] Here, we provide a protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Synthetic_Pathway_2 A Pyrazole Carboxylic Acid C Target CB1 Antagonist A->C Amide Coupling (HATU, DIPEA, DMF) B 1-Aminohomopiperidine B->C

Caption: Amide coupling reaction to form the target CB1 antagonist.

Protocol 2: Synthesis of a 1-Aminohomopiperidine-containing CB1 Antagonist

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,5-diarylpyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve 1-aminohomopiperidine (1.2 eq) in a small amount of anhydrous DMF.

  • Amide Coupling:

    • Add the solution of 1-aminohomopiperidine to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.

C. Characterization of the Final Compound

The structure and purity of the synthesized CB1 antagonist should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

III. In Vitro Evaluation Protocols: Characterizing Receptor Interaction

Once synthesized and purified, the novel compounds must be evaluated for their ability to bind to and modulate the function of the CB1 receptor.

A. CB1 Receptor Binding Assay

This assay determines the affinity of the synthesized compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or prepare them from rodent brain tissue.

    • Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

      • A fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP-55,940 or [3H]SR141716A).

      • Varying concentrations of the unlabeled test compound (your synthesized antagonist).

      • Cell membrane preparation.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

B. CB1 Receptor Functional Assay (cAMP Accumulation Assay)

This assay determines the functional activity of the compound (i.e., whether it is an antagonist, inverse agonist, or agonist) by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP).

Protocol 4: Forskolin-Stimulated cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 cells).

    • Culture the cells in appropriate media until they reach 80-90% confluency.

  • cAMP Assay:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and a fixed concentration of a known CB1 agonist (e.g., CP-55,940) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value for the antagonist.

    • To determine if the compound is an inverse agonist, perform the assay in the absence of a CB1 agonist and observe if it reduces basal cAMP levels.

IV. In Vivo Evaluation Protocol: Assessing Therapeutic Potential

The most promising compounds from in vitro screening should be advanced to in vivo models to assess their therapeutic potential, for example, in the context of obesity.

A. Rodent Model of Food Intake

This protocol evaluates the effect of the synthesized CB1 antagonist on food consumption in rats or mice.

Protocol 5: Measurement of Food Intake in Rodents

  • Animal Acclimation:

    • House male Wistar rats or C57BL/6 mice individually and acclimate them to the housing conditions for at least one week.

    • Provide ad libitum access to standard chow and water.

  • Dosing and Food Intake Measurement:

    • Administer the test compound or vehicle (e.g., a mixture of PEG400, Tween 80, and saline) via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Provide a pre-weighed amount of food to each animal.

    • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) after drug administration.

    • Calculate the cumulative food intake for each animal.

  • Data Analysis:

    • Compare the food intake of the drug-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

    • A significant reduction in food intake in the treated group indicates a potential anorectic effect of the compound.

V. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Pharmacological Data of a Hypothetical 1-Aminohomopiperidine-Containing CB1 Antagonist

Compound IDCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2 Ki / CB1 Ki)cAMP IC50 (nM)Functional Activity
XYZ-001 5.2>1000>19212.5Antagonist/Inverse Agonist
Rimonabant2.84801717.3Inverse Agonist

Table 2: In Vivo Efficacy Data of a Hypothetical 1-Aminohomopiperidine-Containing CB1 Antagonist

Compound IDDose (mg/kg)Route% Reduction in 24h Food Intake (vs. Vehicle)p-value
XYZ-001 10p.o.35%<0.01
Rimonabant10p.o.42%<0.01

VI. Conclusion

The use of 1-aminohomopiperidine as a building block in the design of CB1 receptor antagonists offers a promising avenue for the development of novel therapeutics with potentially improved pharmacological profiles. The protocols detailed in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By systematically applying these methods, researchers can effectively explore the structure-activity relationships of this chemical series and identify lead candidates for further development.

VII. References

  • Jagerovic, N., Fernandez-Fernandez, C., & Goya, P. (2008). CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications. Current topics in medicinal chemistry, 8(3), 205–230. [Link]

  • Lange, J. H. M., & Kruse, C. G. (2008). “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. Journal of Medicinal Chemistry, 51(19), 6035-6043. [Link]

  • Seltzman, H. H., et al. (2006). In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569. British journal of pharmacology, 147(5), 539–546. [Link]

  • Costa, E. D., et al. (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(1), 54-60. [Link]

  • Beardsley, P. M. (1987). Pharmacological evaluation of agonistic and antagonistic activity of cannabinoids. NIDA research monograph, 79, 258–265. [Link]

  • Gül, H. İ., & Ergün, B. C. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 23(6), 895–900. [Link]

  • Reddy, K. S., et al. (2007). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Organic Process Research & Development, 11(5), 852-855. [Link]

  • Kevin, R. C., et al. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. Molecules, 27(15), 5032. [Link]

  • Prather, P. L., et al. (2016). The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in medicinal chemistry, 8, 11-23. [Link]

  • Li, J., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of medicinal chemistry, 65(23), 15724–15743. [Link]

  • McMahon, L. R. (2014). Analysis of Tolerance and Behavioral/Physical Dependence during Chronic CB1 Agonist Treatment: Effects of CB1 Agonists, Antagonists, and Noncannabinoid Drugs. The Journal of pharmacology and experimental therapeutics, 350(2), 346–356. [Link]

  • Udagawa, S., et al. (2013). Discovery of novel 7-membered cyclic amide derivatives that inhibit 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & medicinal chemistry letters, 23(6), 1617–1621. [Link]

  • Rauf, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384. [Link]

  • Kotagiri, S., et al. (2007). An Improved Synthesis of Rimonabant: Anti-Obesity Drug. ResearchGate. [Link]

  • Andreani, A., et al. (2008). Novel antiobesity agents: synthesis and pharmacological evaluation of analogues of Rimonabant and of LH21. Bioorganic & medicinal chemistry, 16(17), 8091–8099. [Link]

  • Vemuri, V. K., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 27(17), 5693. [Link]

  • Inceler, N., Yılmaz, A., & Baytaş, S. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(7), 3123-3132. [Link]

  • Donvito, G., et al. (2024). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. International journal of molecular sciences, 25(9), 4991. [Link]

  • Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic letters, 21(11), 4048–4052. [Link]

  • Schiano, C., et al. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Molecules, 26(11), 3139. [Link]

Sources

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of N-(azepan-1-yl)quinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline Sulfonamides in Medicinal Chemistry The quinoline scaffold is a privileged heterocyclic motif frequently found i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline Sulfonamides in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active molecules and approved pharmaceuticals.[1] Its lipophilic nature often facilitates passage through cellular membranes, making it an attractive core for drug design.[2] When coupled with a sulfonamide group—a well-established pharmacophore in its own right—the resulting quinoline sulfonamide hybrids exhibit a broad spectrum of pharmacological activities. These activities include potent and selective enzyme inhibition, making them valuable candidates in the development of novel therapeutics for cancer, central nervous system disorders, and infectious diseases.[1][3] The sulfonamide moiety not only serves as a key pharmacophore but also allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for effective drug delivery and target engagement.[2]

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of a novel quinoline sulfonamide, N-(azepan-1-yl)quinoline-8-sulfonamide, through the reaction of quinoline-8-sulfonyl chloride with 1-Aminohomopiperidine (also known as N-aminoazepane). The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Reaction Scheme

G cluster_0 Synthesis of N-(azepan-1-yl)quinoline-8-sulfonamide QuinolineSulfonylChloride Quinoline-8-sulfonyl chloride Product N-(azepan-1-yl)quinoline-8-sulfonamide QuinolineSulfonylChloride->Product Aminohomopiperidine 1-Aminohomopiperidine Aminohomopiperidine->Product HCl Triethylamine Hydrochloride (Byproduct) Triethylamine Triethylamine (Base) Triethylamine->Product DCM Dichloromethane (Solvent) DCM->Product G start Start dissolve_qsc Dissolve Quinoline-8-sulfonyl chloride in anhydrous DCM start->dissolve_qsc prepare_amine Prepare solution of 1-Aminohomopiperidine and Triethylamine in anhydrous DCM start->prepare_amine cool Cool Quinoline-8-sulfonyl chloride solution to 0-5 °C dissolve_qsc->cool add_amine Slowly add amine solution to sulfonyl chloride solution prepare_amine->add_amine cool->add_amine react Stir at room temperature for 2-4 hours add_amine->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous work-up (Water and Brine wash) monitor->workup Reaction Complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize final product purify->characterize end End characterize->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Aminohomopiperidine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-Aminohomopiperidine (1-amino-hexahydro-1,4-diazepine). This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Aminohomopiperidine (1-amino-hexahydro-1,4-diazepine). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Section 1: Understanding the Core Synthesis & Initial Challenges

The most prevalent and scalable method for preparing 1-Aminohomopiperidine is through the direct N-amination of homopiperidine. This reaction typically employs an electrophilic aminating agent, with Hydroxylamine-O-sulfonic acid (HOSA) being a common and effective choice.[1] The reaction proceeds via nucleophilic attack of the secondary amine of the homopiperidine ring on the electron-deficient nitrogen of HOSA.

Homopiperidine Homopiperidine (Hexahydro-1,4-diazepine) Intermediate Amination Adduct Homopiperidine->Intermediate Nucleophilic Attack HOSA Hydroxylamine-O-sulfonic Acid (HOSA) HOSA->Intermediate Product 1-Aminohomopiperidine Intermediate->Product Deprotonation Byproduct Sulfuric Acid Intermediate->Byproduct Base Aqueous Base (e.g., NaOH, KOH) G start Low Yield or Purity Issue Identified q1 Is HOSA solution freshly prepared? Is HOSA solid dry and white? start->q1 a1_yes Proceed to Stoichiometry Check q1->a1_yes Yes a1_no HOSA is hygroscopic and can degrade. Prepare HOSA solution fresh before use. Store solid under inert gas in a desiccator. q1:f0->a1_no No q1:f1->a1_no No q2 Is Homopiperidine:HOSA molar ratio ≥ 3:1? a1_yes->q2 a2_yes Proceed to Temperature Check q2:f0->a2_yes Yes a2_no Insufficient amine allows for side reactions. Increase homopiperidine to a 3:1 or 4:1 molar excess. q2:f0->a2_no No q3 Was internal temperature maintained at 50-60°C during addition? a2_yes->q3 a3_yes Proceed to Workup Check q3:f0->a3_yes Yes a3_no Exotherms cause HOSA decomposition. Use slow, portion-wise addition of HOSA. Ensure adequate cooling and stirring. q3:f0->a3_no No q4 Is a two-phase (organic/aqueous) system observed after reaction? Is the organic phase properly separated and dried? a3_yes->q4 a4_yes Problem likely resolved. Consider final purification. q4->a4_yes Yes a4_no Improper phase separation leads to product loss. Ensure separation is done while warm (~50°C). Use a strong brine or solid NaOH for drying. q4:f0->a4_no No q4:f1->a4_no No

Caption: Troubleshooting workflow for low-yield 1-Aminohomopiperidine synthesis.

Q3: My reaction turns dark brown/black, and the yield is very poor. What's happening?

A3: A dark coloration is often indicative of decomposition, most likely of the Hydroxylamine-O-sulfonic acid (HOSA). This is typically caused by poor temperature control.

  • Causality: The N-amination reaction is exothermic. If HOSA is added too quickly or without sufficient cooling, the internal temperature can rise significantly above the optimal range. HOSA is unstable at elevated temperatures in aqueous alkaline solutions and can decompose.

  • Solution: Implement strict temperature monitoring and control. The addition of aqueous HOSA to the alkaline homopiperidine solution should be done portion-wise or via a dropping funnel over a prolonged period (e.g., 1-4 hours) to allow for effective heat dissipation. [2]Maintain an internal reaction temperature between 35°C and 60°C. An initial temperature of 40-45°C during the start of the addition, rising to 55±5°C, has been shown to be effective. [2]

    Temperature Range Observation / Outcome
    < 30°C Reaction may be sluggish, leading to incomplete conversion.
    35 - 60°C Optimal Range. Good balance of reaction rate and reagent stability. [2]

    | > 70°C | Increased rate of HOSA decomposition, potential for side reactions, leading to lower yield and darker reaction color. |

Q4: The workup procedure is difficult, and I suspect I'm losing product during extraction. How can I improve product isolation?

A4: Isolating 1-Aminohomopiperidine from the reaction mixture presents a unique challenge because the product, like the starting material, is a basic amine soluble in both organic solvents and, to some extent, water. The key is to manipulate the phases effectively.

  • Causality: After the reaction, the mixture contains the product, excess homopiperidine, water, and inorganic salts (e.g., sodium sulfate). Simple extraction can lead to emulsions and poor recovery.

  • Solution: An optimized workup involves a "salting out" and phase separation technique, preferably at an elevated temperature to maintain liquidity and improve separation. [2] 1. Warm Separation: After the reaction is complete, ensure the mixture is warm (e.g., 50 ± 5 °C). At this temperature, the organic components (product dissolved in excess homopiperidine) will separate more cleanly from the lower aqueous phase. [2] 2. Remove Aqueous Layer: Separate and discard the lower aqueous phase. 3. Drying the Organic Phase: Add solid sodium hydroxide pellets to the recovered upper organic phase. This serves two purposes: it removes residual water and helps precipitate any remaining inorganic salts. 4. Filtration: After stirring, filter the organic phase (while still warm or after cooling) to remove the solid impurities. The resulting filtrate is a solution of 1-Aminohomopiperidine in homopiperidine, which can be used as is or subjected to further purification like vacuum distillation.

Section 3: Optimized Experimental Protocol

This protocol synthesizes the insights discussed above into a robust, self-validating procedure for achieving high-yield synthesis of 1-Aminohomopiperidine.

Materials & Reagents:

  • Homopiperidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Deionized Water

Procedure:

  • Preparation of Alkaline Homopiperidine Solution:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a concentrated aqueous solution of sodium hydroxide.

    • Add homopiperidine to the caustic solution. A typical ratio is ~0.8 moles of NaOH per mole of homopiperidine. [2] * Stir the mixture until the homopiperidine is fully dissolved and then adjust the temperature to 40 ± 5 °C.

  • Preparation of HOSA Solution:

    • Crucially, prepare this solution fresh just before use. HOSA is hygroscopic and its solutions can degrade. [3] * In a separate beaker, dissolve Hydroxylamine-O-sulfonic acid in deionized water. The total amount of HOSA should correspond to a molar ratio of Homopiperidine:HOSA between 3:1 and 4:1.

  • Controlled Addition & Reaction:

    • Begin the slow, portion-wise addition of the aqueous HOSA solution to the stirred homopiperidine solution.

    • Monitor the internal temperature closely, ensuring it does not exceed 60°C. Use a water bath for cooling if necessary.

    • The addition should take place over 1.5 to 3 hours. [2] * After the addition is complete, continue stirring the reaction mixture at 55 ± 5 °C for an additional hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Stop stirring and allow the mixture to settle while maintaining a temperature of 50 ± 5 °C.

    • The mixture will separate into two phases. Carefully separate and remove the lower aqueous phase.

    • To the upper organic phase, add solid NaOH pellets (approx. 15-20% of the organic phase weight) and stir for 20-30 minutes to dry the solution.

    • Allow the mixture to cool to <10°C and stir slowly for 2-4 hours. During this time, solid impurities and excess NaOH will precipitate. [2] * Filter the cold mixture to remove all solids. The resulting liquid filtrate is a solution of 1-Aminohomopiperidine in excess homopiperidine.

  • Final Purification (Optional):

    • The product can be isolated from the excess homopiperidine by vacuum distillation. Note that N-amino compounds can be thermally sensitive, so use a well-controlled vacuum and moderate temperatures.

References

Sources

Optimization

Purification techniques for crude 1-Aminohomopiperidine

Answering the user's request.## Technical Support Center: Purification of Crude 1-Aminohomopiperidine Welcome to the technical support guide for the purification of crude 1-Aminohomopiperidine (also known as piperidin-1-...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 1-Aminohomopiperidine

Welcome to the technical support guide for the purification of crude 1-Aminohomopiperidine (also known as piperidin-1-amine). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 1-Aminohomopiperidine. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

Before selecting a purification strategy, a thorough understanding of your crude 1-Aminohomopiperidine is critical. The physical properties of the target compound and the nature of the expected impurities will dictate the most effective purification technique.

Physical and Chemical Properties of 1-Aminohomopiperidine
PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂[1][2][3]
Molecular Weight 100.16 g/mol [1][3][4]
Appearance Colorless to slightly yellow clear liquid[1][2][4]
Boiling Point ~146 °C @ 730-760 mmHg[1][5]
Density ~0.928 g/mL at 25 °C[5]
Refractive Index n20/D ~1.475[5]
Safety Profile Flammable liquid and vapor; Causes skin and eye irritation.[4][5]
Common Process-Related Impurities

The impurities in your crude product are highly dependent on the synthetic route employed. Common synthesis pathways may introduce the following impurities:

  • Unreacted Starting Materials:

    • Piperidine (if used as a precursor).

    • 1,5-Dibromopentane and Hydrazine hydrate.[6]

    • Hydroxylamine-O-sulfonic acid.[7]

  • Byproducts:

    • N-Nitrosopiperidine (a potential carcinogenic impurity).[8]

    • Products from side-reactions or over-reaction.

  • Reagents and Solvents:

    • Inorganic salts (e.g., sodium hydroxide).[7]

    • Residual organic solvents used during synthesis or workup.

A logical first step is to analyze your crude material by Gas Chromatography (GC) or ¹H NMR to identify and quantify these impurities, which will inform your purification strategy.

Selecting a Purification Strategy

The choice of purification method is a critical decision point. The following diagram outlines a general workflow for selecting the most appropriate technique based on the nature of the impurities.

G Crude Crude 1-Aminohomopiperidine (1-AHP) Analysis Analyze Impurity Profile (GC, NMR, LC-MS) Crude->Analysis Decision1 Are impurities mainly non-volatile salts or non-basic organics? Analysis->Decision1 Decision2 Do impurities have significantly different boiling points from 1-AHP? Decision1->Decision2 No SaltCryst Purification via Salt Crystallization Decision1->SaltCryst Yes Decision3 Are impurities structurally similar isomers or do they co-distill with 1-AHP? Decision2->Decision3 No Distillation Vacuum Distillation Decision2->Distillation Yes Chromatography Column Chromatography Decision3->Chromatography Yes Pure Pure 1-AHP Distillation->Pure SaltCryst->Pure Chromatography->Pure

Caption: Workflow for selecting a purification technique for 1-Aminohomopiperidine.

Troubleshooting Guide: Purification by Vacuum Distillation

Given its relatively high boiling point of ~146 °C, atmospheric distillation of 1-Aminohomopiperidine is often not ideal as it can lead to thermal degradation. Vacuum distillation is the preferred method to lower the boiling point and mitigate this risk.

Q1: My product is decomposing or turning dark during distillation, even under vacuum. What's wrong?

A1: This is likely due to thermal stress or oxygen exposure at high temperatures.

  • Causality: Amines can be susceptible to oxidation and thermal decomposition, especially if trace impurities (like metal ions) are present that can catalyze these processes.

  • Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will further decrease the boiling point. Aim for a pressure that brings the boiling point below 100 °C if possible.

    • Use a Nitrogen Bleed: Introduce a fine stream of dry, inert gas (like nitrogen or argon) into the distillation flask. This helps to prevent oxidation and can also reduce bumping.

    • Check Heat Source: Use a heating mantle with a stirrer and ensure even heating. Avoid "hot spots" from direct flame or a mantle that is too small for the flask. A silicone oil bath provides more uniform temperature control.

    • Minimize Residence Time: Distill the product as quickly as is feasible without compromising the separation efficiency of your column.

Q2: I'm seeing poor separation between my product and an impurity with a close boiling point (e.g., piperidine, BP ~106 °C). How can I improve this?

A2: This is a classic challenge of co-distillation, which occurs when the boiling points of components in a mixture are too similar for simple distillation to be effective.[9]

  • Causality: Simple distillation provides only one theoretical plate of separation. For components with close boiling points, multiple theoretical plates are required to achieve good separation.

  • Troubleshooting Steps:

    • Fractional Distillation: The most direct solution is to switch to fractional distillation. Insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, increasing the number of theoretical plates and enhancing separation.

    • Azeotropic Distillation: In some complex cases, particularly for removing residual water or specific impurities like pyridine from piperidine, azeotropic distillation can be employed by adding a third component (an entrainer) that forms a low-boiling azeotrope with the impurity.[9][10] While less common for this specific purification, it remains a powerful technique for challenging separations.

    • Optimize Reflux Ratio: When using a fractionating column with a reflux head, increase the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate). A higher reflux ratio improves separation but slows down the distillation rate.

Troubleshooting Guide: Purification via Salt Crystallization

This is a powerful technique for separating basic amines from non-basic or neutral impurities. The amine is temporarily converted to a salt (e.g., hydrochloride, oxalate, or trichloroacetate), which is typically a solid that can be crystallized from a suitable solvent.[11][12]

G Crude 1. Dissolve Crude Amine in Organic Solvent (e.g., EtOAc, Et2O) AddAcid 2. Add Acid (e.g., HCl in Ether, Trichloroacetic Acid) Dropwise Crude->AddAcid Precipitate 3. Amine Salt Precipitates/ Crystallizes AddAcid->Precipitate Filter 4. Isolate Salt by Filtration Wash with Cold Solvent Precipitate->Filter Liberate 5. Liberate Free Base: - Dissolve salt in H2O - Add strong base (e.g., NaOH) - Extract with organic solvent Filter->Liberate Dry 6. Dry Organic Layer (e.g., Na2SO4) and Evaporate Solvent Liberate->Dry Pure Pure 1-Aminohomopiperidine Dry->Pure

Caption: Experimental workflow for amine purification via salt crystallization.

Q1: When I add acid to my crude amine solution, it oils out instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the product separates as a liquid phase instead of a solid.

  • Causality: This occurs when the melting point of the amine salt is lower than the temperature of the solution, or when the concentration of the salt exceeds its solubility limit so rapidly that molecules don't have time to arrange into an ordered crystal lattice. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Change Solvent: The choice of solvent is critical.[12][13] If the salt is too soluble, it won't precipitate. If it's too insoluble, it will crash out as an amorphous solid or oil. Try a less polar solvent or a solvent mixture. For example, if you are using ethanol, try ethyl acetate or a mixture of ethanol and diethyl ether.

    • Control Temperature: Try cooling the solution slowly after acid addition. If it has already oiled out, gently heat the mixture until the oil redissolves, then allow it to cool very slowly, perhaps in an insulated bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline salt, add a tiny crystal to the solution to induce crystallization.

Q2: The recovery of my free amine is low after basification and extraction. Where could my product be going?

A2: Low recovery can be attributed to several factors, from incomplete reactions to physical losses.

  • Causality: The amine may not be fully liberated from its salt, or it may be lost to the aqueous phase during extraction if it has some water solubility.

  • Troubleshooting Steps:

    • Ensure Complete Basification: Check the pH of the aqueous layer after adding the base. It should be strongly basic (pH > 12) to ensure the amine salt is fully converted back to the free base.

    • Increase Number of Extractions: Instead of one large extraction, perform multiple smaller extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). This maximizes the recovery of compounds with partial water solubility.

    • "Salt Out" the Amine: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the amine in the aqueous phase and drives it into the organic layer, a phenomenon known as the "salting-out" effect.

    • Choose the Right Solvent: Ensure your extraction solvent (e.g., dichloromethane, ethyl acetate) does not form stable emulsions and has a high partition coefficient for your amine.

Troubleshooting Guide: Purification by Column Chromatography

Chromatography is a high-resolution technique suitable for separating structurally similar compounds. However, the basic nature of amines presents a unique challenge on standard silica gel.[14]

Q1: My amine is streaking badly on the silica gel column, and I'm getting very broad peaks and poor separation. Why is this happening?

A1: This is a classic sign of strong, undesirable interactions between the basic amine and the acidic silica surface.

  • Causality: Silica gel is covered in acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to basic amines through acid-base interactions.[14][15] This leads to peak tailing, where a portion of the compound elutes much later than the main band.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: This is the most common solution. Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.1-1% triethylamine (TEA) or ammonium hydroxide is used.[15] The modifier neutralizes the acidic sites on the silica, allowing your amine to elute symmetrically.

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, switch to a more inert or basic stationary phase.

      • Amine-functionalized silica (KP-NH): This is often an excellent choice as it has a basic surface that repels amines, leading to sharp peaks and better separations.[14]

      • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., C18 silica) with a mobile phase buffered at a high pH (e.g., using ammonium hydroxide) can be very effective. At high pH, the amine is in its neutral, free-base form, which increases its retention and often leads to excellent separation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 1-Aminohomopiperidine?

A1: 1-Aminohomopiperidine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂. It should be kept in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16][17][18] Storing at 2-8 °C is also recommended.[1]

Q2: I suspect I have a nitroso impurity in my product. How can I detect and remove it?

A2: Nitroso impurities are a significant concern due to their potential carcinogenicity.[8] They can sometimes be identified by a characteristic signal in the ¹H NMR spectrum or by specific LC-MS analysis. Removal can be challenging and often requires revisiting the synthesis to prevent its formation. If present, specialized purification techniques or even resynthesis under conditions that avoid nitrosating agents may be necessary.

Q3: Is it necessary to wear special personal protective equipment (PPE) when handling 1-Aminohomopiperidine?

A3: Yes. Due to its hazardous properties, appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[16][17]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[16][18]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.[18]

  • Safety Measures: Always ensure that an eyewash station and safety shower are readily accessible.[16]

References

Troubleshooting

Stability and storage conditions for 1-Aminohomopiperidine

Welcome to the technical support resource for 1-Aminohomopiperidine. This guide, prepared by our Senior Application Scientists, provides in-depth information on the stability and storage of 1-Aminohomopiperidine to ensur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Aminohomopiperidine. This guide, prepared by our Senior Application Scientists, provides in-depth information on the stability and storage of 1-Aminohomopiperidine to ensure the integrity of your experiments and drug development projects. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols for compound validation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-Aminohomopiperidine?

A1: For long-term stability, 1-Aminohomopiperidine should be stored at temperatures between 2-8°C. For extended periods (months to years), storage at -20°C is recommended to significantly reduce the rate of potential degradation reactions.[1] The core principle is to minimize thermal energy, which can accelerate all degradation pathways.[1] The product should be stored in a dry, dark, and well-ventilated area.[1][2]

Q2: How should I handle and store the compound for daily or short-term use?

A2: For routine use, maintain the compound in a tightly sealed container, preferably in a desiccator at 2-8°C. To prevent contamination and degradation from atmospheric exposure, it is critical to minimize the time the container is open. We strongly recommend blanketing the container headspace with an inert gas like argon or dry nitrogen after each use.[3] This practice displaces oxygen and moisture, which are primary contributors to degradation.[1][3][4]

Q3: What are the visible signs of 1-Aminohomopiperidine degradation?

A3: A primary indicator of degradation for amines is a change in appearance.[1] Any deviation from its initial state as a clear, colorless to pale yellow liquid, such as a noticeable yellowing or browning, suggests oxidation or other decomposition has occurred.[1] If you observe discoloration, we recommend re-analyzing the compound's purity before use.

Q4: Is 1-Aminohomopiperidine sensitive to air, moisture, or light?

A4: Yes, it is sensitive to all three.

  • Air (Oxygen): The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized byproducts.[1][5] Vapors may also form an explosive mixture with air.[2]

  • Moisture: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[3][4] Water can act as a medium for hydrolytic reactions or facilitate other degradation pathways.

  • Light: UV or visible light can provide the activation energy needed to initiate photolytic degradation, often through free-radical mechanisms.[1][5]

Q5: What type of container is best for storing 1-Aminohomopiperidine?

A5: To protect the compound from light, an amber glass bottle or vial with a tightly sealed cap is the recommended primary container.[1][3] For solutions, ensure the cap has a chemically resistant liner, such as PTFE, to prevent leaching and ensure an airtight seal. High-density polyethylene (HDPE) containers may also be suitable.[1][4]

Q6: What are the incompatible materials I should avoid?

A6: 1-Aminohomopiperidine should not be stored or handled with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7][8] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also incompatible with certain metals like copper.[6][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, linking them to potential stability problems and offering solutions.

Problem 1: My reaction is yielding unexpected byproducts or has a lower-than-expected yield.

  • Possible Cause: The purity of your 1-Aminohomopiperidine may have been compromised due to degradation. Oxidized impurities or carbamate salts (formed from reaction with CO₂) could be interfering with your reaction stoichiometry or mechanism.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your starting material using an appropriate analytical method, such as GC-MS or ¹H-NMR (see Protocol 1). Compare the results to the certificate of analysis or a fresh sample.

    • Inspect Storage Conditions: Review your storage protocol. Was the container tightly sealed? Was it protected from light? Was an inert atmosphere used?[1][4][9] Any lapse could lead to degradation.

    • Purify the Material: If impurities are detected, consider purifying the liquid via distillation under reduced pressure. However, it is often more practical and reliable to use a new, validated batch.

Problem 2: The biological or chemical activity of my compound has noticeably decreased over time.

  • Possible Cause: The active 1-Aminohomopiperidine molecule has likely degraded, reducing its effective concentration in your sample. The degradation products are unlikely to have the same activity.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibration curve) to determine the exact concentration of the parent compound remaining in your sample.

    • Forced Degradation Study: To understand its stability in your specific experimental buffer or solvent, consider performing a forced degradation study (see Protocol 2). This will reveal how quickly the compound degrades under your conditions.

    • Solution Stability: Amines can be less stable in certain aqueous buffers, especially at non-neutral pH. Prepare fresh solutions for each experiment from a solid or neat stock that has been stored correctly.

Problem 3: My 1-Aminohomopiperidine stock has turned yellow/brown.

  • Possible Cause: This is a classic sign of oxidation.[1] Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperature, has likely occurred.

  • Troubleshooting Steps:

    • Cease Use: Do not use the discolored material in critical experiments, as its purity is highly questionable.

    • Review Handling Procedures: Identify the point of failure in your handling procedure. This is most commonly due to improper sealing of the container or failure to use an inert gas blanket.[3]

    • Implement Corrective Actions: Procure a new vial of the compound and strictly adhere to the recommended storage and handling conditions outlined in the FAQ section.

Troubleshooting Decision Workflow

G cluster_0 Troubleshooting Workflow start Experimental Anomaly Observed (e.g., low yield, color change) check_purity Is Purity Suspect? start->check_purity run_qc Perform Purity Analysis (NMR, HPLC, GC-MS) check_purity->run_qc Yes investigate_other Investigate Other Experimental Variables check_purity->investigate_other No purity_ok Purity Acceptable? run_qc->purity_ok purity_ok->investigate_other Yes review_storage Review Storage & Handling (Temp, Inert Gas, Light) purity_ok->review_storage No end Proceed with Validated Material & Protocol investigate_other->end correct_storage Implement Correct Storage & Procure New Material review_storage->correct_storage correct_storage->end

Caption: Decision-making workflow for troubleshooting experimental issues related to 1-Aminohomopiperidine stability.

Potential Degradation Pathways

Understanding how a molecule can degrade is key to preventing it. For 1-Aminohomopiperidine, the primary vulnerabilities are the amine functional groups.

G cluster_1 Potential Degradation Pathways A 1-Aminohomopiperidine B N-Oxide Formation A->B Oxidation [O₂] D Carbamate Salt A->D Reaction with CO₂ C Ring-Opened Products B->C Further Oxidation

Caption: Simplified potential degradation pathways for 1-Aminohomopiperidine.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the kinetic rate of all chemical degradation reactions.[1][4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen and reaction with CO₂.[1][3]
Container Tightly sealed amber glass vial.Protects from light exposure and prevents ingress of air and moisture.[1][3]
Environment Store in a dry, dark, and well-ventilated area.Minimizes exposure to ambient moisture and light.[2][4][9]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H-NMR Spectroscopy

  • Objective: To qualitatively assess the purity of 1-Aminohomopiperidine and identify potential degradation products.

  • Materials:

    • 1-Aminohomopiperidine sample

    • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

    • NMR tubes

    • NMR spectrometer (≥400 MHz recommended)

  • Methodology:

    • Carefully prepare a sample by dissolving ~5-10 mg of 1-Aminohomopiperidine in ~0.6 mL of a suitable deuterated solvent directly in the NMR tube.

    • Acquire a standard proton (¹H) NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks. Compare the integration of peaks corresponding to the parent molecule against any new, unexpected signals.

    • Interpretation: The presence of significant unexpected peaks, especially in the downfield region, may indicate oxidative or other forms of degradation. A pure sample should exhibit a clean spectrum consistent with its known structure.

Protocol 2: Forced Degradation Study

  • Objective: To determine the stability of 1-Aminohomopiperidine under specific stress conditions relevant to your experimental setup (e.g., in an aqueous buffer).

  • Materials:

    • 1-Aminohomopiperidine

    • Your experimental buffer (e.g., PBS, pH 7.4)

    • 0.1 M HCl (for acidic stress)

    • 0.1 M NaOH (for basic stress)

    • 3% Hydrogen Peroxide (H₂O₂) (for oxidative stress)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Methodology:

    • Prepare a stock solution of 1-Aminohomopiperidine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

    • Time Zero Sample: Immediately dilute an aliquot of the stock solution to the final analytical concentration and inject it into the HPLC system to obtain a baseline chromatogram.

    • Stress Conditions: Set up parallel experiments by diluting the stock solution into different stress condition solutions:

      • Control: Your experimental buffer.

      • Acidic: 0.1 M HCl.

      • Basic: 0.1 M NaOH.

      • Oxidative: 3% H₂O₂.[5]

    • Incubate all solutions at a controlled temperature (e.g., room temperature or 40°C).

    • Time Points: At specified intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze by HPLC.

    • Analysis: Compare the peak area of the parent 1-Aminohomopiperidine at each time point relative to the time-zero sample. The appearance of new peaks indicates the formation of degradation products.[5]

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET for Piperidine.
  • Fisher Scientific. (2021). SAFETY DATA SHEET for 1-Aminopiperidine.
  • TCI Chemicals. (2024). SAFETY DATA SHEET for 4-Amino-1-methylpiperidine.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2017). How to store cyclic hydroxylamine CMH.
  • Alfa Aesar. (2010). SAFETY DATA SHEET for 4-N-BOC-Aminopiperidine.
  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine.
  • ChemicalBook. (2025). 1-Aminopiperidine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1-Aminopiperidine.
  • BenchChem. (2025). Preventing degradation of Cyclononanamine during storage.
  • Sigma-Aldrich. (n.d.). 1-Aminopiperidine 97%.
  • ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

Sources

Optimization

Troubleshooting guide for 1-Aminohomopiperidine synthesis protocols

Technical Support Center: Synthesis of 1-Aminohomopiperidine Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Aminohomopiperidine

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-aminohomopiperidine (also known as N-aminohomopiperidine or hexahydro-1-amino-1H-azepine). We will address common challenges, provide a robust synthesis protocol, and answer frequently asked questions to ensure a successful and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to 1-aminohomopiperidine?

A1: The most direct and widely employed method is the electrophilic N-amination of the parent heterocycle, homopiperidine (hexahydro-1H-azepine). This typically involves reacting homopiperidine with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.[1][2] Another potential, though more complex, route involves the reduction of N-nitrosohomopiperidine. A third strategy could be the cyclization of a linear precursor, such as reacting 1,6-dibromohexane with hydrazine, although controlling selectivity can be challenging compared to direct amination of the pre-formed ring.

Q2: How do I choose the right aminating agent for the N-amination of homopiperidine?

A2: Hydroxylamine-O-sulfonic acid (HOSA) is a preferred reagent for this transformation. It is a stable, crystalline solid that is relatively safe to handle compared to other aminating agents like chloramine, which is volatile and less stable. The reaction with HOSA proceeds effectively in an aqueous alkaline solution, where the base serves to neutralize the sulfonic acid byproduct and deprotonate the piperidine nitrogen, enhancing its nucleophilicity.[1] The use of freshly prepared aqueous HOSA is recommended for optimal reactivity.[1]

Q3: What are the primary safety concerns when synthesizing 1-aminohomopiperidine?

A3: Several key safety issues must be addressed.

  • Reagents: Homopiperidine is a flammable and corrosive liquid. Hydroxylamine-O-sulfonic acid is corrosive. Strong bases like sodium hydroxide (NaOH) are highly corrosive and can cause severe burns.[3]

  • Reaction: The amination reaction can be exothermic. The addition of HOSA to the alkaline solution of homopiperidine should be controlled to manage the reaction temperature.[1]

  • Product: 1-Aminohomopiperidine is a flammable liquid and should be handled with care. It is also classified as an irritant to the skin, eyes, and respiratory system.[4] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the direct N-amination of homopiperidine using HOSA.

Synthesis_Pathway Homopiperidine Homopiperidine Product 1-Aminohomopiperidine Homopiperidine->Product N-Amination HOSA Hydroxylamine-O-sulfonic Acid (HOSA) NaOH (aq)

Caption: General reaction scheme for 1-Aminohomopiperidine synthesis.

Detailed Experimental Protocol: N-Amination of Homopiperidine

This protocol is adapted from established procedures for the N-amination of secondary amines.[1]

Reagents & Equipment:

Reagent/MaterialMolecular Wt.Moles (Equivalents)Amount
Homopiperidine99.17 g/mol 0.388 mol (3.0 eq)38.5 g (44.5 mL)
Sodium Hydroxide40.00 g/mol 0.480 mol (3.7 eq)19.2 g
Water (Deionized)18.02 g/mol -120 mL
Hydroxylamine-O-sulfonic Acid (HOSA)113.09 g/mol 0.129 mol (1.0 eq)14.6 g
Diethyl Ether or MTBE--For extraction
Anhydrous Sodium Sulfate--For drying
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Preparation of Alkaline Homopiperidine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (19.2 g) in deionized water (70 mL). Cool the solution to below 20°C in an ice bath.

  • Addition of Homopiperidine: To the cooled caustic solution, add homopiperidine (38.5 g) while maintaining the temperature below 30°C.

  • Preparation of HOSA Solution: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (14.6 g) in deionized water (50 mL). This solution should be prepared fresh.

  • Reaction - HOSA Addition: Slowly add the HOSA solution to the stirred homopiperidine mixture via the dropping funnel over a period of 1-2 hours. Critically, maintain the internal reaction temperature between 35°C and 45°C using an ice bath as needed to control any exotherm.[1]

  • Reaction - Digestion: After the addition is complete, allow the mixture to stir at 40-45°C for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The mixture will separate into two phases. Separate the upper organic layer, which contains the product dissolved in excess homopiperidine.

  • Workup - Extraction: Extract the lower aqueous layer twice with diethyl ether or MTBE (50 mL portions). Combine these extracts with the previously separated organic layer.

  • Purification - Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate. Filter the drying agent and remove the solvent and excess homopiperidine under reduced pressure (vacuum distillation). The boiling point of homopiperidine is ~145°C, while 1-aminohomopiperidine is slightly higher at ~163-165°C. Careful fractional distillation is required for high purity.

  • Final Product: The resulting product is 1-aminohomopiperidine, typically obtained as a colorless to light-yellow liquid.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Product Yield start->low_yield impurities Product is Impure (by NMR/GC-MS) start->impurities isolation_issue Difficult Product Isolation start->isolation_issue hosa_inactive Cause: HOSA degraded low_yield->hosa_inactive temp_wrong Cause: Incorrect Temperature low_yield->temp_wrong ph_wrong Cause: Insufficient Base low_yield->ph_wrong side_reactions Cause: Side Reactions impurities->side_reactions unreacted_sm Cause: Unreacted Starting Material impurities->unreacted_sm emulsion Cause: Emulsion during Workup isolation_issue->emulsion oily_product Cause: Product is an oil isolation_issue->oily_product hosa_sol Solution: Use fresh HOSA. Prepare aqueous solution just before use. hosa_inactive->hosa_sol temp_sol Solution: Maintain temp at 35-45°C during addition. Do not overheat. temp_wrong->temp_sol ph_sol Solution: Ensure sufficient NaOH is used. A molar ratio of P:HOS of at least 2:1 is recommended. ph_wrong->ph_sol side_reactions_sol Solution: Control temperature strictly. Ensure slow, controlled addition of HOSA. side_reactions->side_reactions_sol unreacted_sm_sol Solution: Increase reaction time or temperature moderately. Purify via fractional vacuum distillation. unreacted_sm->unreacted_sm_sol emulsion_sol Solution: Add brine (sat. NaCl) to break emulsion. Centrifuge if necessary. emulsion->emulsion_sol oily_product_sol Solution: Convert to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization. oily_product->oily_product_sol

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Troubleshooting Q&A

Problem 1: My reaction yielded very little or no 1-aminohomopiperidine.

  • Potential Cause A: Degraded Aminating Agent.

    • Explanation: Hydroxylamine-O-sulfonic acid (HOSA) can degrade over time, especially if not stored in a cool, dry place. Its aqueous solution is also not stable for long periods.

    • Solution: Always use HOSA from a reliable supplier that has been stored correctly. For best results, prepare the aqueous solution of HOSA immediately before adding it to the reaction mixture.[1]

  • Potential Cause B: Incorrect Stoichiometry or pH.

    • Explanation: The reaction requires a basic environment and an excess of the amine. The base (NaOH) is crucial for neutralizing the sulfonic acid byproduct. A significant molar excess of homopiperidine relative to HOSA (e.g., 2:1 to 4:1) is often used to maximize the formation of the desired product and minimize side reactions.[1]

    • Solution: Carefully verify the molar ratios of your reagents. Ensure that a cumulative mole ratio of homopiperidine to HOSA of at least 2:1 is used.[1] A ratio of around 3:1 is often preferred.[1]

  • Potential Cause C: Suboptimal Reaction Temperature.

    • Explanation: Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow. If it is too high (e.g., > 70°C), HOSA can decompose, and the risk of side reactions increases, reducing the yield of the desired product.

    • Solution: Maintain the reaction temperature strictly within the recommended range of 35-45°C during the addition of HOSA.[1] Use external cooling (ice bath) to manage the exothermic nature of the reaction.

Problem 2: My final product is contaminated with significant impurities.

  • Potential Cause A: Unreacted Starting Material.

    • Explanation: The presence of a large amount of unreacted homopiperidine is expected due to the stoichiometry used. However, if HOSA remains, the reaction may be incomplete.

    • Solution: Ensure the reaction has run for a sufficient amount of time after HOSA addition. To remove excess homopiperidine, careful fractional vacuum distillation is the most effective method, taking advantage of the boiling point difference between homopiperidine (~145°C) and 1-aminohomopiperidine (~163-165°C).

  • Potential Cause B: Formation of Side Products.

    • Explanation: Overly rapid addition of the aminating agent or localized "hot spots" from poor stirring can lead to side reactions.

    • Solution: Ensure slow, dropwise addition of the HOSA solution and vigorous stirring throughout the reaction to maintain a homogenous temperature and concentration profile.

Problem 3: I am struggling to isolate the pure product after the workup.

  • Potential Cause A: Emulsion Formation during Extraction.

    • Explanation: The basic, amine-rich mixture can sometimes form stable emulsions with organic extraction solvents, making phase separation difficult.

    • Solution: To break an emulsion, add a small amount of saturated sodium chloride solution (brine). If the emulsion persists, gentle swirling or transferring the mixture to a larger vessel can help. In stubborn cases, filtration through a pad of Celite® or centrifugation may be necessary.

  • Potential Cause B: Product is an Oil and Difficult to Handle.

    • Explanation: 1-aminohomopiperidine is a liquid at room temperature, which can make final purification and handling challenging compared to a crystalline solid.

    • Solution: For applications where a solid is preferred, consider converting the purified free base into its hydrochloride salt. This can be achieved by dissolving the purified oil in a solvent like diethyl ether or isopropanol and carefully adding a solution of HCl in the same solvent. The resulting hydrochloride salt will typically precipitate as a solid, which can be isolated by filtration and purified by recrystallization.[6]

Analytical Characterization

Confirming the identity and purity of the synthesized 1-aminohomopiperidine is crucial.

TechniqueExpected Results for 1-AminohomopiperidinePurpose
¹H NMR Signals corresponding to the methylene protons on the homopiperidine ring (typically in the 1.4-1.8 ppm and 2.6-3.0 ppm regions) and a broad singlet for the -NH₂ protons.Structural confirmation and identification of impurities.
¹³C NMR Expected signals for the five unique carbons of the homopiperidine ring.Confirms the carbon backbone of the structure.
GC-MS A single major peak on the gas chromatogram with a mass spectrum showing the correct molecular ion (M⁺) at m/z = 114.12 and characteristic fragmentation patterns.Purity assessment and confirmation of molecular weight.[7]
HPLC Can be used for purity analysis, though derivatization may be needed for good peak shape and UV detection.[8][9]Quantitative purity determination.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • ChemicalBook. (n.d.). 1-Aminopiperidine - Safety Data Sheet.
  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Ilisson, M., et al. (2015). Synthesis of N-aminopiperidine. Synthetic Communications, 45(11), 1367-1373. As cited in ChemicalBook.
  • PubChem - NIH. (n.d.). 1-Aminopiperidine.
  • ResearchGate. (n.d.). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid.
  • Sigma-Aldrich. (n.d.). 1-Aminopiperidine 97.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Aminopiperidine.
  • Benchchem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • PubMed. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Troubleshooting

Handling and safety precautions for 1-Aminohomopiperidine

Welcome to the comprehensive technical support guide for 1-Aminohomopiperidine (CAS No. 5193-97-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Aminohomopiperidine (CAS No. 5193-97-5). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on safe handling, experimental best practices, and troubleshooting common issues encountered when working with this versatile reagent.

I. Core Concepts: Understanding 1-Aminohomopiperidine

1-Aminohomopiperidine, also known as azepan-1-amine, is a cyclic hydrazine derivative featuring a seven-membered azepane ring. Its utility in synthesis stems from the nucleophilic primary amine (-NH2) group attached to the ring nitrogen, making it a valuable building block in pharmaceutical and chemical research.[1] However, its chemical nature also necessitates stringent safety and handling protocols. This guide will address the practical challenges and frequently asked questions to ensure both safety and experimental success.

Key Physicochemical & Safety Data

A clear understanding of the compound's properties is foundational to its safe and effective use. The following table summarizes critical data sourced from safety data sheets and chemical suppliers.

PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[2]
Boiling Point ~165-167 °CData inferred from similar compounds
Density ~0.93 g/mL at 25 °C[2]
Flash Point ~57 °C (135 °F)Data inferred from similar compounds
Hazards Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage, handling, and disposal of 1-Aminohomopiperidine.

Q1: How should I properly store 1-Aminohomopiperidine?

A: Due to its flammability and sensitivity, 1-Aminohomopiperidine requires specific storage conditions. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2] The container must be kept tightly closed to prevent the ingress of moisture and air. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended, ideally in a refrigerator or freezer designated for flammable chemicals.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use. A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of volatile or aerosolized 1-Aminohomopiperidine must be conducted in a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[1]

Q3: What materials and reagents are incompatible with 1-Aminohomopiperidine?

A: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Reactions with these materials can be vigorous and exothermic, posing a significant safety risk. It is also incompatible with certain metals, such as copper.

Q4: How should I dispose of waste containing 1-Aminohomopiperidine?

A: All waste containing this compound must be treated as hazardous chemical waste. Do not empty into drains.[3] Waste should be collected in a designated, properly labeled, and sealed container. Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Q5: The reagent has developed a yellow tint. Is it still usable?

A: A yellow discoloration often indicates oxidation or the presence of minor impurities. While minor discoloration may not significantly affect many reactions, its purity should be verified by an appropriate analytical method (e.g., NMR, GC-MS) before use in sensitive or stoichiometric-critical applications. If purity is compromised, purification by distillation under reduced pressure may be necessary.

III. Experimental Troubleshooting Guide

This section provides solutions to specific problems that may arise during common synthetic applications of 1-Aminohomopiperidine.

Scenario 1: Low Yield in Hydrazone Formation

Problem: "I am reacting 1-Aminohomopiperidine with an aldehyde/ketone to form a hydrazone, but my yield is consistently low, and I see multiple spots on my TLC plate."

Causality & Solution: Hydrazone formation is typically a straightforward condensation reaction. Low yields often point to issues with reaction conditions or side reactions.

  • Potential Cause 1: Incomplete Reaction. The reaction is an equilibrium process.

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture, or performing the reaction in a solvent that azeotropically removes water. A catalytic amount of acid (e.g., acetic acid) is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[4][5]

  • Potential Cause 2: Side Reactions. The product hydrazone may be unstable under the reaction conditions, or the starting aldehyde could be undergoing self-condensation.

    • Solution: Monitor the reaction closely by TLC. Avoid prolonged heating or excessively high temperatures. If the aldehyde is prone to self-condensation (e.g., aldol reaction), add the 1-Aminohomopiperidine to the aldehyde solution slowly at a controlled temperature.

  • Potential Cause 3: Workup Issues. The hydrazone product might have some water solubility, leading to loss during aqueous extraction.

    • Solution: Minimize aqueous washes. If an aqueous workup is necessary, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve partitioning into the organic layer.

Workflow: Troubleshooting Low Hydrazone Yield

Caption: Decision workflow for troubleshooting low yields in hydrazone synthesis.

Scenario 2: Difficulty in Purifying N-Alkylated Products

Problem: "I performed a reductive amination of 1-Aminohomopiperidine with an aldehyde and sodium triacetoxyborohydride. After workup, my crude NMR shows a complex mixture, and the product is difficult to isolate by column chromatography."

Causality & Solution: Reductive amination is a powerful tool, but challenges can arise from the basicity of the product and the presence of unreacted starting materials.

  • Potential Cause 1: Incomplete Reaction or Side Products. The initial imine/enamine formation may be incomplete, or over-alkylation could occur if the reaction conditions are not controlled.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Use a slight excess (1.1-1.2 equivalents) of the aldehyde and reducing agent. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Potential Cause 2: Purification Challenges. Basic amine products often streak on silica gel columns, leading to poor separation. The desired product and the starting aminohomopiperidine may have similar polarities.

    • Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic silanol groups on the silica surface, preventing streaking of the basic amine product.

    • Solution 2 (Acid-Base Extraction): If the product is stable to acid, an acid-base workup can effectively remove unreacted starting amine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic product and starting material will protonate and move to the aqueous layer. The aqueous layer is then separated, cooled, and basified (e.g., with NaOH or NaHCO₃) to deprotonate the amines, which can then be re-extracted into an organic solvent.[6] This technique is excellent for separating amines from neutral organic impurities.

IV. Experimental Protocol: Synthesis of a Hydrazone Derivative

This section provides a detailed, self-validating protocol for a representative reaction.

Objective: To synthesize (E)-N'-(benzylidene)azepan-1-amine from 1-Aminohomopiperidine and benzaldehyde.

Materials:

  • 1-Aminohomopiperidine (1.14 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Methanol (20 mL)

  • Glacial Acetic Acid (1 drop)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Aminohomopiperidine (10 mmol) and methanol (20 mL).

  • Reagent Addition: While stirring, add benzaldehyde (10 mmol) to the solution. Add one drop of glacial acetic acid to catalyze the reaction.

  • Reaction Monitoring (Checkpoint 1): Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 1-2 hours.

    • Expected Outcome: A single major product spot on the TLC plate. If starting material remains, allow the reaction to stir for longer.

  • Drying and Filtration: Once the reaction is complete, add anhydrous MgSO₄ to the flask to remove the water generated during the reaction. Stir for 15 minutes.

  • Workup: Filter the mixture through a small plug of celite or filter paper to remove the MgSO₄. Wash the solid with a small amount of methanol.

  • Isolation (Checkpoint 2): Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Expected Outcome: The product should be obtained as a pale yellow oil or solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Self-Validation: The spectroscopic data should be consistent with the structure of (E)-N'-(benzylidene)azepan-1-amine. The absence of aldehyde and N-H protons from the starting materials in the ¹H NMR spectrum indicates a successful reaction.

V. References

  • Smolecule. (2023, August 15). 1-Aminopiperidine. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines. --INVALID-LINK--

  • Google Patents. (2006). Synthesis of 1-aminopiperidine. --INVALID-LINK--

  • Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. --INVALID-LINK--

  • PubChem. 1-Aminopiperidine. National Institutes of Health. --INVALID-LINK--

  • ChemicalBook. (2015). 1-Aminopiperidine synthesis. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-(1H-pyrrol-1-yl)aminopiperidine. --INVALID-LINK--

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. --INVALID-LINK--

  • Sigma-Aldrich. 1-Aminopiperidine 97%. --INVALID-LINK--

  • RSC Publishing. (n.d.). Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study. --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide. --INVALID-LINK--

  • ChemicalBook. (2025, July 5). 1-Aminopiperidine - Safety Data Sheet. --INVALID-LINK--

  • PubChem. 1-Aminohomopiperidine. National Institutes of Health. --INVALID-LINK--

References

Optimization

Technical Support Center: Characterization of Impurities in 1-Aminohomopiperidine Batches

Disclaimer & Data Validity: The information provided in this document is intended for Research Use Only (RUO). While this guide is built on established analytical principles, specific methods for 1-aminohomopiperidine (a...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer & Data Validity: The information provided in this document is intended for Research Use Only (RUO). While this guide is built on established analytical principles, specific methods for 1-aminohomopiperidine (azepan-1-amine) must be validated by the end-user for their unique matrix and instrumentation. The guidance is partly derived from established methods for the closely related six-membered ring analogue, 1-aminopiperidine, due to the limited specific literature on 1-aminohomopiperidine.

Introduction

1-Aminohomopiperidine, also known as azepan-1-amine, is a seven-membered heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. The azepane motif is a key structural feature in numerous bioactive molecules and approved pharmaceutical drugs.[1] Ensuring the purity of 1-aminohomopiperidine is therefore a critical step in the drug development process. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, characterize, and quantify potential impurities in 1-aminohomopiperidine batches. It integrates field-proven insights with established analytical protocols to address common challenges encountered during quality control and process development.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in a 1-aminohomopiperidine batch?

A1: Impurities in any drug substance can be broadly categorized based on their origin. For 1-aminohomopiperidine, you should anticipate three main classes of impurities, analogous to those found in similar cyclic amines like aminopiperidines:[2]

  • Process-Related Impurities: These originate from the manufacturing process. Their presence and concentration are highly dependent on the specific synthetic route employed.

    • Unreacted Starting Materials: For example, if the synthesis involves the amination of homopiperidine (azepane) or a ring-expansion strategy, residual starting materials may be present.[3][4]

    • Intermediates: Incomplete reactions can lead to the persistence of synthetic intermediates.

    • Byproducts: Side reactions are common in organic synthesis. For instance, over-alkylation or the formation of dimers are plausible byproducts.

  • Degradation Products: These impurities form when 1-aminohomopiperidine decomposes under specific conditions like exposure to air (oxidation), light, or high temperatures. The N-amino group is susceptible to oxidation, potentially forming corresponding nitroso or other oxidized species.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., toluene, dichloromethane, methanol) may be present in the final product. Their control is mandated by ICH Q3C guidelines.

Q2: My HPLC chromatogram shows an unexpected peak. What is the most effective strategy to identify it?

A2: Identifying an unknown peak is a systematic process. The causality behind this workflow is to gather increasing amounts of structural information at each step to build a conclusive identification.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the identification of unknown impurities.

The most powerful first step is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . This hyphenated technique provides the molecular weight of the unknown impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) is even more valuable as it provides an accurate mass, allowing you to determine the elemental composition. Concurrently, review the synthetic pathway to list all plausible process-related impurities and calculate their molecular weights. If the unknown's mass matches a potential byproduct or starting material, you have a strong lead. If not, consider degradation. Perform forced degradation studies to see if the peak appears under stress conditions. The ultimate confirmation comes from obtaining a reference standard of the suspected impurity and confirming that it has the same retention time and mass spectrum as your unknown peak.[2]

Q3: 1-Aminohomopiperidine lacks a strong UV chromophore. How can I reliably detect and quantify it and its impurities using HPLC?

A3: This is a common and critical challenge for aliphatic amines. Direct UV detection is often insensitive. You have several robust strategies:

  • Low Wavelength UV Detection: While not ideal, detection at low wavelengths (e.g., 200-215 nm) can sometimes provide sufficient sensitivity for purity analysis, although selectivity may be poor.

  • Pre-Column Derivatization: This is a highly effective and widely used approach.[5] You react the amine with a derivatizing agent that attaches a strongly UV-absorbent or fluorescent tag. This not only enhances sensitivity by orders of magnitude but also often improves the chromatographic peak shape and retention on reversed-phase columns.[6]

  • Alternative HPLC Detectors: If derivatization is undesirable, modern "universal" detectors are excellent alternatives.

    • Charged Aerosol Detector (CAD): Provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure.

    • Evaporative Light Scattering Detector (ELSD): Detects any analyte that is less volatile than the mobile phase.

    • Refractive Index Detector (RID): A universal detector, but it is not compatible with gradient elution and is generally less sensitive than CAD or ELSD.[7]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

Caption: Decision diagram for selecting an HPLC detection strategy.

Troubleshooting & Experimental Guides

Guide 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent technique for analyzing volatile and semi-volatile impurities. It provides both chromatographic separation and mass-based identification, making it ideal for identifying starting materials, certain byproducts, and residual solvents. For primary amines like 1-aminohomopiperidine, peak tailing can be an issue due to interaction with active sites in the column or inlet. Using a deactivated column and liner is crucial for good peak shape.[8]

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 1-aminohomopiperidine batch into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.

    • Prepare a blank (solvent only) and a system suitability standard.

  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph with a Mass Spectrometer detector (or Flame Ionization Detector for quantification without identification).

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[9]

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector (for identification):

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 450 amu.

  • Data Analysis & System Validation:

    • Identification: Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification.

    • Quantification: Calculate the percentage of each impurity using the area percent method (assuming a similar response factor for structurally related impurities). For accurate quantification, use a reference standard of the impurity to create a calibration curve.

    • Self-Validation: The system is considered suitable if a known standard shows good peak shape (tailing factor < 1.5) and the blank injection is free of interfering peaks.

Guide 2: HPLC Method with Pre-column Derivatization for Sensitive Quantification

Rationale: This method is designed for the accurate quantification of 1-aminohomopiperidine and its non-volatile, amine-containing impurities. By tagging the analyte with a chromophore, we can leverage the high sensitivity of UV detection and the excellent resolving power of modern HPLC columns. The derivatization reaction must be optimized to be rapid and quantitative to ensure the method is reproducible.[10]

Step-by-Step Protocol:
  • Reagent Preparation:

    • Derivatizing Agent Solution: Prepare a 10 mg/mL solution of a suitable agent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride) in acetonitrile.

    • Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

  • Derivatization Procedure:

    • Prepare a stock solution of your 1-aminohomopiperidine batch at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • In a clean vial, mix 100 µL of the sample stock solution with 400 µL of the borate buffer.

    • Add 500 µL of the derivatizing agent solution.

    • Vortex the mixture and allow it to react for 30 minutes at room temperature, protected from light.

    • Quench the reaction by adding 50 µL of a primary amine solution (e.g., 2 M glycine) to consume excess derivatizing agent.

  • Instrumentation & Conditions:

    • Instrument: HPLC system with a UV or Fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      • 0-20 min: 30% to 95% B.

      • 20-25 min: 95% B.

      • 25-26 min: 95% to 30% B.

      • 26-30 min: 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for FMOC) or 340 nm (for Dansyl).

  • Data Analysis & System Validation:

    • Quantification: Use an external standard of derivatized 1-aminohomopiperidine to create a calibration curve. Impurity levels can be reported relative to the main peak or quantified against their own standards if available.

    • Self-Validation: The protocol's validity is checked by ensuring the derivatization of a known standard is complete and reproducible (%RSD < 2%). The baseline should be stable, and the quenched blank should show only a peak for the derivatized quenching agent, well-resolved from any analytes of interest.

Data Summary & Comparison

Table 1: Potential Impurities in 1-Aminohomopiperidine Synthesis
Potential Impurity Plausible Origin Recommended Analytical Technique
Homopiperidine (Azepane)Unreacted starting material from N-amination route.GC-MS, HPLC with derivatization
1,6-DiaminohexaneStarting material for certain cyclization routes.HPLC with derivatization
N-NitrosopiperidineDegradation (oxidation) of the N-amino group.LC-MS, GC-MS (with caution)
Dimer (e.g., 1,1'-Azobis(azepane))Byproduct from oxidative side reactions.LC-MS
Toluene, DichloromethaneResidual solvents from synthesis/purification.Headspace GC-MS
Table 2: Comparison of Primary Analytical Techniques
Technique Primary Application Sensitivity Specificity Key Advantages Limitations
HPLC-UV (Direct) Rapid purity screenLowLowSimple, fast.Insensitive for non-chromophoric compounds.
HPLC-UV (Derivatization) Accurate quantificationHighHighExcellent sensitivity and selectivity.[5]Adds a sample preparation step; reaction must be optimized.
HPLC-CAD/ELSD Universal quantificationModerate-HighLowUniversal response for non-volatile compounds; no derivatization needed.[11]Not suitable for volatile impurities; non-linear response can be a challenge.
GC-MS Identification & quantification of volatile/semi-volatile impuritiesHighHighProvides structural information (mass spectrum); excellent for solvents.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural elucidation & absolute quantification (qNMR)LowVery HighProvides definitive structural information; can quantify without impurity reference standards.Low sensitivity compared to chromatographic methods.
References
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Zhang, R., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Aminohomopiperidine and Other Cyclic Hydrazines

For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision point, profoundly influencing a molecule's synthetic accessibility, stability, and biological activity. C...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision point, profoundly influencing a molecule's synthetic accessibility, stability, and biological activity. Cyclic hydrazines, such as 1-aminopyrrolidine, 1-aminopiperidine, and their seven-membered ring counterpart, 1-aminohomopiperidine (also known as N-aminoazepane), are valuable building blocks in medicinal chemistry.[1] Their unique structural and electronic properties, particularly the presence of an N-N bond, offer distinct reactivity profiles compared to simple cyclic amines.

This guide provides an in-depth comparison of the reactivity of these cyclic hydrazines. We will dissect the core principles governing their chemical behavior—nucleophilicity, basicity, and the conformational effects of ring size—supported by experimental data and established chemical theory.

Theoretical Framework for Reactivity

The reactivity of cyclic hydrazines is primarily dictated by the interplay of three key factors: the nucleophilicity of the exocyclic amino group, the basicity of the nitrogen atoms, and the steric and conformational constraints imposed by the ring structure.

Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. In hydrazines, the presence of adjacent nitrogen atoms, each with a lone pair of electrons, leads to a phenomenon known as the alpha-effect . This effect describes the enhanced nucleophilicity of an atom due to the presence of a lone pair on an adjacent atom. The repulsion between these adjacent lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more available for donation and thus increasing nucleophilic reactivity beyond what would be predicted based on basicity alone.

However, the magnitude of the alpha-effect can be debated and is highly dependent on the electrophile and reaction conditions. Some studies suggest that while hydrazines are potent nucleophiles, their reactivity does not always surpass that of corresponding amines when compared across a range of electrophiles.

Basicity, quantified by the pKa of the conjugate acid (pKaH), is a measure of a compound's ability to accept a proton. For a cyclic hydrazine, protonation can occur at either the endocyclic or exocyclic nitrogen. The basicity is influenced by:

  • Inductive Effects: Alkyl groups are electron-donating, which increases electron density on the nitrogen and enhances basicity.

  • Hybridization: The sp³ hybridized nitrogen in saturated cyclic amines has more p-character in its lone pair orbital compared to sp² hybridized systems, making the lone pair more available for protonation.[2]

  • Steric Hindrance: The accessibility of the lone pair to a proton can be hindered by the surrounding molecular structure.

  • Conformational Stability: The stability of the resulting conjugate acid plays a significant role. Changes in ring conformation upon protonation can either favor or disfavor the process.

The size of the heterocyclic ring imposes significant conformational constraints that influence reactivity.

  • 1-Aminopyrrolidine (5-membered ring): The pyrrolidine ring exists in an "envelope" or "twist" conformation, which helps to alleviate some torsional strain from eclipsed hydrogens. However, the ring is relatively rigid.

  • 1-Aminopiperidine (6-membered ring): The piperidine ring adopts a stable, low-energy chair conformation, which minimizes both angular and torsional strain. This well-defined conformation makes the nitrogen lone pair's environment predictable.[3]

  • 1-Aminohomopiperidine (7-membered ring): The azepane ring is highly flexible, with multiple low-energy conformations (chair, twist-chair, boat). This flexibility can make the nitrogen lone pairs more accessible but also introduces a higher entropic penalty upon binding or reaction, which can decrease reactivity.

Comparative Reactivity Analysis

The pKa of the conjugate acid is a reliable indicator of a compound's ability to act as a base. Higher pKa values correspond to stronger basicity.

CompoundRing SizeStructurepKa of Conjugate AcidReference
Pyrrolidine5C₄H₉N11.27[3]
Piperidine6C₅H₁₁N11.22[3]
HydrazineN/AN₂H₄8.10[2]
1-Aminopiperidine 6C₅H₁₂N₂~7.9-8.1 (Estimated)[2][4]
1-Aminopyrrolidine 5C₄H₁₀N₂(Estimated similar to 1-Aminopiperidine)
1-Aminohomopiperidine 7C₆H₁₄N₂(Estimated slightly higher than 1-Aminopiperidine)

Note on estimations: The pKa of 1-aminopiperidine's conjugate acid is expected to be close to that of hydrazine itself, as the primary site of protonation is the more basic terminal NH₂ group. The alkyl ring acts as a weakly electron-donating group, which should slightly increase basicity relative to unsubstituted hydrazine. The difference in basicity between the cyclic hydrazines is expected to be small. Pyrrolidine is slightly more basic than piperidine, a subtle effect attributed to better stabilization of the protonated form.[3][5] A similar trend might be expected for their N-amino derivatives, making 1-aminohomopiperidine potentially the most basic of the three due to the increased flexibility and inductive effect of the larger alkyl ring, though this effect is likely minimal.

Kinetic studies are required to quantify nucleophilicity. The formation of N-aminopiperidine has been studied and is described as a nucleophilic substitution (Sₙ2) reaction, highlighting its role as a potent nucleophile.[6]

General Reactivity Trend (Predicted):

1-Aminopyrrolidine ≈ 1-Aminopiperidine > 1-Aminohomopiperidine

  • 1-Aminopyrrolidine vs. 1-Aminopiperidine: The difference in reactivity between the five- and six-membered rings is often minimal. The greater conformational stability of the piperidine ring is balanced by the potential for slightly less steric hindrance in the pyrrolidine ring. Both are considered highly reactive nucleophiles.

  • 1-Aminohomopiperidine: The seven-membered azepane ring's high flexibility can be a double-edged sword. While it may allow for easier access to the nitrogen lone pairs in some transition states, the greater number of available conformations leads to a higher entropic barrier for the reaction. This entropic cost often results in slightly lower reaction rates for seven-membered rings compared to their five- and six-membered counterparts in bimolecular reactions.

Experimental Protocols for Reactivity Assessment

To provide a definitive, quantitative comparison, standardized experimental protocols must be employed.

This protocol is based on methods used to determine the nucleophilicity of amines and hydrazines by monitoring reaction rates with a standard electrophile using UV-Vis spectroscopy.

Objective: To determine the second-order rate constants (k₂) for the reaction of cyclic hydrazines with a reference electrophile.

Materials:

  • Cyclic hydrazines (1-aminopyrrolidine, 1-aminopiperidine, 1-aminohomopiperidine)

  • Reference electrophile (e.g., benzhydrylium ions, quinone methides)

  • Anhydrous solvent (e.g., acetonitrile or water)

  • Buffer solutions to maintain constant pH

  • Stopped-flow UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of each cyclic hydrazine and the reference electrophile in the chosen solvent. Prepare a series of dilutions for the hydrazine solutions.

  • Kinetic Measurement:

    • Equilibrate the stopped-flow spectrophotometer to a constant temperature (e.g., 20 °C).

    • Place the electrophile solution in one syringe and a hydrazine solution in the other.

    • Rapidly mix the two solutions in the stopped-flow apparatus.

    • Monitor the reaction by observing the disappearance of the electrophile's absorbance at its λ_max over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (hydrazine concentration >> electrophile concentration), the observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential function.

    • Plot k_obs versus the concentration of the cyclic hydrazine.

    • The slope of this line is the second-order rate constant (k₂), which is the quantitative measure of nucleophilicity.

  • Comparison: Compare the k₂ values obtained for each cyclic hydrazine. A larger k₂ value indicates higher nucleophilicity.

Objective: To determine the pKa of the conjugate acids of the cyclic hydrazines.

Materials:

  • Cyclic hydrazines

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Temperature-controlled water bath

Procedure:

  • Sample Preparation: Accurately weigh a sample of the cyclic hydrazine and dissolve it in a known volume of deionized water.

  • Titration:

    • Place the solution in the temperature-controlled bath and begin stirring.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).

Mechanistic Insights and Visualizations

Diagrams help clarify the structural differences and experimental processes.

Caption: Structural comparison of the cyclic hydrazines.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_E Prepare Electrophile Solution (E) mix Rapid Mix (E + N) in Stopped-Flow prep_E->mix prep_N Prepare Hydrazine Solutions (N) prep_N->mix measure Monitor Absorbance Decay vs. Time mix->measure fit Fit Decay to obtain k_obs measure->fit plot Plot k_obs vs. [N] fit->plot result Slope = k₂ (Nucleophilicity) plot->result

Caption: Experimental workflow for kinetic analysis.

Applications in Drug Discovery and Synthesis

The choice between these scaffolds depends on the specific synthetic and therapeutic goal.

  • Scaffold Rigidity and SAR: The more rigid piperidine and pyrrolidine rings are often preferred in initial drug discovery efforts because they present substituents in well-defined vectors, leading to clearer structure-activity relationships (SAR).[7]

  • Accessing New Chemical Space: The flexible 1-aminohomopiperidine scaffold is valuable for exploring new chemical space and can be crucial for optimizing properties like solubility or avoiding interactions with anti-targets when more rigid scaffolds fail.

  • Synthetic Utility: All three are versatile intermediates. They readily form hydrazones with carbonyl compounds and can be used in a variety of coupling reactions and as precursors to more complex heterocyclic systems.[1]

Conclusion

The reactivity of 1-aminohomopiperidine, 1-aminopiperidine, and 1-aminopyrrolidine is a nuanced balance of electronic and conformational effects.

  • Basicity: All three are similarly basic, with values close to that of hydrazine. Subtle differences arise from the ring's inductive effects and the stability of the protonated form, with a predicted trend of 1-Aminohomopiperidine > 1-Aminopyrrolidine > 1-Aminopiperidine , though the differences are small.

  • Nucleophilicity: All are potent nucleophiles due to the alpha-effect. Based on general principles of ring strain and entropy, the reactivity is predicted to follow the order 1-Aminopyrrolidine ≈ 1-Aminopiperidine > 1-Aminohomopiperidine .

The ultimate choice of scaffold requires careful consideration of the desired transition state geometry for a key reaction and the conformational requirements of the target biological receptor. The experimental protocols outlined herein provide a clear framework for making such quantitative comparisons in a laboratory setting.

References

  • Ragnarsson, U., Grehn, L., Koppel, J., Loog, O., Tšubrik, O., Bredikhin, A., Mäeorg, U., & Koppel, I. (2005). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 70(12), 4870–4877. [Link]

  • Tretyakov, E. V., Fokin, S. V., & Bagryanskaya, I. Y. (2018). A comparison of pKa values for Ar-NH2 and some hydrazides. ResearchGate. [Link]

  • Pasquet, V., Bougrine, A., & Delalu, H. (2009). Kinetic Modelling of Synthesis of N-Aminopiperidine from Hydroxylamine-O-Sulfonique Acid and Piperidine. ResearchGate. [Link]

  • Bordwell, F.G. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

  • Darwich, C., Elkhatib, M., Steinhauser, G., & Delalu, H. (2009). Kinetics of the Oxidation of N-Aminopiperidine with Chloramine. Kinetics and Catalysis, 50(1), 103-111. [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(13), 1375-1391. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

  • Tretyakov, E. V., Fokin, S. V., & Bagryanskaya, I. Y. (2018). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. [Link]

  • Reddit. (2012). Why is the pKa of hydrazine so low? r/chemhelp. Retrieved January 4, 2026, from [Link]

  • Darwich, C., et al. (2014). Kinetic modeling of the synthesis of N-aminopiperidine via the Raschig process: Reaction optimization and continuous process. Semantic Scholar. [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]

  • Amerigo Scientific. (n.d.). 1-Aminopiperidine (97%). Retrieved January 4, 2026, from [Link]

  • SLS Ireland. (n.d.). 1-Aminopiperidine, 97%. Retrieved January 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?. Retrieved January 4, 2026, from [Link]

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Validation

A Comparative Guide to the Neuroprotective Potential of Aminopiperidine Derivatives

For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective agents is a paramount challenge. This guide offers an in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective agents is a paramount challenge. This guide offers an in-depth, objective comparison of the neuroprotective potential of a promising class of small molecules—aminopiperidine derivatives. Drawing upon established experimental data, we will explore their efficacy in preclinical models, delve into their mechanisms of action, and provide detailed protocols for their validation. This analysis is designed to equip you with the critical insights needed to advance your research and development endeavors in the neuroprotective landscape.

The Therapeutic Imperative for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal demise is excitotoxicity, a process triggered by the excessive activation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate.[1][2] This overstimulation leads to a massive influx of calcium ions (Ca2+), initiating a cascade of cytotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[3] Consequently, molecules that can modulate NMDA receptor activity present a compelling therapeutic strategy for neuroprotection.

Aminopiperidine Derivatives: A Promising Chemical Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have been explored for a wide range of biological activities, including as anticancer, antifungal, and cognition-enhancing agents.[4][5][6] More specifically, certain aminopiperidine derivatives have emerged as potent NMDA receptor antagonists, positioning them as promising candidates for neuroprotective therapies.[7] This guide will focus on the validation of these derivatives, using the clinically approved NMDA receptor antagonist, Memantine, as a key comparator.[1][3]

In Vitro Validation of Neuroprotective Efficacy

The initial assessment of a compound's neuroprotective potential is typically conducted using in vitro cell-based assays that model neurotoxic insults.[8] A widely used model is glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines like SH-SY5Y.[9][10]

Comparative Analysis of Cell Viability

The neuroprotective effect of a compound is quantified by its ability to preserve cell viability in the face of a neurotoxic challenge. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[5][11]

Compound ClassDerivative ExampleIn Vitro ModelNeuroprotective Potency (IC50/EC50)Reference CompoundReference Potency (IC50/EC50)Citation
Aminopiperidine Derivatives Compound X (Hypothetical)Glutamate-induced excitotoxicity in primary cortical neurons~10 µMMemantine~1 µM[1]
Piperidine Hybrids Indanone-piperidine hybrid 4Oxygen-glucose deprivation/reperfusion (OGD/R) in primary neuronsSignificant neuroprotection at 3.125-100 µMEdaravoneNot directly compared by IC50[12]
Aminonaphthoquinone Derivatives ANQ Compound 10Aβ42-induced toxicity in SH-SY5Y cellsComparable to ResveratrolResveratrolNot specified[13][14][15]
Mechanistic Insights: NMDA Receptor Antagonism

The primary mechanism by which many neuroprotective aminopiperidine derivatives are thought to exert their effects is through the blockade of NMDA receptors.[7] This action prevents the excessive Ca2+ influx that triggers downstream apoptotic pathways.

NMDA_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Caspase Caspase Activation Ca_influx->Caspase ROS Oxidative Stress (ROS Production) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis Aminopiperidine Aminopiperidine Derivative Aminopiperidine->NMDA_R Blocks Memantine Memantine Memantine->NMDA_R Blocks

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and points of intervention.

In Vivo Validation in Animal Models of Neurodegeneration

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a neuroprotective compound in a complex biological system.[8] Transgenic mouse models of Alzheimer's disease, for instance, are widely used to assess the effects of drug candidates on cognitive performance and neuropathology.[16][17]

Cognitive Enhancement in the Morris Water Maze

The Morris Water Maze (MWM) is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[18][19] The test measures the animal's ability to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.

CompoundAnimal ModelDosageKey FindingsComparatorComparator FindingsCitation
Aminopiperidine Derivative (Hypothetical) 5xFAD Mouse Model of AD10 mg/kg, i.p.Improved spatial memory acquisition and retentionMemantineImproved spatial memory[3]
Piperazine Derivative (PPZ) 5xFAD Mouse Model of ADNot specifiedRestored long-term potentiation--[20]
Aminoguanidine Rat Model of Stroke100 mg/kg, i.p.Improved neurological deficit, reduced infarct volume--[21]

Note: As with the in vitro data, the entry for the aminopiperidine derivative is illustrative. The other entries highlight the neuroprotective effects of related compounds in relevant in vivo models.

Experimental Workflow for In Vivo Neuroprotective Assessment

InVivo_Workflow start Select Animal Model (e.g., 5xFAD mice) treatment Administer Test Compound (e.g., Aminopiperidine derivative) and Vehicle Control start->treatment mwm Behavioral Testing (Morris Water Maze) treatment->mwm analysis Post-mortem Analysis: - Histopathology (Plaque load) - Biochemical assays (Marker proteins) mwm->analysis data Data Analysis and Comparison analysis->data

Caption: General workflow for in vivo validation of a neuroprotective compound.

Experimental Protocols

For the rigorous validation of neuroprotective compounds, standardized and well-documented protocols are essential.

In Vitro: MTT Assay for Cell Viability

Objective: To quantify the neuroprotective effect of a test compound against glutamate-induced excitotoxicity in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neuronal culture

  • 96-well cell culture plates

  • Complete culture medium

  • Glutamate solution

  • Test compound (1-Aminohomopiperidine derivative)

  • MTT reagent (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]

  • Compound Pre-treatment: Treat the cells with various concentrations of the aminopiperidine derivative for a specified pre-incubation period (e.g., 1-2 hours). Include vehicle-only and no-treatment controls.

  • Glutamate Challenge: Induce excitotoxicity by adding a pre-determined toxic concentration of glutamate to the appropriate wells.[9]

  • Incubation: Incubate the plate for a period sufficient to induce cell death in the glutamate-only control wells (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.[22]

  • Formazan Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[22]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of the test compound.

In Vivo: Morris Water Maze

Objective: To assess the effect of a test compound on spatial learning and memory in a rodent model of neurodegeneration.

Apparatus:

  • A circular water tank (120-150 cm in diameter) filled with opaque water.[18][19]

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system.

  • Distal visual cues placed around the room.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling for several days before the experiment begins.

  • Acquisition Phase (4-5 days):

    • Divide the animals into treatment groups (vehicle, test compound, positive control like Memantine).

    • Each day, subject each animal to a series of trials (e.g., 4 trials/day).

    • For each trial, release the animal into the water from one of four randomly chosen starting positions, facing the wall of the tank.[23]

    • Allow the animal to swim freely and find the hidden platform. Record the time taken (escape latency) and the path length.

    • If the animal fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[24]

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the pool.

    • Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[23]

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Conclusion and Future Directions

The available evidence suggests that aminopiperidine and related piperidine derivatives represent a promising class of compounds with neuroprotective potential, likely mediated through the modulation of NMDA receptor activity. While direct experimental data on 1-Aminohomopiperidine derivatives is currently limited in the public domain, the broader class of aminopiperidines warrants further investigation.

Future studies should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of 1-Aminohomopiperidine derivatives to identify lead compounds with potent neuroprotective activity.

  • Mechanism of Action: Detailed mechanistic studies to confirm NMDA receptor antagonism and explore other potential neuroprotective pathways.

  • In Vivo Efficacy: Rigorous in vivo testing in multiple animal models of neurodegenerative diseases to establish therapeutic efficacy and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the scientific community can further validate the neuroprotective potential of aminopiperidine derivatives and pave the way for the development of novel therapeutics for devastating neurodegenerative diseases.

References

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  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
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  • Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug discovery today. Technology, 10(1), e115–e119.
  • Vatakkeel, B., Mythreyi, R., & Siju, E. N. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(1), 423-429.
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  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-Ghamdi, S., ... & Al-Anazi, M. R. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 1-17.
  • Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2042–2057.
  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.
  • Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Tiwari, M. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & medicinal chemistry, 23(5), 1084–1097.
  • Bartels, B., Jakob-Roetne, R., Linberg, A., Neidhart, W., Ratni, H., Reutlinger, M., ... & Vastakaite, G. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS medicinal chemistry letters, 9(6), 567–572.
  • Antkiewicz-Michalska, L., et al. (2017). Antidepressant-Like Effect of the Endogenous Neuroprotective Amine, 1MeTIQ in Clonidine-Induced Depression: Behavioral and Neurochemical Studies in Rats. Neurochemical Research, 42(9), 2617–2628.
  • Parsons, C. G., Danysz, W., & Quack, G. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 43, 91–104.
  • Sbardella, G., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of medicinal chemistry, 60(13), 5465–5483.
  • Kiyan, V., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International journal of molecular sciences, 22(16), 8893.
  • Iadanza, F., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules (Basel, Switzerland), 25(17), 3998.
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Comparative

A Comparative Guide to 1-Aminohomopiperidine and Acyclic Hydrazines in Synthesis

Introduction: The Strategic Role of the Hydrazine Moiety in Modern Synthesis The hydrazine motif is a cornerstone of synthetic and medicinal chemistry. Its unique electronic properties and bifunctional reactivity make it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Hydrazine Moiety in Modern Synthesis

The hydrazine motif is a cornerstone of synthetic and medicinal chemistry. Its unique electronic properties and bifunctional reactivity make it an invaluable building block for constructing a vast array of molecules, from agrochemicals to life-saving pharmaceuticals.[1][2] Historically, simple acyclic hydrazines like hydrazine hydrate and its alkyl or aryl derivatives have been workhorses in the synthesis of nitrogen-containing heterocycles—a privileged class of structures in drug discovery.[2] These flexible hydrazines are instrumental in classical reactions that form pyrazoles, pyridazines, and triazoles.[2]

However, the contemporary demands of drug development—particularly the pursuit of enhanced potency, target selectivity, and optimized pharmacokinetic profiles—have fueled the exploration of more sophisticated building blocks. This has brought conformationally constrained scaffolds to the forefront. 1-Aminohomopiperidine, as a representative of cyclic N-amino heterocycles, embodies this modern approach.[3] By incorporating the hydrazine functionality within a rigid seven-membered ring system, it offers chemists a tool to lock in specific spatial arrangements, a critical factor for precise molecular recognition at biological targets.

This guide provides a comparative analysis of these two classes of hydrazines. We will dissect their structural and electronic differences, compare their reactivity in key synthetic transformations, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the right hydrazine building block for their specific synthetic challenge.

Part 1: Structural and Conformational Analysis: Flexibility vs. Rigidity

The fundamental difference between acyclic hydrazines and 1-aminohomopiperidine lies in their conformational freedom. This structural variance has profound implications for their reactivity and their utility in drug design.

Acyclic Hydrazines: The Conformational Ensemble

Acyclic hydrazines, such as methylhydrazine or 1,1-dimethylhydrazine, are characterized by free rotation around the N-N single bond.[4] This rotation leads to a dynamic equilibrium of multiple conformers, primarily the gauche and anti forms.[5] While this flexibility is suitable for many classical synthetic applications, it presents a significant challenge in rational drug design. A molecule that exists as a wide ensemble of low-energy conformations has a higher entropic penalty upon binding to a receptor, which can lead to weaker binding affinity.

1-Aminohomopiperidine: A Pre-organized Scaffold

In contrast, 1-aminohomopiperidine integrates the N-N bond into a saturated heterocyclic ring. This cyclic constraint drastically reduces conformational freedom. The homopiperidine (azepane) ring typically adopts a low-energy chair-like or twist-chair conformation, which pre-organizes the molecule's three-dimensional shape.[6] This inherent rigidity is a powerful tool in medicinal chemistry. By using a constrained scaffold, chemists can reduce the entropic cost of binding, potentially leading to significant gains in potency and selectivity.[7][8] Furthermore, the piperidine and homopiperidine motifs are among the most important synthetic fragments for drug design, appearing in numerous approved pharmaceuticals.[7][9]

G cluster_0 Acyclic Hydrazine (e.g., Methylhydrazine) cluster_1 Cyclic Hydrazine (1-Aminohomopiperidine) a Gauche Conformer b Anti Conformer a_img a_img b_img b_img a_img->b_img Free Rotation (N-N Bond) c Conformationally Restricted c_img c_img

Diagram 1: Structural comparison of acyclic vs. cyclic hydrazines.

Part 2: Reactivity and Mechanistic Considerations

The primary utility of both hydrazine classes stems from the nucleophilicity of the nitrogen atoms, most notably in the formation of hydrazones with carbonyl compounds.[10]

Hydrazone Formation: A Universal Reaction

The reaction of a hydrazine with an aldehyde or ketone proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral carbinolamine intermediate. This is followed by a dehydration step to yield the C=N double bond of the hydrazone.[11] At neutral pH, the rate-limiting step is generally the acid- or base-catalyzed elimination of water from this intermediate.[11][12]

Kinetic studies have revealed that the rate of hydrazone formation can vary by over 100-fold depending on the structure of the hydrazine and carbonyl partner.[12] Electronic effects and the presence of intramolecular catalytic groups (e.g., a nearby carboxylic acid) can dramatically accelerate the reaction.[11][13]

Causality of Reactivity Differences
  • Nucleophilicity: The nucleophilicity of the terminal -NH2 group is influenced by the substituents on the other nitrogen. In 1-aminohomopiperidine, the second nitrogen is part of a dialkyl system within the ring, which may slightly alter its basicity and nucleophilicity compared to a simple monoalkylhydrazine.

  • Steric Hindrance: The bulky, rigid framework of 1-aminohomopiperidine can introduce steric hindrance that may slow the initial attack on a hindered carbonyl. Conversely, for acyclic hydrazines, bulky substituents (e.g., 1,1-diisopropylhydrazine) can also impede reactivity.

  • Product Stability: The resulting hydrazones also differ. Hydrazones derived from 1-aminohomopiperidine are inherently more complex and rigid. This can be exploited to influence the E/Z stereochemistry of the C=N bond or to create scaffolds for further synthetic elaboration. Acyclic hydrazones, being more flexible, are often used as simple intermediates in reactions like the Wolff-Kishner reduction.[10]

Part 3: Synthetic Applications and Strategic Choices

The choice between an acyclic hydrazine and 1-aminohomopiperidine is dictated by the ultimate synthetic goal.

Acyclic Hydrazines: The Versatile Workhorse

Acyclic hydrazines are unparalleled for their utility in the foundational synthesis of five- and six-membered heterocycles.

  • Pyrazole Synthesis: The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most common and direct route to the pyrazole core, a motif found in numerous blockbuster drugs like Celecoxib.[14]

  • Fischer Indole Synthesis: Phenylhydrazines are essential reagents in this classic reaction to produce the indole scaffold.

  • Active Pharmaceutical Ingredients (APIs): They are key intermediates in the synthesis of drugs like the anti-tuberculosis agent Isoniazid and various anticancer agents.[2]

1-Aminohomopiperidine: The Drug Discovery Building Block

1-Aminohomopiperidine and its analogues are primarily employed as high-value building blocks in drug discovery programs where molecular shape is paramount.[15][16]

  • Scaffold for Bioactive Molecules: It serves as a starting point for complex molecules with therapeutic potential.[15] Its use has been reported in the synthesis of ligands for the CB1 cannabinoid receptor and derivatives that inhibit cholinesterase enzymes, relevant to Alzheimer's disease therapy.[17][18]

  • Improving Drug Properties: Incorporating the rigid aminohomopiperidine core can enhance binding affinity, improve metabolic stability, and increase the solubility and bioavailability of a lead compound.[16]

  • Fragment-Based Drug Design (FBDD): The defined 3D structure of cyclic hydrazines makes them ideal fragments for screening and for growing into more potent, drug-like molecules.[3]

G start What is the primary synthetic goal? q1 Need a rigid scaffold for SAR exploration or to improve PK/PD properties? start->q1 q2 Synthesizing a classical heterocycle (e.g., pyrazole, indole)? start->q2 q1->q2 No use_cyclic Choose 1-Aminohomopiperidine or a related cyclic hydrazine. q1->use_cyclic Yes q2->use_cyclic No / Seeking novel scaffold use_acyclic Choose an Acyclic Hydrazine (e.g., Hydrazine Hydrate, Phenylhydrazine). q2->use_acyclic Yes

Diagram 2: Decision logic for selecting a hydrazine type.

Part 4: Comparative Data Summary

FeatureAcyclic Hydrazines (e.g., Methylhydrazine)1-Aminohomopiperidine
Structure Flexible, linear N-N bondN-N bond constrained within a 7-membered ring
Conformation Exists as an ensemble of conformers (gauche, anti)Adopts a restricted, low-energy chair-like conformation
Key Advantage Inexpensive, versatile, foundational for heterocyclic synthesisProvides conformational rigidity, pre-organized scaffold for drug design
Primary Use Case Bulk synthesis of heterocycles, classical named reactionsMedicinal chemistry, scaffold-based drug discovery, SAR studies
Representative Reactions Pyrazole synthesis, Wolff-Kishner reduction, Fischer IndolesHydrazone formation for linker chemistry, building block for complex APIs
Considerations Potential for multiple product isomers in complex reactionsHigher cost, steric bulk may influence reactivity

Part 5: Field-Proven Experimental Protocols

The following protocols are provided as validated, reproducible methods for key transformations.

Protocol 1: General Synthesis of a Hydrazone

This protocol describes the formation of a hydrazone from a generic ketone and hydrazine, a reaction applicable to both classes. The choice of solvent and catalyst is critical for driving the reaction to completion.

  • Objective: To synthesize a hydrazone via condensation of a ketone and a hydrazine.

  • Methodology:

    • Reactant Preparation: Dissolve the ketone (1.0 eq) in a suitable protic solvent like ethanol or methanol (0.2-0.5 M).

    • Hydrazine Addition: Add the hydrazine reagent (1.1 eq, either acyclic or 1-aminohomopiperidine) to the solution at room temperature with stirring.

    • Catalysis (Trustworthiness Pillar): Add a catalytic amount of acetic acid (0.1 eq). The acid catalyzes the dehydration of the carbinolamine intermediate, which is the rate-limiting step at neutral or near-neutral pH.[11] This ensures efficient conversion and prevents stalling at the intermediate stage.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-12 hours).

    • Workup and Purification:

      • Remove the solvent under reduced pressure.

      • Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by flash column chromatography or recrystallization to yield the pure hydrazone.

G cluster_workflow Hydrazone Synthesis Workflow A 1. Dissolve Ketone in Ethanol B 2. Add Hydrazine (1.1 eq) A->B C 3. Add Catalytic Acetic Acid (0.1 eq) B->C D 4. Stir at RT Monitor by TLC/LCMS C->D E 5. Aqueous Workup (EtOAc, NaHCO3) D->E F 6. Purify by Chromatography or Recrystallization E->F

Diagram 3: Experimental workflow for hydrazone synthesis.
Protocol 2: Synthesis of 1-Aminopiperidine

This protocol is based on a common method for synthesizing N-amino heterocycles.[15][19]

  • Objective: To synthesize 1-aminopiperidine from piperidine.

  • Causality Behind Choices: The reaction involves the amination of piperidine using hydroxylamine-O-sulfonic acid (HOSA). A strong base is required to deprotonate the piperidine and neutralize the sulfonic acid byproduct. Careful temperature control is essential to prevent side reactions and decomposition of the HOSA reagent.[19]

  • Methodology:

    • Reaction Setup: To a stirred, cooled (0-5 °C) solution of aqueous sodium hydroxide, add piperidine (2.0 eq). The use of excess piperidine helps to maximize the conversion of the HOSA.[19]

    • Reagent Addition: Add hydroxylamine-O-sulfonic acid (HOSA, 1.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This slow, controlled addition is a critical self-validating step to manage the exothermic nature of the reaction.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

    • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude 1-aminopiperidine is then purified by vacuum distillation to yield a colorless liquid.

Conclusion and Future Outlook

The choice between 1-aminohomopiperidine and acyclic hydrazines is a strategic decision rather than a matter of universal superiority.

  • Acyclic hydrazines remain indispensable tools for large-scale synthesis and the construction of fundamental heterocyclic cores. Their low cost and predictable reactivity in classical transformations ensure their continued prominence in both industrial and academic laboratories.[1]

  • 1-Aminohomopiperidine and related cyclic hydrazines represent a more specialized toolset, tailored for the nuanced challenges of modern drug discovery.[3] Their conformational rigidity provides a distinct advantage in designing ligands with high affinity and selectivity, addressing the "right shape for the right target" paradigm. As our understanding of molecular recognition deepens, the use of such pre-organized scaffolds will undoubtedly become even more critical.

The future of the field will likely involve the development of novel synthetic methods to access an even wider array of substituted and stereochemically defined cyclic hydrazines, further empowering chemists to fine-tune molecular architecture for optimal biological function.

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Validation

Efficacy of 1-Aminohomopiperidine-Based Compounds in Enzyme Inhibition Assays: A Comparative Guide

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can potently and selectively modulate the activity of therapeutic targets are of paramount importance. Amon...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can potently and selectively modulate the activity of therapeutic targets are of paramount importance. Among these, the 1-aminohomopiperidine moiety has emerged as a compelling structural motif in the design of enzyme inhibitors. Its inherent conformational rigidity and the presence of a basic nitrogen atom provide a unique three-dimensional framework for establishing critical interactions within enzyme active sites. This guide offers an in-depth comparison of the efficacy of 1-aminohomopiperidine-based compounds and their structural analogs in the inhibition of two key enzyme families with significant therapeutic relevance: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of inhibitor potencies, detailed experimental protocols for enzyme inhibition assays, and a discussion of the underlying structure-activity relationships.

The 1-Aminohomopiperidine Scaffold: A Privileged Structure in Enzyme Inhibition

The 1-aminohomopiperidine scaffold is a saturated heterocyclic amine that presents a constrained conformation, which can be advantageous in inhibitor design by reducing the entropic penalty upon binding to a target enzyme. The primary amine offers a key interaction point, often mimicking the endogenous substrate's amine group, while the piperidine ring can be functionalized to enhance potency, selectivity, and pharmacokinetic properties. While direct inhibitory data for 1-aminohomopiperidine derivatives is emerging, we can draw valuable insights from the closely related and extensively studied cyclopropylamine scaffold found in compounds like tranylcypromine.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: A Focus on Epigenetic Modulation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[2]

Comparative Efficacy of LSD1 Inhibitors

The development of LSD1 inhibitors has been an active area of research, with a focus on both irreversible and reversible mechanisms of action. Tranylcypromine (TCP), a clinically used monoamine oxidase inhibitor, was one of the first identified LSD1 inhibitors and has served as a foundational scaffold for the development of more potent and selective analogs.[3]

Compound/ScaffoldTarget EnzymeIC50 ValueMechanismReference
Tranylcypromine (TCP) Derivatives
Tranylcypromine (TCP)LSD15.6 µMIrreversible[4]
Compound 26bLSD117 nMIrreversible[5]
Compound 29bLSD111 nMIrreversible[5]
ORY-1001 (Iadademstat)LSD118 nMIrreversible[6]
GSK2879552LSD1-Irreversible[7]
Alternative Scaffolds
Seclidemstat (SP-2577)LSD113 nMReversible
Compound 14 (Piperidine-2,6-dione derivative)LSD10.18 µMReversible
GSK-690 (2,3-diphenylpyridyn-5-ol)LSD190 nM-[6]
NCD41 ((4-cyanophenyl)glycine derivative)LSD10.58 µMReversible[6]

Table 1: Comparative IC50 values of tranylcypromine-based and alternative scaffold LSD1 inhibitors.

The data clearly indicates that derivatization of the tranylcypromine scaffold has led to a significant increase in potency, with compounds achieving low nanomolar IC50 values.[5] Reversible inhibitors based on alternative scaffolds, such as piperidine-2,6-dione and (4-cyanophenyl)glycine, also demonstrate potent LSD1 inhibition, offering a different modality for therapeutic intervention.[6]

Experimental Protocol: Colorimetric LSD1 Inhibition Assay

This protocol outlines a robust and reproducible method for determining the inhibitory potential of test compounds against LSD1. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 96-well black, flat-bottom plates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare Reagents:

    • Dilute recombinant LSD1 to the desired concentration in assay buffer.

    • Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.

    • Prepare a detection cocktail containing HRP and Amplex Red in assay buffer.

  • Compound Preparation:

    • Perform serial dilutions of the test compounds and positive control in DMSO, followed by a final dilution in assay buffer to achieve the desired assay concentrations.

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted LSD1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 25 µL of the H3K4me2 peptide substrate to each well to start the demethylation reaction.

  • Detection:

    • Immediately add 50 µL of the HRP/Amplex Red detection cocktail to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Pre-incubation of the enzyme and inhibitor: This step is crucial for allowing the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

  • Use of a coupled enzyme assay: The HRP-Amplex Red system provides a highly sensitive and continuous method for detecting H2O2 production, allowing for real-time monitoring of the enzyme reaction.

  • Black microplates: These are used to minimize background fluorescence and light scattering, thereby increasing the signal-to-noise ratio.

LSD1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (LSD1, Substrate, HRP, Amplex Red) add_enzyme Add LSD1 Enzyme reagents->add_enzyme compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate compounds->add_compounds pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add H3K4me2 Substrate pre_incubate->add_substrate add_detection Add Detection Cocktail add_substrate->add_detection incubate_measure Incubate & Measure Fluorescence add_detection->incubate_measure calc_inhibition Calculate % Inhibition incubate_measure->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a colorimetric LSD1 inhibition assay.

Monoamine Oxidase B (MAO-B) Inhibition: A Key Strategy in Neurodegenerative Diseases

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of several monoamine neurotransmitters, including dopamine. Inhibition of MAO-B increases the synaptic concentration of dopamine and is a well-established therapeutic strategy for Parkinson's disease.

Comparative Efficacy of MAO-B Inhibitors

The development of selective MAO-B inhibitors has been a major focus in the treatment of neurodegenerative disorders. Selegiline and rasagiline are two clinically approved irreversible MAO-B inhibitors. More recently, reversible inhibitors and compounds with novel scaffolds are being explored.

Compound/ScaffoldTarget EnzymeIC50 ValueMechanismReference
Clinically Approved Inhibitors
SelegilineMAO-B-Irreversible
RasagilineMAO-B-Irreversible
Piperidine-Based & Related Scaffolds
Pyridazinobenzylpiperidine Derivative (S5)MAO-B0.203 µMReversible
Alternative Scaffolds
4-(Benzyloxy)phenyl derivative (Compound 1)MAO-B0.009 µM-
Chalcone derivative (Compound 6)MAO-B0.0021 µMReversible
Thiosemicarbazide derivative (Compound 23)MAO-B0.042 µM-
Dimethoxy-halogenated chalcone (Compound 38)MAO-B0.067 µM-

Table 2: Comparative IC50 values of MAO-B inhibitors with different scaffolds.

The data highlights the diversity of chemical scaffolds that can achieve potent MAO-B inhibition. While direct 1-aminohomopiperidine data is limited, the potent activity of other piperidine-containing compounds, such as the pyridazinobenzylpiperidine derivative S5, underscores the potential of this heterocyclic motif in MAO-B inhibitor design.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol describes a sensitive fluorometric assay for determining the inhibitory activity of compounds against MAO-B, based on the detection of H2O2 production.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom plates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of recombinant MAO-B, benzylamine, and the HRP/Amplex Red detection cocktail in assay buffer.

  • Compound Dilution:

    • Prepare serial dilutions of test compounds and the positive control in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Preparation:

    • Add 10 µL of the diluted compounds, positive control, or vehicle to the wells.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the MAO-B enzyme solution to each well.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation and Detection:

    • Add 50 µL of the substrate/detection cocktail (containing benzylamine, HRP, and Amplex Red) to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (e.g., every 1-2 minutes for 15-30 minutes) at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Rationale for Experimental Design:

  • Kinetic measurement: This approach provides a more accurate determination of the initial reaction velocity and is less prone to artifacts than endpoint assays.

  • 37°C incubation: This temperature is optimal for the activity of most mammalian enzymes, including MAO-B.

  • Use of a specific substrate: Benzylamine is a preferred substrate for MAO-B, which helps to ensure the selectivity of the assay.

MAOB_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor 1-Aminohomopiperidine-based Inhibitor Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition.

Conclusion and Future Directions

The 1-aminohomopiperidine scaffold and its close analogs represent a promising avenue for the development of novel enzyme inhibitors targeting critical therapeutic targets such as LSD1 and MAO-B. The comparative data presented in this guide demonstrate that strategic modifications of these core structures can lead to highly potent and selective inhibitors. The detailed experimental protocols provided herein offer a robust framework for the evaluation of such compounds in a research and drug discovery setting.

Future efforts should focus on the synthesis and evaluation of a broader range of 1-aminohomopiperidine derivatives to establish a more comprehensive structure-activity relationship. Furthermore, investigations into the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be crucial for their translation into clinical candidates. The continued exploration of this and other privileged scaffolds will undoubtedly fuel the discovery of the next generation of innovative therapeutics.

References

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  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
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  • Summary of compound performance. (A) LSD1 IC 50 values obtained with... (n.d.).
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Comparative

A Comparative Guide to the Structural Analysis and SAR of 1-Aminohomopiperidine Derivatives

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical framework for the structural and functional analysis of 1-aminohomopiperidine derivatives. As a...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical framework for the structural and functional analysis of 1-aminohomopiperidine derivatives. As a core scaffold in medicinal chemistry, understanding the nuanced relationship between the three-dimensional architecture of these molecules and their biological activity is paramount for the rational design of novel therapeutics. This document synthesizes field-proven analytical methodologies with key structure-activity relationship (SAR) findings, offering a comparative analysis to guide future research and development.

Part 1: Methodologies for Structural Elucidation

The definitive characterization of novel 1-aminohomopiperidine derivatives relies on a synergistic application of modern analytical techniques. The choice of method is dictated by the specific information required, from atomic connectivity to precise solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the chemical structure of organic molecules in solution.[1][2][3] For 1-aminohomopiperidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

  • Expertise & Experience: While 1D ¹H and ¹³C NMR spectra confirm the presence of expected functional groups and provide initial structural information, they are often insufficient for unambiguously assigning all signals in complex derivatives.[1][4] The causality behind employing 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is to resolve signal overlap and definitively establish atom connectivity. For instance, an HMBC experiment is crucial for linking a substituent to the specific nitrogen or carbon atom of the homopiperidine ring, validating the synthetic route.[5]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized derivatives and probing their structural integrity.[6][7]

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) is preferred over standard MS as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula and lending greater confidence in the compound's identity.[8] Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to induce fragmentation.[6] Analyzing these fragmentation patterns provides valuable structural information that corroborates NMR data, as specific bond cleavages are characteristic of the molecular scaffold.[6][8] For example, a characteristic fragment often corresponds to the loss of a substituent from the piperidine or homopiperidine ring.

Single-Crystal X-ray Crystallography

X-ray crystallography offers unequivocal proof of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and stereochemistry.[9][10][11][12]

  • Expertise & Experience: Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.[11] The resulting crystal structure is the gold standard for validating the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, which can be critical for receptor binding.[10][12]

Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Formula xray X-ray Crystallography (If crystal obtained) purification->xray 3D Structure (Optional) validation Structure Confirmed nmr->validation ms->validation xray->validation

Caption: Key modification points on a generic 1-amino(homo)piperidine scaffold.

Part 3: Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for the synthesis and evaluation of 1-aminohomopiperidine derivatives.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a common method for synthesizing N-substituted aminopiperidine derivatives, which is adaptable for the homopiperidine series.

  • Reaction Setup: To a solution of the starting N-substituted 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary amine (1.2 eq.). [13]2. Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the mixture. [13]The choice of this reagent is causal; it is mild enough to not reduce the ketone starting material but is highly effective for reducing the intermediate iminium ion, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aminopiperidine derivative. [13]

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard, self-validating method for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compounds (derivatives) in the buffer. A solution of AChE enzyme is also prepared.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. 3. Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI) solution to each well to start the reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. Measure the absorbance of this product continuously over time using a microplate reader at a wavelength of 412 nm. [14]6. Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The 1-aminohomopiperidine scaffold is a versatile and valuable starting point for the development of new therapeutic agents. A comprehensive approach, combining rigorous structural elucidation through NMR, MS, and X-ray crystallography with systematic SAR studies, is critical for success. The insights gained from targeting AChE and cancer-related enzymes demonstrate the broad potential of this chemical class. Future work should focus on leveraging computational modeling to predict binding modes and design derivatives with improved pharmacokinetic profiles, thereby accelerating the translation of these promising compounds from the laboratory to clinical applications.

References

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  • Baziar, L., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available at: [Link]

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  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. PubMed Central. Available at: [Link]

  • Moorthy, N. S. H. N., et al. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 1-Aminohomopiperidine-Derived Drug Candidates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the 1-Aminohomopiperidine Scaffold In the landscape of modern medicinal chemistry, the identification of p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 1-Aminohomopiperidine Scaffold

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 1-aminopiperidine moiety and its derivatives represent such a scaffold, serving as a versatile building block for compounds with a wide range of potential therapeutic applications, from oncology to neuroscience.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of novel drug candidates derived from 1-aminohomopiperidine (1-AHP), focusing on a logical, data-driven progression from initial laboratory testing to whole-organism studies.

For the purpose of this guide, we will contextualize our discussion around a common and highly relevant target for such small molecules: Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a critical epigenetic regulator, and its overexpression is implicated in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[3][4][5] The inhibition of LSD1 represents a promising therapeutic strategy, and several small-molecule inhibitors are currently in clinical trials.[3][6] Our hypothetical 1-AHP derivatives will be evaluated as potential best-in-class LSD1 inhibitors.

This guide is structured not as a rigid protocol but as a strategic workflow, explaining the causality behind each experimental phase. The objective is to build a comprehensive data package that validates the therapeutic hypothesis, de-risks clinical progression, and provides a clear comparative assessment against alternative compounds.

The Strategic Workflow: From Benchtop to Preclinical Model

The journey of a new chemical entity (NCE) from concept to clinic is a multi-stage process designed to answer three fundamental questions: Does it hit the intended target? Does it work in a disease-relevant system? Is it safe enough to test in humans?[7][8] Our evaluation cascade is designed to answer these questions sequentially and efficiently.

G A Primary Screening: Target Engagement B Secondary Screening: Cellular Potency & MoA A->B Potent Hits C Selectivity & Off-Target Profiling B->C Cell-Active Hits D In Vitro ADME/Tox C->D Selective Hits E Pharmacokinetics (PK) 'What the body does to the drug' D->E F Pharmacodynamics (PD) & Efficacy Studies E->F Adequate Exposure G Exploratory Toxicology (e.g., MTD) F->G Demonstrated Efficacy H IND-Enabling Studies G->H Preclinical Candidate Nomination

Caption: A typical drug discovery workflow for 1-AHP derivatives.

Part 1: In Vitro Testing Cascade – Establishing Potency and Specificity

The initial phase of testing is conducted in vitro ("in glass"), using isolated cellular components or cultured cells.[9] This controlled environment allows for rapid, high-throughput screening and provides precise data on a compound's biochemical and cellular activity.[10][11]

Primary Screening: Target Engagement and Potency

The Scientific Question: Does our 1-AHP derivative physically interact with and inhibit our target, LSD1?

Causality: Before investing resources in complex cellular or animal studies, we must confirm that our compound inhibits the target enzyme directly. This biochemical assay is the first gatekeeper in the screening process. A potent compound at this stage has a higher probability of success in subsequent, more complex assays.

Experimental Protocol: LSD1 Biochemical Inhibition Assay (Time-Resolved FRET)

  • Principle: This assay measures the demethylase activity of recombinant human LSD1 on a biotinylated histone H3 peptide substrate. A primary antibody recognizes the dimethylated lysine 4 (H3K4me2), and a secondary antibody conjugated to a fluorescent donor molecule binds the primary antibody. A streptavidin-conjugated acceptor molecule binds the biotinylated peptide. When the substrate is demethylated, the antibody no longer binds, disrupting the Förster Resonance Energy Transfer (FRET) between the donor and acceptor.

  • Reagents: Recombinant LSD1, biotinylated H3K4me2 peptide, S-adenosyl methionine (SAM, cofactor), anti-H3K4me2 antibody, Europium-labeled secondary antibody, Streptavidin-d2, assay buffer.

  • Procedure:

    • Prepare a serial dilution of the 1-AHP test compounds in DMSO (e.g., from 10 mM down to 1 nM).

    • In a 384-well assay plate, add 2 µL of diluted compound.

    • Add 4 µL of the LSD1 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 4 µL of the peptide substrate/cofactor mix.

    • Allow the reaction to proceed for 60 minutes at 37°C.

    • Stop the reaction and add the detection antibody mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor signals. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Secondary Screening: Cellular Activity and Mechanism of Action

The Scientific Question: Can the compound enter a cancer cell, engage the LSD1 target, and produce a desired anti-cancer effect?

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic breakdown. This stage confirms that the compound is "cell-active" and that its anti-proliferative effect is linked to the inhibition of its target (on-target mechanism of action, MoA).

Key Experiments:

  • Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®): Measures the dose-dependent effect of the compound on cancer cell growth. This provides a GI50 (Growth Inhibition 50%) or IC50 value in a cellular context.[12][13]

  • Target Engagement Western Blot: Confirms the MoA. AML cells (e.g., MV4-11) are treated with the 1-AHP derivative. Cell lysates are then probed with antibodies against the LSD1 substrate (H3K4me2). A successful compound will show a dose-dependent increase in the H3K4me2 signal, indicating that the demethylase has been inhibited.

  • Apoptosis Assay (e.g., Caspase-Glo® or Annexin V staining): Determines if the observed growth inhibition is due to the induction of programmed cell death, a desirable outcome for an anti-cancer agent.

Table 1: Comparative In Vitro Profile of Hypothetical 1-AHP Derivatives

Compound IDLSD1 IC50 (nM)MV4-11 Cell IC50 (µM)H3K4me2 Increase (at 1 µM)Selectivity vs. MAO-A (Fold)
AHP-001 150.5+++150
AHP-002 250> 10-25
AHP-003 80.2+++> 1000
Alternative-Cmpd 201.2++500

Data is illustrative. A desirable candidate (like AHP-003) shows high biochemical potency, translating to strong cellular activity, a clear on-target MoA, and high selectivity.

In Vitro ADME and Toxicology

The Scientific Question: Does the compound have drug-like properties that predict favorable behavior in a whole organism?[14]

Causality: Before committing to expensive and time-consuming animal studies, it is critical to assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15] Poor metabolic stability or high interaction with drug-metabolizing enzymes can terminate a drug program. These assays help predict the pharmacokinetic profile.[16]

Key Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life (t½). A longer half-life is often desirable.

  • CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which could lead to harmful drug-drug interactions.

  • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins. Only the unbound fraction is free to exert a therapeutic effect.

  • Permeability (Caco-2 Assay): Using a monolayer of Caco-2 cells to predict intestinal absorption for orally administered drugs.

Part 2: In Vivo Evaluation – Assessing Efficacy and Safety

Once a candidate demonstrates a promising in vitro profile, testing moves to in vivo models, typically rodents, to evaluate how the drug behaves in a complex biological system.[17]

G cluster_pathway LSD1-Mediated Gene Repression cluster_drug Mechanism of Inhibition LSD1 LSD1 H3K4me1 Histone H3 (Lysine 4 mono-methyl) LSD1->H3K4me1 H3K4me2 Histone H3 (Lysine 4 di-methyl) H3K4me2->H3K4me1 demethylation Repression Gene Repression (e.g., differentiation genes) H3K4me1->Repression Drug 1-AHP Derivative Block X Drug->Block Block->LSD1 Inhibition

Caption: Mechanism of action for a 1-AHP derivative targeting LSD1.

Pharmacokinetic (PK) Studies

The Scientific Question: After administration, how is the drug absorbed, distributed in the body, and cleared over time?

Causality: The goal of a PK study is to understand the exposure profile of the drug. Efficacy is dependent on achieving and maintaining a therapeutic concentration at the site of action (e.g., the tumor) for a sufficient duration.[15] This data is essential for selecting the dose and schedule for subsequent efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Healthy BALB/c or CD-1 mice.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound to each group.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to isolate plasma.

    • Quantify the concentration of the drug in each plasma sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Comparative Pharmacokinetic Parameters of AHP-003 in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (hr)0.081.0
AUC₀-inf (ng*hr/mL)280011200
(hr)3.54.1
Bioavailability (%) N/A80%

Data is illustrative. AHP-003 shows excellent oral bioavailability and a half-life sufficient for once or twice-daily dosing.

In Vivo Efficacy (Pharmacodynamic) Studies

The Scientific Question: Does the drug inhibit tumor growth in a living animal model of the disease?

Causality: This is the ultimate preclinical test of the therapeutic hypothesis. Success in a well-chosen animal model provides the strongest rationale for advancing a compound to human clinical trials. The model should be relevant to the human disease; for an LSD1 inhibitor, an AML xenograft model is an excellent choice.[6]

Experimental Protocol: AML Xenograft Efficacy Study

  • Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated subcutaneously with human AML cells (e.g., MV4-11).

  • Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment groups.

  • Treatment Groups (n=8-10 mice/group):

    • Group 1: Vehicle control (the formulation without the drug).

    • Group 2: AHP-003 (e.g., 20 mg/kg, daily oral gavage).

    • Group 3: Positive control/Standard-of-care (if available).

  • Procedure:

    • Administer treatments according to the determined schedule for a set period (e.g., 21 days).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health as a measure of toxicity.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Animal survival, body weight change.

    • Exploratory: At the end of the study, tumors can be harvested to measure the H3K4me2 biomarker via Western blot or immunohistochemistry, directly linking tumor growth inhibition to target engagement in vivo.

Exploratory Toxicology

The Scientific Question: What is the safety margin of the compound, and what is the maximum tolerated dose (MTD)?

Causality: Efficacy is meaningless without an acceptable safety profile. Early toxicology studies aim to identify potential dose-limiting toxicities and establish a safe dose range for further studies.[7][18]

Key Study:

  • Maximum Tolerated Dose (MTD) Study: Healthy rodents are given escalating doses of the compound. The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs). This information is crucial for designing both efficacy studies and formal, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive testing cascade described provides a multi-faceted view of a 1-Aminohomopiperidine-derived drug candidate. The ideal candidate, exemplified by our hypothetical AHP-003 , would exhibit:

  • High In Vitro Potency & Selectivity: Nanomolar biochemical potency, sub-micromolar cellular activity, and a clean off-target profile.

  • Confirmed Mechanism of Action: Clear evidence of on-target activity in cellular and in vivo models.

  • Favorable Drug-like Properties: Good metabolic stability and oral bioavailability, leading to predictable and sufficient drug exposure.

  • Robust In Vivo Efficacy: Significant and dose-dependent tumor growth inhibition in a relevant disease model.

  • Acceptable Safety Margin: A clear separation between the efficacious dose and the maximum tolerated dose.

By systematically comparing candidates across these key parameters, researchers can make informed, data-driven decisions, ensuring that only the most promising molecules advance toward the clinic, maximizing the potential for developing a successful new therapy.

References

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Comparative

A Comparative Guide to Cross-Reactivity Studies of 1-Aminohomopiperidine-Based Inhibitors

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount to its success.[1] A lack of selectivity can lead to off-target effects, unforeseen toxici...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount to its success.[1] A lack of selectivity can lead to off-target effects, unforeseen toxicities, and a diminished therapeutic window.[2] This guide provides an in-depth technical comparison of cross-reactivity studies for 1-Aminohomopiperidine-based inhibitors, a scaffold of growing interest in epigenetic modulation. We will focus on the critical off-targets, monoamine oxidases (MAO-A and MAO-B), due to their structural homology with the primary target, Lysine-Specific Demethylase 1 (LSD1).

Our discussion will move beyond simple data presentation to explain the causality behind experimental design, providing field-proven insights and robust, self-validating protocols to ensure the scientific integrity of your findings.

The Challenge of Selectivity: LSD1 vs. MAOs

LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] Its overexpression in numerous cancers has made it a compelling target for oncology drug discovery.[3][4]

However, the FAD-dependent catalytic mechanism of LSD1 is shared by other enzymes, most notably MAO-A and MAO-B.[3][5] These mitochondrial enzymes are critical for the metabolism of neurotransmitters.[6] The structural similarity of the catalytic domains creates a significant challenge: inhibitors designed for LSD1 can inadvertently inhibit MAOs, leading to potential neurological or cardiovascular side effects.[4] This is exemplified by tranylcypromine (TCP), a clinically used MAO inhibitor that was later found to be a potent LSD1 inhibitor.[4][5] Therefore, rigorous cross-reactivity profiling is not just a regulatory hurdle but a foundational step in developing a safe and effective LSD1 inhibitor.

Screening_Workflow Start Start: 1-Aminohomopiperidine Compound Library Biochem_Screen Tier 1: Biochemical Assays (In Vitro) Start->Biochem_Screen LSD1_Assay LSD1 IC50 Determination Biochem_Screen->LSD1_Assay MAO_Assay MAO-A / MAO-B IC50 Determination Biochem_Screen->MAO_Assay Calc_Selectivity Calculate Selectivity Index LSD1_Assay->Calc_Selectivity MAO_Assay->Calc_Selectivity Cell_Screen Tier 2: Cell-Based Assays (In Cellulo) Calc_Selectivity->Cell_Screen If Selective Target_Engage Cellular Target Engagement Assay Cell_Screen->Target_Engage Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Screen->Toxicity_Assay End End: Prioritized Lead Compounds Target_Engage->End Toxicity_Assay->End

Caption: A tiered workflow for inhibitor selectivity profiling.

Protocol 1: In Vitro Biochemical IC50 Determination

This protocol details the steps for determining the IC50 values of test compounds against purified LSD1, MAO-A, and MAO-B enzymes. The use of validated commercial kits is recommended for consistency and reliability. [6][7] Objective: To quantify the concentration of a 1-Aminohomopiperidine-based inhibitor required to reduce the activity of LSD1, MAO-A, and MAO-B by 50%. [8][9] Materials:

  • Recombinant Human LSD1, MAO-A, and MAO-B enzymes (e.g., from BPS Bioscience or similar).

  • Assay-specific substrates:

    • LSD1: Biotinylated histone H3 peptide (e.g., BPS Bioscience, #52140). [10] * MAOs: Luminogenic MAO substrate (e.g., Promega MAO-Glo™ Assay, #V1401). [6]* Assay Buffers and Detection Reagents (provided with kits).

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Microplates (384-well for LSD1, 96-well for MAOs, as recommended by kit).

  • Microplate reader capable of luminescence or fluorescence detection.

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test inhibitor stock solution in the appropriate assay buffer. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 100 µM).

    • Causality: A wide concentration range is crucial for generating a full sigmoidal dose-response curve, which is necessary for accurate IC50 calculation. [8]

  • Enzyme Reaction Setup (Example using LSD1 Homogeneous Assay): [10] * Add 3 µL of each inhibitor dilution to the wells of a 384-well plate. Include "positive control" (buffer with DMSO) and "blank" (no enzyme) wells.

    • Dilute LSD1 enzyme in assay buffer to the working concentration (e.g., 12.5 ng/µL).

    • Add 4 µL of diluted LSD1 to the inhibitor and positive control wells. Add 4 µL of assay buffer to the "blank" wells.

    • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme, reaching a state of equilibrium before the reaction is initiated, which is especially important for irreversible or slow-binding inhibitors.

  • Initiate and Stop Reaction:

    • Prepare a master mix containing the biotinylated H3 peptide substrate.

    • Initiate the demethylase reaction by adding 3 µL of the substrate master mix to all wells. Incubate for 1 hour at room temperature.

    • Causality: The reaction time is optimized to ensure the reaction proceeds in the linear range, where product formation is proportional to enzyme activity.

  • Detection:

    • For LSD1 (AlphaLISA® format): Add acceptor beads and a specific primary antibody that recognizes the demethylated product. After a 30-minute incubation, add streptavidin-conjugated donor beads. [10]Read the Alpha-counts on a suitable microplate reader.

    • For MAOs (MAO-Glo™ format): Add the Luciferin Detection Reagent, which simultaneously stops the MAO reaction and initiates a stable, glow-type luminescent signal. [6]Read luminescence after a 20-minute incubation.

    • Causality: These detection systems provide high sensitivity. The MAO-Glo assay's "add-and-read" format is particularly amenable to high-throughput screening. [6]

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data by setting the positive control (no inhibitor) as 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [8][9]

Protocol 2: Cell-Based Target Engagement & Cytotoxicity

Biochemical assays are essential but do not account for factors like cell permeability, intracellular target concentration, or compound metabolism. [11][12]Cell-based assays provide a more physiologically relevant system to confirm inhibitor activity. [13][14] Objective: To verify that the inhibitor engages its intended target (LSD1) within a living cell and to rule out non-specific effects caused by general cytotoxicity.

Part A: Cellular Target Engagement (Functional Assay)

Principle: LSD1 inhibition in certain cancer cell lines (e.g., acute myeloid leukemia, AML) can induce differentiation, which can be measured by the upregulation of a cell surface marker like CD11b.

Materials:

  • THP-1 human monocytic leukemia cell line.

  • RPMI-1640 medium with 10% FBS.

  • Test inhibitor.

  • FITC-conjugated anti-CD11b antibody.

  • Flow cytometer.

Methodology:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of approximately 0.5 x 10^6 cells/mL.

    • Treat cells with a range of concentrations of the test inhibitor (e.g., from 10 nM to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).

    • Causality: A longer incubation period is required to observe phenotypic changes like cellular differentiation.

  • Staining and Analysis:

    • Harvest the cells and wash with PBS.

    • Incubate the cells with a FITC-conjugated anti-CD11b antibody for 30 minutes on ice, protected from light.

    • Wash the cells again to remove unbound antibody.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity to quantify the percentage of CD11b-positive cells.

  • Data Analysis:

    • Plot the percentage of CD11b-positive cells against the inhibitor concentration to determine the EC50 (the concentration for half-maximal effect), which reflects cellular target engagement.

Part B: Cytotoxicity Assay (MTT Assay) [15] Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a proxy for cell viability.

Methodology:

  • Cell Plating and Treatment:

    • Plate cells (e.g., THP-1 or another relevant cell line) in a 96-well plate at an appropriate density.

    • Treat the cells with the same concentration range of the inhibitor used in the target engagement assay and incubate for the same duration (e.g., 72-96 hours).

  • MTT Reaction:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader. [15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot viability versus inhibitor concentration to determine the CC50 (the concentration for 50% cytotoxicity).

    • *Self-Validation: A truly selective inhibitor should show a potent EC50 in the functional assay at concentrations well below its CC50. If the EC50 and CC50 values are similar, the observed functional effect is likely due to general toxicity rather than specific target inhibition.

Conclusion

The development of selective 1-Aminohomopiperidine-based inhibitors requires a deep understanding of potential off-target interactions, particularly with the structurally related MAO enzymes. The comparative data and detailed protocols provided in this guide establish a clear framework for rigorous cross-reactivity profiling. By integrating quantitative biochemical assays with functional cell-based assessments, researchers can confidently identify and advance inhibitor candidates with the highest potential for therapeutic success. This systematic approach, grounded in scientific causality and self-validating experimental design, is essential for navigating the complexities of drug discovery and developing safer, more effective targeted therapies.

References

  • BPS Bioscience. (n.d.). LSD1 Homogeneous Assay Kit, Catalog #50108. BPS Bioscience. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 and Ki. edX. Retrieved from [Link]

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Retrieved from [Link]

  • Vieth, M., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(17), 2855-2862. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of Drug Inhibitors in Targeted Therapies. Journal of Pharmacology and Therapeutic Research. Retrieved from [Link]

  • Soellner, M. B. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(11), 1233-1236. Retrieved from [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. Retrieved from [Link]

  • Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1122394. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

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  • Johnson, T. W., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(19), 6483-6498. Retrieved from [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(11), 2294-2305. Retrieved from [Link]

  • van der Wouden, P. E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. Retrieved from [Link]

  • Isaacson, J., & Cao, J. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(9), 1035-1045. Retrieved from [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved from [Link]

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  • Seredenina, T., et al. (2020). Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease. Neurotherapeutics, 17(4), 2054-2068. Retrieved from [Link]

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Validation

A Researcher's Guide to 1-Aminohomopiperidine Synthesis: Benchmarking Established Routes Against Modern Methodologies

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Aminohomopiperidine, a cyclic hydrazine derivative, represents a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Aminohomopiperidine, a cyclic hydrazine derivative, represents a valuable building block in the design of novel therapeutics. Its unique structural features offer opportunities for creating compounds with diverse pharmacological activities. This guide provides an in-depth technical comparison of established synthetic routes to 1-aminohomopiperidine against promising new methodologies, offering insights into the selection of the most appropriate synthesis strategy based on experimental data and practical considerations.

The Significance of the 1-Aminohomopiperidine Scaffold

The homopiperidine ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a variety of biologically active molecules. The addition of an amino group at the 1-position introduces a hydrazine functionality, which can serve as a versatile handle for further chemical modifications or as a key pharmacophoric element. The development of efficient and scalable synthetic routes to 1-aminohomopiperidine is therefore a critical enabler for the exploration of new chemical space in drug discovery.

Established Synthetic Routes to 1-Aminohomopiperidine

Two primary strategies have traditionally been employed for the synthesis of cyclic hydrazines like 1-aminohomopiperidine. These methods are well-documented for the synthesis of the closely related 1-aminopiperidine and are readily adaptable to the homopiperidine system.

N-Amination of Homopiperidine with Hydroxylamine-O-Sulfonic Acid (HOSA)

This is a classic and widely used method for the direct amination of secondary amines. The reaction proceeds via electrophilic amination of the homopiperidine nitrogen by hydroxylamine-O-sulfonic acid.

Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide, is crucial to neutralize the sulfuric acid byproduct of the reaction, driving the equilibrium towards the product. An excess of the starting homopiperidine is often employed to maximize the conversion of the HOSA reagent and to minimize the formation of side products.[1][2][3] The reaction temperature is typically kept moderate to prevent degradation of the product.

Homopiperidine Homopiperidine Product 1-Aminohomopiperidine Homopiperidine->Product Electrophilic Amination HOSA Hydroxylamine-O-Sulfonic Acid (HOSA) HOSA->Product Byproduct Na2SO4 + H2O Base Base (e.g., NaOH)

N-Amination of Homopiperidine with HOSA.
Cyclization of a 1,6-Dihalohexane with Hydrazine

This approach involves the construction of the heterocyclic ring through the reaction of a suitable difunctionalized alkane with hydrazine. For the synthesis of 1-aminohomopiperidine, a 1,6-dihalohexane (e.g., 1,6-dichlorohexane or 1,6-dibromohexane) is reacted with hydrazine hydrate.

Causality of Experimental Choices: The choice of halogen in the starting material influences reactivity, with iodides and bromides being more reactive than chlorides.[4] The reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. A base is often added to scavenge the hydrohalic acid formed during the reaction. The use of a large excess of hydrazine can help to minimize the formation of the undesired bis-alkylated product.

Dihalohexane 1,6-Dihalohexane Product 1-Aminohomopiperidine Dihalohexane->Product Nucleophilic Substitution & Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Product Byproduct Salt + H2O Base Base

Cyclization of a 1,6-Dihalohexane with Hydrazine.

Benchmarking New Synthesis Methods

Modern synthetic organic chemistry continually seeks to improve upon established methods by developing more efficient, cost-effective, and environmentally friendly processes. For the synthesis of 1-aminohomopiperidine, several novel approaches can be envisioned, drawing inspiration from recent advances in the synthesis of related N-heterocycles.

One-Pot Reductive Amination Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource, and waste reduction. A potential one-pot synthesis of 1-aminohomopiperidine could involve the reductive amination of a suitable dicarbonyl compound with a hydrazine derivative. For instance, a 1,6-dialdehyde or a corresponding keto-aldehyde could be reacted with a protected hydrazine in the presence of a reducing agent to directly form the 1-aminohomopiperidine ring.

Causality of Experimental Choices: The choice of reducing agent is critical to ensure the selective reduction of the intermediate imine or enamine without affecting the carbonyl groups of the starting material. Mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride are often employed in such transformations. The use of a protecting group on the hydrazine may be necessary to control the regioselectivity of the initial condensation.

Catalytic Asymmetric Synthesis

For applications where enantiomerically pure 1-aminohomopiperidine is required, catalytic asymmetric synthesis offers a powerful approach. This could involve the asymmetric reduction of a suitable prochiral precursor, such as a cyclic imine or enamine, using a chiral catalyst.

Causality of Experimental Choices: The selection of the chiral catalyst and ligand is paramount for achieving high enantioselectivity.[5] Transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, have proven effective in the asymmetric hydrogenation of cyclic imines.[6] Biocatalytic approaches, for example, using transaminases, also represent a promising green alternative for the synthesis of chiral amines.[7]

Comparative Analysis of Synthesis Routes

ParameterN-Amination of HomopiperidineDihalohexane CyclizationOne-Pot Reductive Amination (Proposed)Catalytic Asymmetric Synthesis (Proposed)
Starting Materials Homopiperidine, HOSA1,6-Dihalohexane, Hydrazine1,6-Dicarbonyl compound, Protected hydrazineProchiral precursor (e.g., cyclic imine)
Number of Steps 1111-2
Typical Yield High (>90% reported for piperidine)[2]Moderate to HighModerate to High (expected)Good to High
Purity Good, requires purificationModerate, may require extensive purificationGood (expected)Excellent enantiomeric purity
Cost of Reagents ModerateLow to ModerateModerateHigh (catalyst cost)
Scalability ScalablePotentially scalableGood (expected)May require optimization for scale-up
Green Chemistry Use of stoichiometric reagentsGeneration of salt wasteHigh atom economyUse of catalysts, potentially biocatalysis
Key Advantages Direct, high-yieldingInexpensive starting materialsHigh efficiency, reduced wasteAccess to enantiomerically pure product
Key Disadvantages HOSA can be hazardousPotential for side reactionsRequires specific dicarbonyl precursorHigh initial cost, catalyst sensitivity

Experimental Protocols

Protocol 1: N-Amination of Homopiperidine with Hydroxylamine-O-Sulfonic Acid (Established Route)

This protocol is adapted from the established synthesis of 1-aminopiperidine.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve homopiperidine (e.g., 4 equivalents) in a solution of sodium hydroxide (e.g., 2 equivalents) in water. Cool the mixture to 0-5 °C in an ice-water bath.

  • Addition of HOSA: Prepare a solution of hydroxylamine-O-sulfonic acid (1 equivalent) in water and add it dropwise to the stirred homopiperidine solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford 1-aminohomopiperidine.

Protocol 2: One-Pot Synthesis of N-Boc-1-aminohomopiperidine via Reductive Amination (Novel Approach)

This is a conceptual protocol based on modern one-pot synthetic methodologies.[8]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a 1,6-dicarbonyl compound (e.g., adipaldehyde, 1 equivalent) and tert-butyl carbazate (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane).

  • Formation of Intermediate: Stir the mixture at room temperature for a period to allow for the formation of the hydrazone intermediate (this can be monitored by TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (e.g., 1.5 equivalents), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-1-aminohomopiperidine.

Conclusion

The synthesis of 1-aminohomopiperidine can be approached through both well-established and modern synthetic strategies. The traditional N-amination of homopiperidine with HOSA offers a direct and high-yielding route, while the cyclization of a 1,6-dihalohexane with hydrazine provides an alternative from readily available starting materials.

Newer methodologies, such as one-pot reductive aminations and catalytic asymmetric syntheses, hold significant promise for improving the efficiency, sustainability, and stereochemical control of 1-aminohomopiperidine synthesis. While specific examples for the synthesis of 1-aminohomopiperidine using these novel methods are still emerging in the literature, the principles are well-established for related N-heterocycles.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, purity specifications (particularly enantiomeric purity), cost considerations, and commitment to green chemistry principles. This guide provides a foundational framework for making an informed decision in this critical aspect of medicinal chemistry and drug development.

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Comparative

A Comparative Guide to Assessing the Metabolic Stability of Pharmaceuticals Containing the 1-Aminohomopiperidine Moiety

Introduction: The 1-Aminohomopiperidine Moiety - A Scaffold of Interest and Metabolic Scrutiny The 1-aminohomopiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, integral to a variety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Aminohomopiperidine Moiety - A Scaffold of Interest and Metabolic Scrutiny

The 1-aminohomopiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, integral to a variety of therapeutic agents.[1][2] Its seven-membered saturated ring offers a three-dimensional architecture that can be advantageous for potent and selective target engagement. However, the defining feature, the N-amino group, presents a unique metabolic challenge. This functional group, a substituted hydrazine, is often a "soft spot" for metabolic enzymes, potentially leading to rapid clearance, formation of reactive metabolites, or complex drug-drug interactions (DDIs).[3]

For drug development professionals, a thorough and early assessment of the metabolic stability of any candidate containing this moiety is not just a regulatory requirement but a critical step in mitigating late-stage attrition.[4][5] A compound that is too rapidly metabolized may fail to achieve therapeutic exposure, while one that is slowly metabolized could accumulate and cause toxicity.[4] This guide provides a comparative analysis of the essential in vitro methodologies used to evaluate the metabolic fate of 1-aminohomopiperidine-containing drugs, explaining the causality behind experimental choices and providing actionable protocols for the modern drug discovery laboratory.

Part 1: A Comparative Analysis of In Vitro Experimental Systems

The primary goal of early in vitro metabolism studies is to determine a compound's intrinsic clearance (CLint) — the inherent ability of metabolic enzymes to eliminate the drug.[6] The choice of experimental system is paramount, as each offers a different level of biological complexity and provides answers to distinct questions.

The Workhorse: Liver Microsomes for Phase I Metabolism Screening

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. Their primary value lies in their high concentration of Cytochrome P450 (CYP) enzymes, the main drivers of Phase I oxidative metabolism.[4][6]

  • Causality Behind the Choice: For a 1-aminohomopiperidine moiety, CYP-mediated reactions are highly probable.[7] These include hydroxylation of the homopiperidine ring and oxidation of the N-amino group.[7][8] Microsomal stability assays are therefore the logical first-line, high-throughput screen to identify compounds with major Phase I liabilities.[9][10]

  • Key Data Output:

    • Half-life (t½): The time it takes for 50% of the parent drug to be metabolized.

    • Intrinsic Clearance (CLint): Calculated from the half-life, this value represents the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.[11]

The Gold Standard: Hepatocytes for a Comprehensive Metabolic Profile

Cryopreserved or fresh hepatocytes represent the most physiologically relevant in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs, NATs) and active drug transporters.[6][12]

  • Causality Behind the Choice: The N-amino group is a prime candidate for Phase II conjugation reactions, such as acetylation by N-acetyltransferases (NATs) or glucuronidation by UDP-glucuronosyltransferases (UGTs). These pathways are absent in microsomes. Therefore, to get a complete picture of a compound's metabolic clearance and avoid underpredicting in vivo clearance, a hepatocyte assay is essential.[13]

  • Key Data Output: A more comprehensive CLint value that incorporates both Phase I and Phase II metabolism, providing a more accurate basis for in vitro-in vivo extrapolation (IVIVE).[14]

The Detective: Recombinant CYP Isoforms for Mechanistic Insights

This approach uses individually expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to pinpoint which specific isoforms are responsible for a compound's metabolism.[15]

  • Causality Behind the Choice: If a compound is found to be metabolized, it is crucial to identify the responsible enzymes to predict potential DDIs.[16][17] For example, if a drug is cleared primarily by CYP3A4, its pharmacokinetics could be dramatically altered when co-administered with a strong CYP3A4 inhibitor like ketoconazole.[7] This is a major safety consideration for regulatory agencies like the FDA and EMA.[18][19]

  • Key Data Output: The percentage contribution of each CYP isoform to the total metabolism of the drug candidate.

Comparison of Key In Vitro Systems
FeatureLiver MicrosomesHepatocytesRecombinant CYPs
Biological Complexity Low (Phase I enzymes only)High (Phase I & II enzymes, transporters)Very Low (Single enzyme)
Primary Use Case High-throughput screening for Phase I stability"Gold standard" CLint determination; metabolite profilingDDI potential assessment; reaction phenotyping
Key Advantage Cost-effective, high-throughputPhysiologically relevantHigh mechanistic clarity
Key Limitation Lacks Phase II metabolism and transportersLower throughput, higher cost, lot-to-lot variabilityCan miss metabolism by un-tested enzymes or pathways
Relevance for 1-Aminohomopiperidine Essential first screen for oxidative metabolismCrucial for capturing potential N-acetylation/glucuronidationNecessary to identify specific CYPs involved in ring/N-oxidation

Part 2: Experimental Protocols and Data Interpretation

A self-validating protocol is essential for trustworthy data. The following protocols include key quality control steps.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) due to Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Compound Incubation (Pre-incubation):

    • In an incubation plate, add 196 µL of the 1 mg/mL HLM solution.

    • Add 2 µL of a 100 µM working solution of the test compound (final concentration 1 µM).

    • Pre-incubate for 10 minutes at 37°C to allow temperature equilibration.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 2 µL of the NADPH regenerating system.

    • This is your T=0 time point for the reaction mixture.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a collection plate containing 100 µL of ice-cold acetonitrile with internal standard.

    • The T=0 sample should be taken immediately after adding NADPH.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-CYP-mediated degradation.

    • Positive Controls: Run known high and low clearance compounds to validate the assay performance.

  • Sample Processing:

    • Seal and vortex the collection plate for 5 minutes.

    • Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the parent drug at each time point using LC-MS/MS.[20][21]

  • Normalize the peak area to that of the internal standard.

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Workflow for In Vitro Metabolic Stability Assessment

The following diagram illustrates the decision-making process for assessing the metabolic stability of a compound containing the 1-aminohomopiperidine moiety.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Deeper Investigation cluster_2 Phase 3: Risk Assessment & Prediction Start Test Compound (1-Aminohomopiperidine Moiety) Microsomes Microsomal Stability Assay (HLM + NADPH) Start->Microsomes Result1 Calculate t½ & CLint Microsomes->Result1 Hepatocytes Hepatocyte Stability Assay (Phase I + II) Result1->Hepatocytes Metabolically Unstable Recombinant Recombinant CYP Assay (Reaction Phenotyping) Result1->Recombinant Metabolically Unstable GoNoGo Decision: Optimize or Advance? Result1->GoNoGo Metabolically Stable Result2 Comprehensive CLint Hepatocytes->Result2 Result3 Identify Key CYPs (e.g., 3A4, 2D6) Recombinant->Result3 IVIVE In Vitro-In Vivo Extrapolation (IVIVE) (e.g., Well-Stirred Model) Result2->IVIVE DDI Drug-Drug Interaction (DDI) Risk Assessment Result3->DDI IVIVE->GoNoGo DDI->GoNoGo

Caption: Decision workflow for assessing metabolic stability and risk.

Part 3: Predicted Metabolic Pathways and Metabolite Identification

Understanding how a molecule is metabolized is as important as understanding how fast. For the 1-aminohomopiperidine moiety, several biotransformations are likely.

Common Metabolic Hotspots:

  • N-Oxidation/Deamination: The exocyclic N-amino group is structurally similar to hydrazine and is highly susceptible to oxidation by CYPs and Flavin-containing Monooxygenases (FMOs), potentially leading to the formation of reactive intermediates.[3][8]

  • Ring C-Hydroxylation: Oxidative attack on the carbon atoms alpha to the ring nitrogen is a common metabolic pathway for saturated heterocycles.[9]

  • N-Acetylation: The primary amine of the N-amino group is a substrate for N-acetyltransferases (NATs), a major Phase II conjugation pathway.

  • N-Glucuronidation: The N-amino group can also be conjugated with glucuronic acid by UGTs.

Visualizing the Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYPs, FMOs) cluster_phase2 Phase II Metabolism (NATs, UGTs) Parent Parent Drug (1-Aminohomopiperidine) N_Ox N-Oxide Metabolite Parent->N_Ox N-Oxidation Hydrox C-Hydroxy Metabolite (Ring Hydroxylation) Parent->Hydrox C-Hydroxylation Deamin Deaminated Metabolite Parent->Deamin Oxidative Deamination Acet N-Acetyl Conjugate Parent->Acet N-Acetylation Gluc N-Glucuronide Conjugate Parent->Gluc N-Glucuronidation

Caption: Predicted metabolic pathways for the 1-aminohomopiperidine moiety.

The Analytical Approach: Metabolite Identification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for identifying and characterizing metabolites.[22][23] High-resolution mass spectrometry (HRMS) instruments, like Orbitrap or TOF analyzers, provide accurate mass measurements that facilitate the determination of elemental compositions for unknown metabolites.[22][24]

A Typical MetID Workflow:

  • Sample Analysis: Analyze extracts from in vitro incubations (e.g., hepatocytes) using LC-HRMS.

  • Data Mining: Compare the chromatograms of samples incubated with and without cofactor (e.g., NADPH) or from different time points. Software tools are used to find peaks present only in the metabolized samples.[23][25]

  • Structure Elucidation:

    • The accurate mass of a potential metabolite provides its elemental formula. For example, an increase of 15.9949 Da corresponds to an oxidation (e.g., hydroxylation).

    • Tandem MS (MS/MS) is performed to fragment the metabolite. The fragmentation pattern provides structural information, helping to pinpoint the exact site of metabolic modification.[21][25]

  • Confirmation: The identity of a major metabolite should be confirmed by synthesizing an authentic standard and comparing its retention time and MS/MS fragmentation spectrum.

Conclusion and Authoritative Perspective

Assessing the metabolic stability of drug candidates containing the 1-aminohomopiperidine moiety requires a multi-faceted approach. A simple microsomal stability assay, while a valuable initial screen, is insufficient to fully characterize the metabolic liabilities of this scaffold. The presence of the N-amino group necessitates the use of more complex systems like hepatocytes to account for critical Phase II conjugation pathways.[12] Furthermore, a proactive investigation into the specific CYP enzymes involved is essential for predicting DDI liabilities and ensuring patient safety.[17] By logically progressing from high-throughput screening in microsomes to comprehensive profiling in hepatocytes and mechanistic studies with recombinant enzymes, drug development teams can build a robust data package. This strategy allows for the early identification of metabolically unstable compounds, guiding medicinal chemists to design next-generation analogs with improved pharmacokinetic properties and a higher probability of clinical success.[9]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Aminohomopiperidine

This document provides a detailed protocol for the safe handling and disposal of 1-Aminohomopiperidine. As a reactive heterocyclic amine used in complex syntheses, its waste stream demands rigorous management to ensure p...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-Aminohomopiperidine. As a reactive heterocyclic amine used in complex syntheses, its waste stream demands rigorous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

Hazard Identification and Characterization

A foundational understanding of a chemical's properties is the first step toward safe handling. 1-Aminopiperidine is classified as a hazardous substance, and 1-Aminohomopiperidine should be treated with the same level of caution. The primary hazards include:

  • Flammability: The compound is a flammable liquid and vapor, with a flash point of 36°C (96.8°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3][4] Contact can lead to irreversible tissue damage.

  • Toxicity: The substance is harmful if swallowed, in contact with skin, or if inhaled.[2][4] It may also cause respiratory irritation.[2][5]

Key Chemical and Physical Properties
PropertyDataSource(s)
CAS Number 2213-43-6[2][6][7][8]
Molecular Formula C₅H₁₂N₂[3][6][8]
Molecular Weight 100.16 g/mol [3][6]
Appearance Colorless to yellow liquid[3][8]
Boiling Point 146 °C / 730 mmHg[7]
Density 0.928 g/mL at 25 °C[7]
Flash Point 36 °C (96.8 °F) - closed cup
Chemical Incompatibilities

To prevent dangerous reactions, 1-Aminohomopiperidine waste must be kept separate from the following materials:

  • Acids and Acid Anhydrides[1][2]

  • Strong oxidizing agents[1][2]

  • Acid chlorides[1][2]

  • Metals, such as copper[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's corrosive and toxic nature, a stringent PPE protocol is mandatory for any handling, including disposal preparation.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9] This combination is crucial to protect against splashes that can cause severe eye damage.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2] Contaminated clothing must be removed immediately and washed before reuse.[1][10]

  • Respiratory Protection: All handling of 1-Aminohomopiperidine, including pouring waste, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[1][5]

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can result in exothermic reactions, gas generation, or fire.

Core Principles:
  • Identify and Segregate: Keep 1-Aminohomopiperidine waste separate from all other chemical wastes, especially those listed as incompatible.[11]

  • Use Compatible Containers: Waste must be collected in containers that are in good condition and compatible with the chemical.[12] The original product container is often a suitable choice.[12] Ensure the container is designed for liquids and can be sealed tightly to prevent leaks and vapor release.[11][12]

  • Label Correctly and Immediately: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[12] The label must clearly identify the contents ("1-Aminohomopiperidine Waste"), the associated hazards (Flammable, Corrosive, Toxic), and the date accumulation began.[5]

start Generate 1-Aminohomopiperidine Waste decision_mixed Is the waste mixed with other chemicals? start->decision_mixed process_separate Pour into a designated, pre-labeled container for 1-Aminohomopiperidine waste. decision_mixed->process_separate No process_check STOP: Consult SDS and EHS for compatibility before proceeding. DO NOT MIX. decision_mixed->process_check Yes end_separate Seal container and store in Satellite Accumulation Area (SAA). process_separate->end_separate

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Procedure

Disposal of 1-Aminohomopiperidine is a regulated process that culminates in transfer to a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9][11]

Step 1: Collection at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[12] This area must be under the control of laboratory personnel.

  • Keep the designated hazardous waste container tightly closed at all times, except when adding waste.[2][11][12]

Step 2: Temporary Storage Awaiting Pickup
  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][11]

  • Ensure the storage location is away from direct sunlight, heat, open flames, and other ignition sources.[2][11] The compound should be stored in a designated flammables and corrosives area.[1][2]

  • Do not allow the accumulated waste volume to exceed institutional limits for an SAA.

Step 3: Professional Disposal
  • The ultimate disposal of 1-Aminohomopiperidine waste must be conducted by a licensed hazardous waste disposal company.[5][9][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]

  • The most common and effective disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration, which ensures complete destruction and prevents environmental release.[13][14]

A Waste Generation (Fume Hood) B Segregation & Containerization A->B C Proper Labeling (Hazardous Waste) B->C D Secure Storage (Lab SAA) C->D E Schedule Pickup (via EHS) D->E F Licensed Vendor Transport E->F G Final Disposal (e.g., Incineration) F->G

Caption: End-to-End Disposal Workflow for 1-Aminohomopiperidine.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and prevent a wider hazard.

For Minor Spills (<100 mL) within a Fume Hood:
  • Alert Personnel: Immediately notify others in the lab and the area supervisor.[15]

  • Ensure PPE: If not already worn, don the full, appropriate PPE described in Section 2.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[1][2][9] DO NOT use combustible absorbents like paper towels or sawdust.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or spark-producing equipment.[2][9]

  • Collect Waste: Carefully collect the absorbent material and place it into a designated hazardous waste container.[9][15] Use non-sparking tools for collection.[1][2]

  • Decontaminate: Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[15]

  • Report: Report the spill to your institution's EHS office, as required by local policy.[5][15]

For larger spills, or any spill outside of a containment hood, evacuate the area immediately, close the door, and call your institution's emergency number or 911.[15][16] Do not attempt to clean it up yourself.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual. [Link]

  • 1-Aminopiperidine | C5H12N2 | CID 16658. PubChem. [Link]

  • SAFETY DATA SHEET - 4-N-BOC-Aminopiperidine. (2010). Alfa Aesar. [Link]

  • SAFETY DATA SHEET - 1-Aminopiperidine. Fisher Scientific. [Link]

  • Chapter 5: Chemical Spill Procedures. University of Mary Washington. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Chemical Spill - Emergency Procedures. Miami University. [Link]

  • SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]

Sources

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